molecular formula C61H98N22O18 B12382488 Obestatin(11-23)mouse, rat

Obestatin(11-23)mouse, rat

货号: B12382488
分子量: 1427.6 g/mol
InChI 键: NDWBQTKASKXOCL-MGFBIKGDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Obestatin(11-23)mouse, rat is a useful research compound. Its molecular formula is C61H98N22O18 and its molecular weight is 1427.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C61H98N22O18

分子量

1427.6 g/mol

IUPAC 名称

(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]pentanediamide

InChI

InChI=1S/C61H98N22O18/c1-29(2)20-36(62)53(94)83-44(27-84)55(96)72-25-48(89)74-31(5)51(92)77-38(13-16-45(63)86)58(99)81-42(22-33-9-11-35(85)12-10-33)60(101)79-39(14-17-46(64)87)57(98)78-40(15-18-47(65)88)59(100)82-43(23-34-24-69-28-73-34)54(95)71-26-49(90)76-37(8-7-19-70-61(67)68)56(97)75-32(6)52(93)80-41(50(66)91)21-30(3)4/h9-12,24,28-32,36-44,84-85H,7-8,13-23,25-27,62H2,1-6H3,(H2,63,86)(H2,64,87)(H2,65,88)(H2,66,91)(H,69,73)(H,71,95)(H,72,96)(H,74,89)(H,75,97)(H,76,90)(H,77,92)(H,78,98)(H,79,101)(H,80,93)(H,81,99)(H,82,100)(H,83,94)(H4,67,68,70)/t31-,32-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1

InChI 键

NDWBQTKASKXOCL-MGFBIKGDSA-N

手性 SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N

规范 SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)N

产品来源

United States

Foundational & Exploratory

Obestatin(11-23): A Technical Guide to its Mechanism of Action in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Obestatin (B13227), a 23-amino acid peptide derived from the same preproghrelin gene as the orexigenic hormone ghrelin, has been the subject of intense scientific scrutiny and considerable controversy. Initial reports positioned it as an anorexigenic hormone with the potential to regulate energy balance. However, subsequent research has yielded conflicting results, particularly regarding its effects on food intake and its interaction with the putative receptor GPR39. The truncated form, Obestatin(11-23), has been identified as a key biologically active fragment. This technical guide provides an in-depth summary of the reported mechanisms of action of Obestatin and its (11-23) fragment in rodent models, focusing on energy homeostasis, gastrointestinal motility, and pancreatic function. It aims to offer a clear, evidence-based overview for researchers, scientists, and drug development professionals by summarizing quantitative data, detailing experimental protocols, and visualizing key pathways.

Core Mechanisms of Action in Rodents

The biological functions of Obestatin(11-23) in rodents are multifaceted, with varying degrees of scientific consensus. While its role in appetite suppression remains highly debated, its effects on gastrointestinal motility and pancreatic islet health are more consistently reported.

Effects on Energy Homeostasis: A Controversial Role in Appetite and Body Weight

The initial discovery of obestatin suggested it acted as a functional antagonist to ghrelin, suppressing food intake and reducing body weight gain.[1] However, this anorexigenic effect has been difficult to replicate, with numerous studies reporting no significant impact on food intake or body weight in either lean or obese rodents.[2][3][4][5]

Some positive findings suggest that both full-length obestatin and the Obestatin(11-23) fragment can reduce food intake under specific conditions.[6][7][8] One study noted a significant reduction in food consumption in mice following intraperitoneal (i.p.) administration of Obestatin(11-23).[7] Another reported that chronic administration of obestatin decreased body weight gain in mice.[9] Interestingly, a U-shaped dose-response curve has been observed, where both low and high doses were ineffective, potentially explaining some of the discordant results.[9]

Peptide FragmentSpeciesDose & RouteKey Quantitative FindingsReference
Obestatin(11-23)Mouse1 µmol/kg i.p.53% reduction in food intake over a 15 min period.[7][7]
Obestatin(1-23)Mouse1 µmol/kg i.p.43% reduction in food intake; 64-77% reduction in glucose excursion; 39-41% reduction in insulin (B600854) response.[7][7]
Obestatin(1-23)Mouse10-100 nmol/kg i.p.Acute inhibition of feeding.[9][9]
Obestatin(1-23)Rat (lean & Zucker)100-300 nmol/kg i.p.Acute inhibition of feeding.[9][9]
Obestatin(1-23)Rat8 nmol/kg/day i.c.v.No significant effect on cumulative food intake or body weight gain over 7 days.[2][2]
Obestatin(1-23)Mouse1 µmol/kg i.p.No antagonism of ghrelin-induced food intake or body weight gain over 7 days.[2][2]
Obestatin(1-23)Rat125 or 1000 nmol/kg i.p.No suppression of food intake.[10][10]
Regulation of Gastrointestinal Motility

A more consistent finding is the inhibitory role of obestatin on gastrointestinal motility. Studies in conscious rats have shown that intravenously administered obestatin inhibits antral and duodenal motility in the fed state, but not in the fasted state.[11][12] This action is opposite to that of ghrelin, which stimulates motility.[11] However, obestatin does not appear to antagonize the stimulatory effects of ghrelin on gastric emptying.[11][12] In vitro studies using isolated mouse jejunum also demonstrated that obestatin inhibits isometric contractions.[13]

Role in Pancreatic Function and Glucose Homeostasis

Obestatin and its fragments appear to play a significant role in the endocrine pancreas, primarily by promoting the survival of β-cells.

  • Anti-Apoptotic Effects: Obestatin has been shown to enhance cell survival and reduce apoptosis in pancreatic islets in both rodents and humans.[14][15][16] In diabetic rat models, obestatin treatment can lead to an improvement in islet size and an increased number of β-cells.[14][15] This protective effect may be mediated by an increase in the anti-apoptotic protein Bcl-2.[1][15]

  • Insulin Secretion: The effect of obestatin on insulin secretion is complex and appears to be dependent on glucose concentration. Some studies report that obestatin has no direct effect on insulin secretion.[7] Others suggest a dual role: at low glucose concentrations, it can potentiate insulin release, while at high concentrations, it may be inhibitory.[14][17] In human islets and β-cell lines, obestatin has been shown to stimulate insulin secretion and gene expression.[18]

  • Gene Expression: In pancreatic β-cells, obestatin can upregulate the expression of key regulatory genes involved in β-cell mass and function, including those for the GLP-1 receptor, IRS-2, and PDX-1.[1][18]

Molecular Signaling Pathways

The molecular mechanisms underpinning obestatin's actions are intricate and, like its physiological effects, subject to debate, particularly concerning its receptor.

The GPR39 Receptor Debate

Obestatin was initially identified as the endogenous ligand for the G protein-coupled receptor GPR39.[3] However, this finding has been widely contested, as many subsequent studies have failed to demonstrate specific binding of obestatin to GPR39-expressing cells or activation of its downstream signaling.[2][3][11] Furthermore, GPR39 mRNA has not been detected in the rat hypothalamus, a key area for appetite regulation.[2] Alternative receptors, such as the glucagon-like peptide-1 receptor (GLP-1R), have been proposed to mediate some of obestatin's effects, particularly its pro-survival actions in pancreatic islets.[1] Despite the controversy, some studies suggest that Obestatin(11-23) can act as a biased ligand for GPR39, selectively coupling to β-arrestin-dependent signaling.[19][20]

Downstream Signaling Cascades

Regardless of the specific cell surface receptor, obestatin has been shown to activate several key intracellular signaling pathways, particularly in the context of cell survival and proliferation. In various cell types, including gastric cancer cells and pancreatic cells, obestatin can trigger the phosphorylation and activation of:

  • PI3K/Akt Pathway: A central pathway for cell survival and metabolism.[18][21]

  • ERK1/2 Pathway: A key regulator of cell proliferation.[1][18]

One proposed mechanism involves a β-arrestin-mediated transactivation of the Epidermal Growth Factor Receptor (EGFR). In this model, obestatin binding to its receptor (putatively GPR39) recruits a β-arrestin/Src signaling complex. This complex activates matrix metalloproteinases (MMPs), which cleave and release EGF-like ligands that then activate EGFR, leading to downstream PI3K/Akt and ERK1/2 signaling.[1][21][22]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Receptor Putative Receptor (GPR39 / GLP-1R) B_Arrestin β-Arrestin Receptor->B_Arrestin Recruitment Obestatin Obestatin(11-23) Obestatin->Receptor Src Src B_Arrestin->Src Recruitment MMPs MMPs Src->MMPs Activation ERK ERK1/2 Src->ERK EGFR EGFR (Transactivation) MMPs->EGFR Cleavage of EGF-like ligands PI3K PI3K EGFR->PI3K EGFR->ERK Akt Akt PI3K->Akt Survival Cell Survival (Anti-Apoptosis) Akt->Survival Proliferation Cell Proliferation ERK->Proliferation G start Start acclimate Acclimatize Mice (Individual Housing, Handling, Saline Injections) start->acclimate fast Fast Animals (16-24 hours, water ad libitum) acclimate->fast assign Randomly Assign to Treatment Groups (Vehicle, Obestatin, Positive Control) fast->assign inject Administer Treatment (i.p.) 1 Hour Before Dark Cycle assign->inject feed Provide Pre-Weighed Food inject->feed measure Measure Cumulative Food Intake (e.g., 1h, 2h, 4h, 18h) feed->measure analyze Statistical Analysis (ANOVA) measure->analyze end End analyze->end

References

The Enigmatic Role of Obestatin(11-23) in Murine Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obestatin (B13227), a 23-amino acid peptide derived from the same precursor as ghrelin, has been a subject of intense scientific scrutiny and considerable controversy since its discovery. Its truncated fragment, Obestatin(11-23), has also been investigated for its physiological roles, particularly in the regulation of metabolism. This technical guide provides a comprehensive overview of the biological functions of Obestatin(11-23) in mice, with a focus on quantitative data, detailed experimental methodologies, and the current understanding of its signaling pathways. The conflicting findings in the literature are presented to offer a balanced and critical perspective for researchers in the field.

Core Biological Functions and Controversies

The primary reported biological functions of Obestatin(11-23) in mice revolve around the regulation of food intake, body weight, and glucose homeostasis. However, the initial excitement surrounding its anorexigenic effects has been tempered by numerous studies that have failed to reproduce these findings.

Effects on Food Intake and Body Weight

Initial reports suggested that obestatin and its fragments act as anorectic hormones, decreasing food intake and subsequently reducing body weight gain[1]. However, this has been a major point of contention in the field. Several independent research groups have been unable to replicate the inhibitory effects of peripherally administered obestatin on food intake and body weight in both rats and mice under various experimental conditions[2][3][4][5].

One study demonstrated that intraperitoneal (i.p.) administration of Obestatin(11-23) at a dose of 1 µmol/kg in high-fat fed mice led to a significant 90% reduction in food intake[6]. Another study using the full-length obestatin (1-23) and the truncated form (11-23) at the same dosage also reported significant reductions in food intake of 43% and 53%, respectively[7][8]. Conversely, other studies using similar and even higher doses of obestatin failed to observe any significant effect on feeding behavior[3][4][5]. These discrepancies may be attributable to differences in experimental protocols, such as the metabolic state of the animals (fed vs. fasted) and the timing of peptide administration relative to the feeding period[3].

Regulation of Glucose Homeostasis and Insulin (B600854) Secretion

The influence of Obestatin(11-23) on glucose metabolism appears to be largely secondary to its effects on food intake. In studies where a reduction in food consumption was observed after Obestatin(11-23) administration, there was a corresponding decrease in glucose excursions (64-77%) and insulin responses (39-41%)[7][8]. However, when the peptide was administered under conditions of a glucose challenge, independent of feeding, no direct alterations in plasma glucose or insulin levels were observed[7][8]. Furthermore, Obestatin(11-23) did not affect insulin sensitivity[7][8]. These findings suggest an indirect role in regulating glucose homeostasis, mediated through changes in appetite[7][8].

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of Obestatin(11-23) in mice.

Parameter Treatment Group Dosage and Route Animal Model Observed Effect Reference
Food IntakeObestatin(11-23)1 µmol/kg i.p.High-fat fed mice90% reduction[6]
Food IntakeObestatin(11-23)1 µmol/kg i.p.Mice53% reduction[7][8]
Glucose ExcursionObestatin(11-23)1 µmol/kg i.p.Mice64-77% reduction[7][8]
Insulin ResponseObestatin(11-23)1 µmol/kg i.p.Mice39-41% reduction[7][8]
Parameter Treatment Group Dosage and Route Animal Model Observed Effect Reference
Food IntakeObestatin1 and 5 µmol/kg i.p.Lean male mice (C57BL/6)No significant effect[3]
Food IntakeObestatin125 and 1000 nmol/kg i.p.MiceNo significant effect[5]

Experimental Protocols

To aid in the critical evaluation and replication of the cited studies, detailed methodologies for key experiments are provided below.

Assessment of Food Intake and Glucose Homeostasis
  • Animal Model: Male C57BL/6 mice or high-fat fed mice are commonly used.[3][6] Animals are housed individually with controlled light-dark cycles and temperature.[3][9]

  • Acclimatization: Mice are accustomed to experimental conditions for at least a week, with daily handling and mock injections to minimize stress.[3][9]

  • Peptide Administration: Obestatin(11-23) is typically dissolved in sterile saline and administered via intraperitoneal (i.p.) injection at doses ranging from nmol/kg to µmol/kg.[3][5][6][7][8]

  • Feeding Studies:

    • Ad libitum fed: In some protocols, mice have free access to food and water prior to the experiment.[9]

    • Fasted: In other protocols, mice are fasted for a period (e.g., 24 hours) before the experiment.[9]

    • Timing: The peptide is often injected at a specific time relative to the dark phase (the primary feeding period for nocturnal rodents) or a scheduled feeding time.[3][9] For instance, some studies administer the peptide 15 minutes to 4 hours before food presentation.[3][7][8]

    • Measurement: Cumulative food intake is measured at various time points post-injection (e.g., 1, 3, 5, and 18 hours).[9]

  • Glucose and Insulin Measurement:

    • Blood samples are collected at baseline and at specific intervals after peptide administration and/or feeding.

    • Plasma glucose is measured using a standard glucose oxidase method.

    • Plasma insulin is determined by radioimmunoassay (RIA) or ELISA.[7][8]

  • Statistical Analysis: Data are typically analyzed using ANOVA followed by post-hoc tests such as Fisher's LSD test, with a p-value of <0.05 considered statistically significant.[3]

Signaling Pathways

The signaling mechanism of Obestatin(11-23) is another area of active debate. The orphan G-protein coupled receptor, GPR39, was initially proposed as the cognate receptor for obestatin.[2] However, subsequent studies have failed to demonstrate a direct interaction or activation of GPR39 by obestatin.[1][9] This has led to the exploration of alternative signaling pathways.

One proposed model suggests that obestatin may activate GPR39, leading to downstream signaling through two parallel routes: one involving Gαi, PI3K, PKCε, and Src to activate the ERK1/2 pathway, and another mediated by β-arrestin 1, which recruits Src to phosphorylate Akt.[10] This latter pathway may also involve the transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[10] Furthermore, human Obestatin(11-23) has been suggested to act as a biased agonist for GPR39, selectively engaging the β-arrestin-dependent signaling pathway.[11]

It is crucial to note that the role of GPR39 as the obestatin receptor remains highly controversial.

Obestatin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Obestatin Obestatin(11-23) GPR39 GPR39 (Controversial) Obestatin->GPR39 Binding? Gi Gαi GPR39->Gi beta_arrestin β-arrestin 1 GPR39->beta_arrestin EGFR EGFR Akt Akt EGFR->Akt PI3K PI3K Gi->PI3K PKC PKCε PI3K->PKC Src Src PKC->Src ERK ERK1/2 Src->ERK Src->Akt MMPs MMPs Src->MMPs beta_arrestin->Src EGF_ligand EGF-like ligand MMPs->EGF_ligand Release EGF_ligand->EGFR Activation

Caption: Proposed (and controversial) signaling pathways for Obestatin.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of Obestatin(11-23) on food intake in mice.

Experimental_Workflow start Start: Select Animal Model (e.g., C57BL/6 mice) acclimatization Acclimatization Period (Daily handling, mock injections) start->acclimatization group_assignment Randomly Assign to Groups (Vehicle, Obestatin(11-23)) acclimatization->group_assignment metabolic_state Establish Metabolic State (Ad libitum fed or Fasted) group_assignment->metabolic_state injection Intraperitoneal Injection (Vehicle or Obestatin(11-23)) metabolic_state->injection food_presentation Present Pre-weighed Food injection->food_presentation data_collection Measure Cumulative Food Intake (e.g., at 1, 3, 5, 18 hours) food_presentation->data_collection analysis Statistical Analysis (e.g., ANOVA) data_collection->analysis end Conclusion on Anorexigenic Effect analysis->end

Caption: Workflow for assessing Obestatin(11-23)'s effect on food intake.

Conclusion and Future Directions

The biological functions of Obestatin(11-23) in mice remain an area of active investigation characterized by conflicting reports. While some studies suggest a potent anorexigenic effect with secondary benefits on glucose homeostasis, these findings have not been consistently replicated. The controversy surrounding its receptor and signaling mechanisms further complicates the understanding of its physiological role.

For researchers and drug development professionals, it is imperative to critically evaluate the existing literature, paying close attention to the detailed experimental protocols. Future research should aim to resolve the current discrepancies by standardizing experimental conditions. Further investigation into the precise molecular mechanisms of Obestatin(11-23) action, including the definitive identification of its receptor(s) and downstream signaling pathways, is crucial to unlock its potential therapeutic applications. The structural properties of obestatin fragments, particularly the α-helical conformation, appear critical for bioactivity and should be a key consideration in the design of novel analogues.[6]

References

An In-Depth Technical Guide on the Interaction of Obestatin(11-23) and Ghrelin in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate interplay of gut peptides in regulating physiological processes such as energy homeostasis, growth hormone secretion, and gastrointestinal motility presents a fertile ground for therapeutic innovation. Among these, the relationship between ghrelin and obestatin (B13227), two peptides derived from the same preproghrelin gene, has garnered significant scientific interest. While ghrelin is well-established as an orexigenic hormone, the physiological role of obestatin and its fragments, particularly Obestatin(11-23), remains a subject of intense research and debate. This technical guide provides a comprehensive overview of the current understanding of the interaction between Obestatin(11-23) and ghrelin in rat models, summarizing key quantitative data, detailing experimental protocols, and visualizing proposed signaling pathways.

The initial discovery of obestatin suggested it as a functional antagonist to ghrelin, purportedly reducing food intake and body weight gain. However, subsequent research has yielded conflicting results, with some studies failing to replicate these anorexigenic effects. The focus has since expanded to various obestatin fragments, with Obestatin(11-23) being identified as a biologically active peptide.[1][2] This guide aims to consolidate the available evidence on Obestatin(11-23) and its interaction with ghrelin in rats, offering a valuable resource for researchers in the field.

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies investigating the effects of obestatin (and its fragments where specified) and its interaction with ghrelin in rats. It is important to note that much of the available data pertains to the full-length obestatin (1-23), with specific data on Obestatin(11-23) being less abundant. The controversy in the field is reflected in the variability of the results.

Table 1: Effects on Food Intake

Peptide AdministeredDose and RouteAnimal ModelKey FindingsReference
Obestatin1 µmol/kg ipFed miceInhibited ghrelin-induced food intake. No effect on its own.[3]
Obestatin1 µmol/kg ipFasted/refed miceNo effect on ghrelin-induced food intake.[3]
Obestatin1 µmol/kg ipMiceNo antagonism of ghrelin-induced food intake.[4]
Obestatin125 or 1000 nmol/kg ipMiceNo suppression of food intake. No antagonism of ghrelin-induced feeding.[5]
Obestatin0.3 or 3 nmol icvAd libitum fed ratsNo effect on spontaneous food intake.[5]
Obestatin(11-23)Not specifiedRodentsImplicated in reducing food intake.[2][6]

Table 2: Effects on Growth Hormone (GH) Secretion

Peptide AdministeredDose and RouteAnimal ModelKey FindingsReference
Obestatin10µ g/rat ivFreely moving male ratsMarkedly inhibited ghrelin-induced GH secretion. No effect on basal GH levels.[3]
Obestatin100 µ g/rat ivMale ratsDid not influence ghrelin-induced GH secretion.[4]
Obestatin100 nMRat anterior pituitary cell culturesFailed to alter basal GH secretion or ghrelin-stimulated GH secretion.[7]

Table 3: Effects on Gastrointestinal Motility

Peptide AdministeredDose and RouteAnimal ModelKey FindingsReference
Obestatin151 and 302 µg/kg ivConscious rats (fed state)Inhibited motor activity in the antrum and duodenum.[8]
ObestatinNot specifiedConscious rats (fed state)Failed to antagonize ghrelin's stimulatory effects on gastroduodenal motility.[9][10]
Obestatin(11-23)Not specifiedRodentsImplicated in inhibiting jejunal contractions.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in the study of Obestatin(11-23) and ghrelin interactions in rats.

Animal Models
  • Species and Strain: Adult male Sprague-Dawley or Wistar rats are commonly used.[3][4]

  • Housing: Animals are typically housed individually in temperature and light-controlled rooms (e.g., 12-hour light/dark cycle) with ad libitum access to food and water, unless otherwise specified by the experimental design (e.g., fasting protocols).[3][4]

  • Surgical Procedures: For central administration studies, intracerebroventricular (icv) cannulae are implanted into the lateral cerebral ventricles.[5] For intravenous (iv) administration and blood sampling, jugular vein catheters may be implanted.

Peptide Administration
  • Preparation: Peptides (Obestatin(11-23), full-length obestatin, ghrelin) are typically dissolved in sterile saline or phosphate-buffered saline (PBS).[4]

  • Routes of Administration:

    • Intravenous (iv): Direct administration into the bloodstream, often via a jugular vein catheter, for rapid systemic effects. Doses have ranged from 10 µ g/rat to 100 µ g/rat for obestatin.[3][4]

    • Intraperitoneal (ip): Injection into the peritoneal cavity for systemic absorption. Doses for obestatin have been around 1 µmol/kg.[3]

    • Intracerebroventricular (icv): Injection directly into the cerebral ventricles to study central effects. Doses for obestatin have ranged from 0.3 to 3 nmol per rat.[5]

Measurement of Physiological Parameters
  • Food Intake: Measured by weighing food hoppers at specified time intervals after peptide administration. Experiments are often conducted in both fed and fasted (e.g., 24-hour fast) animals.[3][5]

  • Growth Hormone (GH) Secretion: Blood samples are collected at various time points post-injection (e.g., 0, 5, 10, 20, 30, 45, 60 minutes).[3] Plasma GH concentrations are then determined using a double-antibody radioimmunoassay (RIA).[4]

  • Gastrointestinal Motility: Manometric measurement in freely moving conscious rats is a common method. This involves surgically implanting strain gauge transducers on the antrum and duodenum to record contractile activity.[8]

Signaling Pathways and Experimental Workflows

The visualization of complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and typical experimental workflows.

Proposed Signaling Pathways

The receptor for obestatin and its fragments remains a topic of significant debate. The orphan G protein-coupled receptor GPR39 was initially proposed as the obestatin receptor, but this has been contested by several studies.[9][11]

Proposed Obestatin Signaling Pathway cluster_cell Target Cell Obestatin Obestatin(11-23) GPR39 GPR39 (Controversial) Obestatin->GPR39 Binding? Downstream Downstream Signaling (e.g., cAMP, Ca2+ mobilization) GPR39->Downstream Activation? Response Physiological Response (e.g., Decreased Food Intake, Inhibition of Gastric Motility) Downstream->Response

Caption: Proposed (and controversial) signaling pathway for Obestatin(11-23) via the GPR39 receptor.

Experimental Workflows

The following diagrams outline the typical experimental workflows for studying the effects of Obestatin(11-23) on food intake and growth hormone secretion in rats.

Food Intake Experimental Workflow start Start acclimatization Animal Acclimatization (Individual Housing, Handling) start->acclimatization cannulation Surgical Cannulation (icv or iv) (Optional) acclimatization->cannulation recovery Post-Surgical Recovery cannulation->recovery grouping Random Assignment to Treatment Groups (e.g., Saline, Ghrelin, Obestatin(11-23), Ghrelin + Obestatin(11-23)) recovery->grouping fasting Fasting Period (e.g., 24 hours) (Optional) grouping->fasting injection Peptide Administration (iv, ip, or icv) grouping->injection For non-fasted groups fasting->injection measurement Food Intake Measurement (Multiple time points) injection->measurement analysis Data Analysis (Statistical Comparison) measurement->analysis end End analysis->end

Caption: A typical experimental workflow for a rat food intake study.

Growth Hormone Secretion Experimental Workflow start Start acclimatization Animal Acclimatization (Individual Housing, Handling) start->acclimatization cannulation Jugular Vein Cannulation acclimatization->cannulation recovery Post-Surgical Recovery cannulation->recovery grouping Random Assignment to Treatment Groups (e.g., Saline, Ghrelin, Obestatin(11-23), Ghrelin + Obestatin(11-23)) recovery->grouping baseline Baseline Blood Sample grouping->baseline injection Peptide Administration (iv) baseline->injection sampling Serial Blood Sampling (e.g., 5, 10, 20, 30, 45, 60 min) injection->sampling ria Plasma GH Measurement (RIA) sampling->ria analysis Data Analysis (Statistical Comparison) ria->analysis end End analysis->end

Caption: A standard workflow for a rat growth hormone secretion experiment.

Conclusion and Future Directions

The interaction between Obestatin(11-23) and ghrelin in rats is a complex and, at times, contradictory field of study. While some evidence suggests an antagonistic relationship, particularly in the context of growth hormone secretion, other findings on food intake and gastrointestinal motility are less consistent. The lack of a definitively identified receptor for Obestatin(11-23) further complicates the elucidation of its precise physiological role and mechanism of action.

For researchers and drug development professionals, this guide highlights several key takeaways:

  • The biological activity of Obestatin(11-23) is plausible, but its effects and potency relative to full-length obestatin require more rigorous investigation.

  • The antagonistic effects of obestatin on ghrelin action appear to be context-dependent, varying with the physiological state of the animal (e.g., fed vs. fasted) and the specific endpoint being measured.

  • Further research is critically needed to identify and characterize the receptor(s) for Obestatin(11-23) to understand its signaling pathways and potential as a therapeutic target.

Future studies should focus on direct comparative analyses of Obestatin(11-23) and full-length obestatin across a range of physiological parameters. The use of advanced techniques such as receptor binding assays with radiolabeled Obestatin(11-23) and studies in knockout rat models for GPR39 and other potential receptors will be instrumental in moving the field forward. A clearer understanding of the Obestatin(11-23)-ghrelin axis holds the potential to unlock new therapeutic strategies for metabolic disorders and other conditions.

References

The Enigmatic Gut Peptide: A Technical Guide to the Discovery and Scientific Journey of Obestatin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate symphony of gut-brain signaling that governs appetite and metabolism, the discovery of novel peptide hormones often heralds new avenues for therapeutic intervention. Such was the expectation following the 2005 announcement of obestatin (B13227), a 23-amino acid peptide derived from the same prohormone as the orexigenic hormone ghrelin.[1][2] This guide provides a comprehensive technical overview of the discovery and history of obestatin research, presenting the initial groundbreaking claims alongside the subsequent body of work that has rendered this peptide one of the most controversial topics in endocrinology. We delve into the quantitative data, detail the experimental protocols that have defined its study, and visualize the proposed signaling pathways that have been at the heart of the scientific debate.

The Discovery and a Tale of Opposing Functions

Obestatin was first isolated from the rat stomach by Zhang and colleagues in 2005.[1][2] The discovery was the result of a bioinformatic search for conserved peptide sequences within the preproghrelin gene, the precursor to the well-established appetite-stimulating hormone, ghrelin.[2] The name "obestatin" was coined from "obese" and "statin," reflecting its purported role in suppressing food intake, inhibiting gut motility, and reducing body weight gain.[2] This was a remarkable finding, suggesting that a single gene could produce two hormones with antagonistic physiological effects.[2]

The initial study reported that intraperitoneal (IP) and intracerebroventricular (ICV) administration of obestatin to rats decreased food intake and suppressed body weight gain.[3] Furthermore, it was found to inhibit jejunal contractions in an ex vivo preparation.[2] The same research group identified the orphan G protein-coupled receptor 39 (GPR39) as the putative receptor for obestatin.[2]

However, the initial excitement surrounding obestatin as a potential anti-obesity therapeutic was soon met with skepticism. A significant number of subsequent studies from various independent laboratories failed to reproduce the anorexigenic and gut-inhibiting effects of obestatin.[4][5][6] Moreover, the interaction between obestatin and GPR39 was challenged, with several groups unable to demonstrate binding or activation of the receptor by the peptide.[7][8] Instead, it was proposed that zinc ions may be the endogenous ligand for GPR39.[8][9] This controversy has led to the suggestion that obestatin be renamed "ghrelin-associated peptide" (GAP).[5]

Despite the conflicting findings on its primary functions, research into obestatin has continued, with investigations into its potential roles in a variety of other physiological processes, including glucose homeostasis, cell proliferation, and cardiovascular function.[10] Some studies have proposed alternative receptors for obestatin, including the glucagon-like peptide-1 receptor (GLP-1R) and the ghrelin receptor itself (GHS-R), adding further layers of complexity to its biological role.

Quantitative Data from Key Studies

The following tables summarize the quantitative data from the foundational and subsequent key studies on the effects of obestatin on food intake, body weight, and gut motility.

Table 1: Effects of Obestatin on Food Intake

SpeciesRoute of AdministrationDoseObservationReference
RatIntraperitoneal (IP)1, 3, 10 nmolDose-dependent reduction in cumulative food intake over 24 hours.Zhang et al. (2005)[2]
MouseIntraperitoneal (IP)10-100 nmol/kgInhibition of feeding.Lagaud et al. (2007)[11]
RatIntraperitoneal (IP)100-300 nmol/kgInhibition of feeding.Lagaud et al. (2007)[11]
RatIntraperitoneal (IP)0.1, 0.3, 1, 3 mg/kgNo significant effect on acute food intake.Gourcerol et al. (2007)[4]
MouseIntraperitoneal (IP)0.25, 2.5 mg/kgNo significant and reproducible effect on acute food intake.Holst et al. (2007)[8]
MouseIntraperitoneal (IP)1 µmol/kgNo modification of food intake after 1 week.Nogueiras et al. (2007)
MouseIntraperitoneal (IP)1 µmol/kgIneffective in modifying food intake in fed or fasted/refed mice.Zizzari et al. (2007)[12]
Rat & MouseCentral & PeripheralVariousNo suppressive effects on food intake in free-feeding or fasted rodents.Mondal et al. (2008)[13]

Table 2: Effects of Obestatin on Body Weight

SpeciesDuration of TreatmentDose and RouteObservationReference
Rat8 days0.3, 1 mg/kg/day (IP)Significant reduction in body weight gain compared to controls.Zhang et al. (2005)[2]
Mouse7 daysNot specifiedDecreased body weight gain.Lagaud et al. (2007)[11]
Mouse7 days1 µmol/kg (IP)No decrease in body weight gain compared to saline control.Nogueiras et al. (2007)

Table 3: Effects of Obestatin on Gut Motility

PreparationSpeciesObestatin ConcentrationObservationReference
Isolated JejunumRat100 nMInhibition of spontaneous contractions.Zhang et al. (2005)[2]
Isolated JejunumRat100 nMNo effect on jejunal baseline contractility.Bassil et al. (2007)[6]
Isolated ForestomachRat0.01–1000 nMNo effect on EFS-evoked contractions.Bassil et al. (2007)[6]
In vivoRat1000 and 30,000 pmol/kg/min (infusion)No effect on gastric emptying or MMC cycle time.Bassil et al. (2007)[6]
In vivoPiglets15 µg/kg BW (enteral)Significant increase in frequency and amplitude of spontaneous intestinal contractions.Zabielski et al. (2020)[14]

Detailed Experimental Protocols

To facilitate the critical evaluation and potential replication of key findings, this section provides detailed methodologies for the pivotal experiments in obestatin research.

In Vivo Food Intake and Body Weight Studies (as per Zhang et al., 2005)
  • Animal Model: Adult male Sprague-Dawley rats (200-250 g) were individually housed in a temperature-controlled room with a 12-hour light/dark cycle.

  • Peptide Administration:

    • Acute Food Intake: Rats were fasted for 18 hours and then received a single intraperitoneal (IP) injection of obestatin (1, 3, or 10 nmol in 0.5 ml saline) or saline vehicle.

    • Chronic Body Weight: Rats received daily IP injections of obestatin (0.3 or 1 mg/kg) or saline for 8 days.

  • Data Collection:

    • Food Intake: Pre-weighed food was provided immediately after injection, and food consumption was measured at 1, 2, 4, 8, and 24 hours post-injection.

    • Body Weight: Body weight was recorded daily before the injection.

  • Statistical Analysis: Data were analyzed using ANOVA followed by appropriate post-hoc tests.

Ex Vivo Jejunal Contraction Assay (as per Zhang et al., 2005)
  • Tissue Preparation: A 2 cm segment of the jejunum was excised from adult male Sprague-Dawley rats and placed in Krebs-Ringer bicarbonate buffer (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, and 10 mM glucose, pH 7.4) gassed with 95% O₂ and 5% CO₂.

  • Experimental Setup: The jejunal segment was mounted in an organ bath containing the buffer at 37°C. One end was fixed, and the other was connected to an isometric force transducer.

  • Protocol:

    • The tissue was allowed to equilibrate for 60 minutes.

    • Spontaneous contractions were recorded for a 20-minute baseline period.

    • Obestatin (100 nM) was added to the bath, and contractions were recorded for a further 20 minutes.

  • Data Analysis: The amplitude and frequency of contractions before and after the addition of obestatin were compared.

GPR39 Receptor Binding and Signaling Assays (as per Zhang et al., 2005)
  • Cell Culture and Transfection: Chinese hamster ovary (CHO) cells were transiently transfected with a mammalian expression vector containing the human GPR39 cDNA.

  • Radioligand Binding Assay:

    • Transfected CHO cells were incubated with ¹²⁵I-labeled obestatin in the presence or absence of unlabeled obestatin or other competing peptides.

    • After incubation, cells were washed, and the bound radioactivity was measured using a gamma counter.

    • Binding affinity (Kd) was determined by Scatchard analysis.

  • cAMP Assay:

    • Transfected CHO cells were incubated with various concentrations of obestatin for 30 minutes in the presence of the phosphodiesterase inhibitor, 3-isobutyl-1-methylxanthine (B1674149) (IBMX).

    • Intracellular cAMP levels were measured using a commercially available enzyme immunoassay kit.

Methodologies of Contradictory Studies

It is crucial to note that studies refuting the original findings often employed similar, if not identical, protocols. For instance, Holst et al. (2007) utilized CHO-K1 and HEK293 cells transfected with GPR39 and performed radioligand binding with ¹²⁵I-obestatin and cAMP assays, but failed to observe specific binding or a cAMP response.[8] Similarly, Gourcerol et al. (2007) conducted in vivo food intake studies in rats with a range of obestatin doses (0.1 to 3 mg/kg IP) and found no effect on food intake or gastric emptying.[4] These discrepancies highlight the challenges in reproducing the initial findings and underscore the complexity of obestatin's biology.

Visualizing the Proposed Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways for obestatin.

Initially Proposed GPR39 Signaling Pathway

GPR39_Signaling Obestatin Obestatin GPR39 GPR39 Obestatin->GPR39 Binds G_alpha GPR39->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., c-fos) CREB->Gene_Expression Regulates Physiological_Effects ↓ Food Intake ↓ Gut Motility Gene_Expression->Physiological_Effects

Caption: Proposed GPR39 signaling cascade for obestatin.

Alternative Proposed GLP-1R Signaling Pathway

GLP1R_Signaling Obestatin Obestatin GLP1R GLP-1R Obestatin->GLP1R Interacts with G_alpha_s Gαs GLP1R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Secretion ↑ Insulin Secretion PKA->Insulin_Secretion Beta_Cell_Survival ↑ β-cell Survival PKA->Beta_Cell_Survival Epac2->Insulin_Secretion

Caption: Putative GLP-1R-mediated signaling by obestatin.

Alternative Proposed GHS-R Interaction

GHSR_Interaction Obestatin Obestatin GHSR GHS-R Obestatin->GHSR Modulates? Downstream_Signaling Downstream Signaling GHSR->Downstream_Signaling Activates Insulin_Secretion ↑ Insulin Secretion Downstream_Signaling->Insulin_Secretion

Caption: Hypothesized modulation of GHS-R signaling by obestatin.

Conclusion and Future Directions

The journey of obestatin research serves as a compelling case study in the complexities of peptide hormone discovery and validation. While the initial promise of a potent anorexigenic hormone has been largely unfulfilled in subsequent studies, the ongoing investigation into obestatin's pleiotropic effects continues to yield intriguing, albeit sometimes conflicting, results. The lack of a definitively identified receptor remains a major hurdle in elucidating its physiological role.

For researchers and drug development professionals, the story of obestatin underscores the critical importance of rigorous and independent replication of novel findings. The challenges in reproducing the initial data have spurred a deeper examination of the experimental conditions and potential confounding factors that may influence the activity of this enigmatic peptide.

Future research should focus on unequivocally identifying the obestatin receptor(s) and delineating the precise signaling pathways through which it exerts its effects. A clearer understanding of its physiological regulation, including its secretion and degradation, is also paramount. While the initial vision of obestatin as a straightforward anti-obesity drug has faded, its potential involvement in other metabolic and cellular processes warrants continued investigation. The final chapter on obestatin is yet to be written, and it may well reveal a biological role far more nuanced than originally conceived.

References

Whitepaper: The Elusive Receptor for Obestatin(11-23) in Rat Tissues: A Technical Guide to Its Identification and the GPR39 Controversy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Obestatin (B13227), a 23-amino acid peptide derived from the same preproghrelin gene as the orexigenic hormone ghrelin, has been implicated in the regulation of metabolism and energy balance, often exhibiting effects contrary to those of ghrelin. The initial identification of the orphan G protein-coupled receptor GPR39 as the cognate receptor for obestatin sparked considerable interest. However, this finding has been met with significant scientific challenge, as numerous subsequent studies have failed to replicate the binding or functional activation of GPR39 by obestatin. Instead, evidence now strongly suggests that zinc ions are the true endogenous ligands for GPR39. The specific receptor for obestatin, and its biologically active fragment Obestatin(11-23), remains unidentified. This technical guide provides a comprehensive overview of the current state of research, detailing the controversy surrounding GPR39, summarizing key quantitative data from studies in rat models, and presenting detailed experimental protocols used in the effort to identify the obestatin receptor.

Introduction: The Obestatin-Ghrelin Paradox

In 2005, a novel 23-amino acid peptide was isolated from the rat stomach and named obestatin.[1] It is derived from the same 117-amino acid precursor, preproghrelin, that produces the well-known appetite-stimulating hormone ghrelin.[2] This shared origin is paradoxical, as initial reports suggested obestatin has opposing physiological actions, including the suppression of food intake, inhibition of jejunal contraction, and a decrease in body-weight gain in rats.[1] These effects hinted at a potential role for obestatin as a key metabolic regulator.

The biological activity of obestatin is thought to be mediated by a specific cell surface receptor. A fragment of the full-length peptide, Obestatin(11-23), has also been shown to be biologically active, capable of selectively modulating intracellular signaling pathways.[3] The critical step in validating obestatin's physiological role and exploring its therapeutic potential lies in the definitive identification and characterization of its receptor(s) in target tissues.

The GPR39 Controversy: An Orphan Receptor Mismatched?

The initial study that identified obestatin also proposed the orphan G protein-coupled receptor GPR39 as its cognate receptor.[1] GPR39 shares sequence homology with the ghrelin receptor (GHSR1a) and is expressed in various peripheral tissues, including the gastrointestinal tract, making it a plausible candidate.[2][4]

However, this initial finding has been difficult to substantiate. A significant body of subsequent research has failed to demonstrate a direct interaction between obestatin and GPR39.[4][5][6] Key contradictory findings include:

  • Lack of Binding: Multiple studies could not detect specific binding of various radioiodinated forms of obestatin to cells engineered to express GPR39.[4][6]

  • No Functional Activation: Obestatin, at high concentrations, failed to stimulate intracellular signaling (e.g., inositol (B14025) phosphate (B84403) production) in GPR39-transfected cells.[6]

  • GPR39 Knockout Models: Mice lacking the GPR39 gene did not exhibit a major phenotype related to body weight regulation, challenging the idea that its ligand is a key satiety peptide.[7]

  • Identification of Zinc (Zn²⁺) as the True Ligand: Compelling evidence has emerged showing that zinc ions, not obestatin, act as an endogenous agonist for GPR39, stimulating its signaling activity.[6][8]

While one study did report obestatin-specific displacement curves in rat jejunum homogenates and on recombinant GPR39, the overwhelming consensus in the scientific community is that GPR39 is not the physiological receptor for obestatin.[9] The search for the true obestatin receptor is ongoing.

Quantitative Data from Rat Studies

Quantitative analysis of obestatin's distribution and kinetics in rats provides essential context for receptor identification studies.

Table 1: Obestatin Concentration and Ratios in Rat Tissues

Parameter Tissue/Fluid Value Reference
Obestatin Content Gastric Fundus 0.18 ± 0.03 fmol/mg [2]
Obestatin to Ghrelin Ratio Gastric Fundus 0.0039% [2]

| Serum Concentration | Plasma | ~0.3 ng/mL |[7] |

Table 2: Pharmacokinetic Properties of Obestatin in Rats

Parameter Method Value Reference

| Plasma Half-life | IV injection of 10 µg synthetic obestatin | 22 ± 2 minutes |[4][10] |

Experimental Protocols for Receptor Identification

The following protocols represent key methodologies employed in the study of obestatin and its potential receptors in rat tissues.

Protocol 1: Radioligand Binding Assay

This protocol is foundational for identifying and characterizing receptor-ligand interactions. Given the conflicting results for obestatin, careful attention to potential confounding factors is critical.[11]

Objective: To measure the specific binding of radiolabeled obestatin to receptors in rat tissue homogenates.

Materials:

  • Rat tissue of interest (e.g., jejunum, stomach)

  • Synthetic rat obestatin (for radiolabeling and as a competitor)

  • Radiolabeling agent (e.g., Na¹²⁵I)

  • Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Binding Buffer (e.g., Tris-HCl with 0.1% BSA)

  • Polyethylenimine (PEI) for filter pre-treatment

  • Glass fiber filters

  • Filtration apparatus and vacuum pump

  • Gamma counter

Methodology:

  • Tissue Preparation:

    • Euthanize adult male Sprague-Dawley rats and immediately dissect the tissue of interest on ice.

    • Homogenize the tissue in ice-cold Homogenization Buffer using a Polytron or similar device.

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in Binding Buffer and determine the protein concentration (e.g., via Bradford assay). Store at -80°C.

  • Radiolabeling:

    • Prepare ¹²⁵I-labeled obestatin using a standard method such as the Chloramine-T or Iodo-Gen procedure.[11]

    • Purify the radiolabeled peptide using HPLC to ensure high specific activity and purity.

  • Binding Reaction:

    • Pre-treat glass fiber filters by soaking in 0.5% PEI for at least 1 hour to reduce non-specific binding of the peptide.

    • In assay tubes, combine the tissue membrane preparation (50-100 µg protein), ¹²⁵I-Obestatin (at a concentration near the expected Kd, e.g., 50 pM), and Binding Buffer.

    • For non-specific binding determination, add a high concentration of unlabeled obestatin (e.g., 1 µM) to a parallel set of tubes.

    • For competition assays , add varying concentrations of unlabeled competitor peptides.

    • Incubate the reaction tubes at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Counting:

    • Terminate the binding reaction by rapid vacuum filtration through the pre-treated glass fiber filters.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in counting tubes and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Analyze competition data using non-linear regression (e.g., Prism software) to determine the IC₅₀ and Ki values.

Protocol 2: Immunohistochemistry for Tissue Localization

This method is used to visualize the location of obestatin-immunoreactive cells within rat tissues.

Objective: To identify the cellular distribution of obestatin in rat gastric mucosa and myenteric plexus.[12]

Materials:

  • Adult male Sprague-Dawley rats

  • 4% paraformaldehyde in phosphate-buffered saline (PBS)

  • Sucrose (B13894) solutions (15% and 30% in PBS)

  • Cryostat or microtome

  • Primary antibody: Rabbit anti-rat/mouse obestatin

  • Secondary antibody: Fluorescently-labeled anti-rabbit IgG

  • Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)

  • Mounting medium with DAPI

Methodology:

  • Tissue Fixation and Preparation:

    • Anesthetize rats and perform transcardial perfusion with saline followed by 4% paraformaldehyde.

    • Dissect the stomach and other tissues and post-fix in the same fixative for 4 hours at 4°C.

    • Cryoprotect the tissues by sequential immersion in 15% and 30% sucrose solutions until they sink.

    • Embed the tissues in OCT compound and freeze.

  • Sectioning and Staining:

    • Cut thin sections (e.g., 10-14 µm) using a cryostat and mount on charged glass slides.

    • Wash sections with PBS and incubate in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the sections with the primary anti-obestatin antibody (diluted in blocking solution) overnight at 4°C.

    • Wash the sections extensively with PBS.

    • Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

    • Wash again, and then counterstain nuclei with DAPI.

  • Imaging:

    • Mount coverslips using an appropriate mounting medium.

    • Visualize and capture images using a fluorescence or confocal microscope. Obestatin-immunoreactive cells of the gastric mucosa and myenteric plexus should be visible.[12]

Signaling Pathways and Visualizations

While the primary receptor remains unknown, studies have probed the downstream signaling effects of obestatin.

Initial (Disputed) Signaling Hypothesis

The initial hypothesis posited a direct activation of GPR39 by obestatin, leading to downstream signaling cascades. While this is now largely refuted, it represents a critical part of the story.

GPR39_Hypothesis cluster_membrane Plasma Membrane GPR39 GPR39 Signal Intracellular Signaling GPR39->Signal Activation Obestatin Obestatin Obestatin->GPR39 Binding (Disputed) Response Suppression of Food Intake Signal->Response

Fig 1. The initial, now disputed, hypothesis of obestatin activating GPR39.
Current Understanding and Experimental Workflow

The current paradigm acknowledges the GPR39-obestatin mismatch and highlights the ongoing search for the true receptor. The workflow for identifying this receptor involves a multi-faceted approach.

Current_Understanding cluster_ligands cluster_receptors cluster_workflow Receptor Identification Workflow Obestatin Obestatin / Ob(11-23) GPR39 GPR39 Obestatin->GPR39 No Activation UnknownR Unknown Receptor (Obestatin-R) Obestatin->UnknownR Activates Zinc Zinc (Zn²⁺) Zinc->GPR39 Activates Assay Radioligand Binding Assay Functional Functional Screen (e.g., c-fos, Ca²⁺) Assay->Functional Expression Expression Cloning Functional->Expression Result Identify Candidate Receptor Expression->Result

Fig 2. Current understanding of ligand-receptor pairing and the workflow for identifying the true obestatin receptor.
Downstream Signaling Pathways

Regardless of the upstream receptor, obestatin has been shown to activate specific intracellular signaling pathways in various cell types, suggesting it is a biologically relevant peptide. These pathways are often associated with cell proliferation and survival.[3][13]

Signaling_Pathway cluster_pathways Intracellular Cascades Obestatin Obestatin UnknownR Unknown Obestatin-R Obestatin->UnknownR PI3K PI3K UnknownR->PI3K PKC PKCε UnknownR->PKC Akt Akt PI3K->Akt Response Cell Proliferation & Survival Akt->Response Src Src PKC->Src ERK ERK1/2 Src->ERK ERK->Response

Fig 3. Downstream signaling pathways activated by obestatin in certain cell types.

Conclusion and Future Directions

The identification of the receptor for Obestatin(11-23) in rat tissues remains an open and critical question in metabolic research. The initial candidate, GPR39, has been convincingly demonstrated to be a receptor for zinc ions, not obestatin. The conflicting data in the literature underscore the technical challenges of peptide receptor identification.

Future research must employ unbiased, systematic approaches to de-orphanize obestatin. Strategies such as expression cloning, affinity chromatography using tagged obestatin fragments, and functional genomic screens in responsive cell lines are necessary to definitively identify the cognate receptor. Resolving this mystery will be the key to understanding the true physiological role of the obestatin/ghrelin system and unlocking its potential as a target for therapeutic intervention in metabolic disorders.

References

Unveiling the Structural Blueprint of Mouse Obestatin(11-23): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structural properties of mouse Obestatin(11-23), a peptide fragment of the larger proghrelin-derived peptide, Obestatin (B13227). Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings on the peptide's three-dimensional structure and explores the experimental methodologies used for its characterization. Furthermore, it delves into the current understanding of its signaling pathways, which are of significant interest in various physiological processes.

Core Structural Characteristics of Mouse Obestatin(11-23)

Mouse Obestatin(11-23) is a 13-amino acid peptide with the sequence Leu-Ser-Gly-Ala-Gln-Tyr-Gln-Gln-His-Gly-Arg-Ala-Leu-NH2.[1][2][3] Structural studies, primarily utilizing Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, have been instrumental in elucidating its conformational preferences, particularly in membrane-mimicking environments.

Three-Dimensional Structure in a Membrane-Like Environment

The solution structure of mouse Obestatin(11-23) has been determined by NMR spectroscopy in the presence of dodecylphosphocholine (B1670865) (DPC) and sodium dodecyl sulfate (B86663) (SDS) micelles, which serve as a model for a cell membrane environment. The coordinates and structural data for this peptide are deposited in the Protein Data Bank (PDB) under the accession code 2JSI .[4][5][6][7]

The NMR structure reveals that mouse Obestatin(11-23) adopts a distinct α-helical conformation, predominantly in its C-terminal region.[4][8][9] This helical structure is considered crucial for its biological activity.[10]

Table 1: NMR Structural Statistics for Mouse Obestatin(11-23) (PDB ID: 2JSI) [6]

ParameterValue
Number of Conformers Calculated50
Number of Conformers Submitted25
Selection CriteriaTarget Function

Note: Detailed structural statistics, including RMSD values, dihedral angle restraints, and NOE data, can be accessed directly from the PDB entry for 2JSI.

Secondary Structure Analysis by Circular Dichroism

Circular Dichroism (CD) spectroscopy studies have corroborated the findings from NMR, indicating that mouse Obestatin(11-23), along with the full-length mouse obestatin, assumes a regular secondary structure, specifically an α-helix, in the C-terminal region when in a membrane-like environment.[8][9][11][12] In aqueous solutions, however, the peptide exhibits little to no defined secondary structure, suggesting that the interaction with a lipid bilayer is a prerequisite for its conformational ordering.[13] The presence of SDS micelles was shown to significantly increase the helicity of the peptide.[12]

Experimental Protocols

The determination of the structural properties of mouse Obestatin(11-23) relies on sophisticated biophysical techniques. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution. For membrane-associated peptides like Obestatin(11-23), the use of membrane mimetics such as micelles is crucial.

Protocol for NMR Spectroscopy of Peptides in SDS Micelles: [9][14][15][16]

  • Sample Preparation:

    • Synthesize and purify the mouse Obestatin(11-23) peptide to >95% purity.

    • Dissolve the lyophilized peptide in a buffered solution (e.g., 10 mM phosphate (B84403) buffer, pH 7.0) containing a deuterated solvent (e.g., 90% H₂O/10% D₂O).

    • Prepare a stock solution of SDS micelles in the same buffer. The concentration of SDS should be well above its critical micelle concentration (CMC), which is approximately 8 mM in water but can be influenced by buffer composition.

    • Mix the peptide solution with the micelle solution to achieve the desired peptide and SDS concentrations. A typical peptide concentration for NMR is in the range of 0.5-2 mM.

  • NMR Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Standard 2D experiments for structure determination include:

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. A mixing time of 200-400 ms (B15284909) is typically used for peptides of this size.

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

    • Experiments are typically performed at a constant temperature, for example, 298 K (25 °C).

  • Structure Calculation:

    • Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the resonances to specific protons in the peptide sequence.

    • Integrate the cross-peaks in the NOESY spectra to derive inter-proton distance restraints.

    • Use software like CYANA or XPLOR-NIH to calculate an ensemble of 3D structures that are consistent with the experimental restraints.

    • The final ensemble of structures is then validated for quality using programs like PROCHECK-NMR.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution.

Protocol for Circular Dichroism of Peptides: [1][17][18][19][20][21]

  • Sample Preparation:

    • Dissolve the purified mouse Obestatin(11-23) peptide in the desired buffer (e.g., 10 mM phosphate buffer, pH 7.0). For studying membrane interaction, prepare samples with and without SDS micelles.

    • The peptide concentration should be accurately determined and is typically in the range of 50-100 µM.

    • Use a quartz cuvette with a short path length (e.g., 1 mm) for far-UV CD measurements (190-260 nm).

  • CD Data Acquisition:

    • Record a baseline spectrum of the buffer (with and without micelles) in the same cuvette.

    • Acquire the CD spectrum of the peptide sample over the far-UV wavelength range (e.g., 190-260 nm).

    • Typical instrument parameters include a bandwidth of 1 nm, a data pitch of 0.5 nm, and a scan speed of 50 nm/min. Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:

      • mdeg is the observed ellipticity in millidegrees

      • c is the molar concentration of the peptide

      • n is the number of amino acid residues (13 for Obestatin(11-23))

      • l is the path length of the cuvette in centimeters.

    • The resulting spectrum can be analyzed qualitatively (by observing the characteristic minima for α-helices at ~208 and ~222 nm) or quantitatively using deconvolution software (e.g., DICHROWEB) to estimate the percentage of different secondary structure elements.

Signaling Pathways of Obestatin

While initially proposed to signal through the G-protein coupled receptor 39 (GPR39), substantial evidence now suggests that GPR39 is likely not the receptor for obestatin and is instead activated by zinc ions.[11] Research has subsequently focused on GPR39-independent signaling mechanisms for obestatin. Studies have indicated that obestatin can activate several key intracellular signaling pathways, including the Akt, ERK1/2, and mTOR pathways.[4][13][18][22][23]

It has been proposed that obestatin's effects on cell proliferation and survival are mediated through a complex signaling network. One model suggests that obestatin promotes the formation of a GPR39/β-arrestin 1/Src signaling complex, leading to the transactivation of the Epidermal Growth Factor Receptor (EGFR).[5][17] This, in turn, activates the PI3K/Akt pathway. Concurrently, a separate pathway involving Gi/o proteins is thought to lead to the activation of the MEK/ERK signaling cascade.[17][24]

The activation of the Akt pathway by obestatin can further lead to the phosphorylation and activation of the mammalian target of rapamycin (B549165) (mTOR) and its downstream effector, p70S6K1.[5][13][18]

Below are diagrams illustrating the proposed signaling pathways for obestatin.

Obestatin_Signaling_Akt Obestatin Obestatin Receptor Putative Receptor (GPR39/β-arrestin 1 complex) Obestatin->Receptor Src Src Receptor->Src MMPs MMPs Src->MMPs EGFR_ligand EGF-like Ligands MMPs->EGFR_ligand Release EGFR EGFR EGFR_ligand->EGFR Binds PI3K PI3K EGFR->PI3K Transactivation Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Survival Cell Survival & Growth Akt->Cell_Survival p70S6K p70S6K mTORC1->p70S6K p70S6K->Cell_Survival

Caption: Proposed signaling pathway for Obestatin-induced Akt activation.

Obestatin_Signaling_ERK Obestatin Obestatin Receptor Putative Receptor Obestatin->Receptor Gio Gi/o Protein Receptor->Gio MEK MEK Gio->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Proposed signaling pathway for Obestatin-induced ERK1/2 activation.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation Peptide_Synth Peptide Synthesis & Purification Sample_Prep Dissolution in Buffer with Micelles Peptide_Synth->Sample_Prep NMR_1D 1D NMR Sample_Prep->NMR_1D NMR_2D 2D NMR (TOCSY, NOESY, COSY) NMR_1D->NMR_2D Res_Assign Resonance Assignment NMR_2D->Res_Assign NOE_Restraints NOE Restraint Generation Res_Assign->NOE_Restraints Struct_Calc Structure Calculation (e.g., CYANA) NOE_Restraints->Struct_Calc Validation Structure Validation Struct_Calc->Validation

Caption: General experimental workflow for NMR-based structure determination.

This technical guide provides a comprehensive overview of the current knowledge on the structural properties of mouse Obestatin(11-23). The provided data and protocols are intended to serve as a valuable resource for researchers in the fields of peptide chemistry, structural biology, and drug development. Further investigation is warranted to definitively identify the obestatin receptor and fully elucidate the intricacies of its signaling networks.

References

Obestatin(11-23) Gene Expression in the Rat Stomach: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gene expression of Obestatin(11-23) in the rat stomach. Obestatin (B13227), a 23-amino acid peptide, is derived from the same precursor protein as ghrelin, preproghrelin, and is encoded by the ghrelin gene (Ghrl). This document details the quantitative data available, experimental protocols for analysis, and the regulatory pathways governing its expression.

Core Concepts

Obestatin is generated through the post-translational processing of the 117-amino acid preproghrelin. The ghrelin gene is transcribed and spliced into mature mRNA, which is then translated. In the endoplasmic reticulum, preproghrelin is cleaved to proghrelin, and subsequently to ghrelin and obestatin.[1] While ghrelin is known for its orexigenic (appetite-stimulating) effects, obestatin was initially reported to have opposing anorexigenic actions, although this remains a subject of ongoing research.

Immunohistochemical studies have confirmed the presence of obestatin immunoreactivity in the mucosal cells of the rat stomach.[2] Specifically, triple immunofluorescence staining has shown that obestatin is co-localized with both acyl-ghrelin and des-acyl-ghrelin in closed-type endocrine cells of the antral mucosa.[3]

Quantitative Data on Obestatin in Rat Stomach

The concentration of obestatin in the rat stomach is significantly lower than that of ghrelin. The following table summarizes the available quantitative data.

ParameterValueTissueReference
Ratio of Obestatin to Ghrelin0.0039%Gastric Fundi[4]
Obestatin Content0.18 ± 0.03 fmol/mgGastric Fundi[4]

Experimental Protocols

This section outlines detailed methodologies for the key experiments used to study Obestatin(11-23) gene expression and peptide quantification in the rat stomach.

Tissue Preparation
  • Animal Model: Adult male Wistar or Sprague-Dawley rats are commonly used.

  • Tissue Collection: Following euthanasia (e.g., anesthesia with sodium pentobarbital (B6593769) followed by decapitation), the stomach is immediately resected.

  • For Peptide Analysis: The gastric fundus is isolated and boiled in water for 10 minutes to inactivate intrinsic proteases. The tissue is then cooled, and acetic acid and HCl are added to final concentrations of 1 M and 20 mM, respectively. The tissue is homogenized, and the homogenate is centrifuged.[4]

  • For RNA Analysis: The gastric mucosa is scraped, immediately frozen in liquid nitrogen, and stored at -80°C until RNA extraction.

RNA Extraction and Gene Expression Analysis

a) RNA Extraction:

Total RNA is extracted from the gastric mucosa using commercially available reagents like TRIzol or the RNeasy RNA extraction kit, following the manufacturer's instructions. The integrity and concentration of the extracted RNA should be verified by spectrophotometry and agarose (B213101) gel electrophoresis.

b) Northern Blot Analysis:

  • Electrophoresis: Denatured total RNA (e.g., 30 µg) is fractionated by agarose gel electrophoresis.[5]

  • Transfer: The RNA is transferred to a nylon membrane by capillary transfer.

  • Hybridization: The membrane is prehybridized and then hybridized with a labeled probe specific for ghrelin mRNA. The probe can be radiolabeled or non-radioactively labeled (e.g., with digoxigenin).

  • Detection: The hybridized probe is detected by autoradiography or chemiluminescence, depending on the label used. The signal intensity can be quantified and normalized to a housekeeping gene like 18S rRNA.

c) In Situ Hybridization:

  • Tissue Preparation: Fixed (e.g., in 4% paraformaldehyde) and cryoprotected stomach tissue is sectioned using a cryostat.

  • Probe Synthesis: A labeled antisense riboprobe for ghrelin mRNA is synthesized (e.g., using a DIG RNA Labeling Kit). A sense probe should be used as a negative control.

  • Hybridization: The tissue sections are hybridized with the labeled probe overnight in a humidified chamber at an appropriate temperature (e.g., 65°C).

  • Washing: The sections are washed under stringent conditions to remove the unbound probe.

  • Detection: The hybridized probe is detected using an antibody conjugated to an enzyme (e.g., alkaline phosphatase-conjugated anti-DIG antibody) and a chromogenic substrate to produce a colored precipitate.

Peptide Quantification by Radioimmunoassay (RIA)
  • Peptide Extraction: Peptides are extracted from the stomach tissue homogenate using Sep-Pak C-18 cartridges. The adsorbed peptides are eluted with a solution of 60% acetonitrile (B52724) containing 0.1% trifluoroacetic acid.[4]

  • Radioiodination: Synthetic rat obestatin is radioiodinated with ¹²⁵I using the lactoperoxidase method, and the labeled peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

  • Assay Procedure:

    • A standard curve is prepared using known concentrations of synthetic rat obestatin.

    • Samples or standards are incubated with a specific anti-rat obestatin antiserum for 24 hours at 4°C.[4]

    • The ¹²⁵I-labeled obestatin tracer is added, and the mixture is incubated for another 24 hours at 4°C.[4]

    • The bound and free ligands are separated using a second antibody method.

    • The radioactivity of the bound fraction is measured using a gamma counter.

    • The concentration of obestatin in the samples is determined by comparing their binding to the standard curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Obestatin(11-23) Analysis

Experimental_Workflow cluster_tissue Tissue Collection & Preparation cluster_rna Gene Expression Analysis cluster_peptide Peptide Quantification Rat Rat Model Stomach Stomach Resection Rat->Stomach Mucosa Gastric Mucosa Isolation Stomach->Mucosa Fundus Gastric Fundus Preparation Stomach->Fundus RNA_Extraction RNA Extraction Mucosa->RNA_Extraction Peptide_Extraction Peptide Extraction Fundus->Peptide_Extraction Northern_Blot Northern Blot RNA_Extraction->Northern_Blot ISH In Situ Hybridization RNA_Extraction->ISH RIA Radioimmunoassay (RIA) Peptide_Extraction->RIA Ghrelin_Gene_Processing cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & ER Ghrelin_Gene Ghrelin Gene (Ghrl) Transcription Transcription Ghrelin_Gene->Transcription pre_mRNA pre-mRNA Transcription->pre_mRNA Splicing Splicing pre_mRNA->Splicing mRNA Mature mRNA Splicing->mRNA Translation Translation mRNA->Translation Preproghrelin Preproghrelin (117 aa) Translation->Preproghrelin Cleavage1 Signal Peptide Cleavage (in ER) Preproghrelin->Cleavage1 Proghrelin Proghrelin Cleavage1->Proghrelin Cleavage2 Prohormone Convertase Cleavage Proghrelin->Cleavage2 Ghrelin Ghrelin Cleavage2->Ghrelin Obestatin Obestatin Cleavage2->Obestatin Ghrelin_Regulation cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events Fasting Fasting Food_Intake Food Intake AMPK AMPK Fasting->AMPK activates Food_Intake->AMPK inhibits Leptin Leptin Insulin Insulin PI3K_Akt PI3K/Akt Pathway Leptin->PI3K_Akt Insulin->PI3K_Akt Transcription_Factors Transcription Factors (e.g., Nkx2.2, NF-κB) AMPK->Transcription_Factors MAPK MAPK Pathway PI3K_Akt->Transcription_Factors MAPK->Transcription_Factors Ghrelin_Promoter Ghrelin Gene Promoter Transcription_Factors->Ghrelin_Promoter Transcription_Modulation Modulation of Transcription Ghrelin_Promoter->Transcription_Modulation

References

The Satiety-Inducing Peptide Obestatin(11-23): A Technical Guide on its Physiological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obestatin (B13227), a 23-amino acid peptide derived from the preproghrelin gene, has been a subject of intense research and debate since its discovery. While initially reported to be an anorexigenic hormone that opposes the orexigenic actions of ghrelin, subsequent studies have yielded conflicting results. This technical guide focuses specifically on the truncated and biologically active fragment, Obestatin(11-23), and its physiological effects on satiety. We delve into the quantitative data from key preclinical studies, provide detailed experimental protocols, and visualize the proposed signaling pathways and experimental workflows. This document aims to provide a comprehensive resource for researchers and professionals in the fields of metabolism, endocrinology, and drug development.

Introduction

The regulation of food intake and energy homeostasis is a complex process involving a symphony of central and peripheral signals. Gut-derived peptides play a crucial role in this intricate network, signaling hunger or satiety to the brain. Obestatin, first identified in 2005, was proposed as a key player in this system, acting as a functional antagonist to ghrelin, another peptide derived from the same precursor gene. The initial excitement surrounding obestatin's potential as an anti-obesity therapeutic has been tempered by inconsistent findings across various studies.[1][2][3][4][5][6]

This guide focuses on Obestatin(11-23), a fragment of the full-length peptide that has demonstrated significant biological activity, in some cases even more potent than the full-length Obestatin(1-23).[7][8] We will critically examine the evidence for its role in satiety, presenting the data, methodologies, and proposed mechanisms of action to facilitate a deeper understanding of its physiological effects.

Quantitative Effects of Obestatin(11-23) on Food Intake

Multiple studies have investigated the impact of Obestatin(11-23) administration on food consumption in rodent models. The following tables summarize the key quantitative findings from this research.

Table 1: Acute Effects of Intraperitoneal (i.p.) Obestatin(11-23) on Food Intake in Mice

Study ReferenceMouse StrainDosage (µmol/kg)Time Point% Reduction in Food Intake (vs. Saline Control)
Unniappan et al. (2007)Male mice115 min53%
Green et al. (2010)High-fat fed miceNot specifiedNot specified90%

Table 2: Acute Effects of Intraperitoneal (i.p.) Obestatin(11-23) on Food Intake in Rats

Study ReferenceRat StrainDosage (nmol/kg)Time Point% Reduction in Food Intake (vs. Saline Control)
Lagaud et al. (2007)Lean Zucker Rats100-300Not specifiedSignificant inhibition
Lagaud et al. (2007)Fatty Zucker Rats100-300Not specifiedSignificant inhibition

Note: The study by Lagaud et al. (2007) reported a U-shaped dose-response curve, with lower and higher doses being ineffective.[3]

Experimental Protocols

A critical evaluation of the physiological effects of Obestatin(11-23) necessitates a thorough understanding of the experimental methodologies employed.

Animal Models and Housing
  • Species and Strain: Studies have primarily utilized male mice of various strains and both lean and obese (Zucker) rats.[3][7][8]

  • Housing: Animals are typically housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified for fasting protocols.

Peptide Administration
  • Peptide: Synthetic Obestatin(11-23) (mouse/rat sequence) is used.

  • Route of Administration: Intraperitoneal (i.p.) injection is the most common route for assessing acute effects on food intake.[3][7]

  • Dosage: Dosages have ranged from nanomolar to micromolar concentrations per kilogram of body weight.[3][7]

  • Vehicle Control: A saline solution is typically used as the vehicle control for injection.

Food Intake Measurement
  • Fasting: In some protocols, animals are fasted for a period (e.g., 24 hours) prior to peptide administration to standardize hunger levels.[9]

  • Measurement Period: Food intake is measured at specific time points following injection, ranging from 15 minutes to several hours.[7][9]

  • Method: Pre-weighed food is provided, and the amount consumed is determined by weighing the remaining food at the end of the measurement period.

Proposed Signaling Pathways and Mechanisms of Action

The precise mechanism by which Obestatin(11-23) exerts its effects on satiety remains a topic of considerable debate. The initially proposed receptor, G protein-coupled receptor 39 (GPR39), has been largely refuted by subsequent studies.[1][2][5] An alternative hypothesis involves the glucagon-like peptide-1 receptor (GLP-1R).[1][10]

The Controversial GPR39 Pathway

The initial hypothesis suggested that obestatin binds to and activates GPR39, leading to downstream signaling that ultimately results in a sensation of satiety. However, multiple independent research groups have failed to replicate this binding and activation.[2][5]

The Potential Role of the GLP-1 Receptor

Some evidence suggests that obestatin may exert its effects through the GLP-1 receptor. GLP-1 is a well-established incretin (B1656795) hormone known to reduce food intake and gastrointestinal motility.[10] It has been reported that obestatin can bind to the GLP-1R in pancreatic beta-cells, promoting their survival.[10]

GLP1R_Signaling_Pathway Obestatin Obestatin(11-23) GLP1R GLP-1 Receptor Obestatin->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Satiety Satiety Signaling (e.g., in CNS) PKA->Satiety Leads to

Caption: Proposed GLP-1R signaling pathway for Obestatin(11-23).

Experimental Workflow for Assessing Satiety Effects

The following diagram illustrates a typical experimental workflow for investigating the acute effects of Obestatin(11-23) on food intake.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_data_collection Data Collection & Analysis Animal_Acclimatization Animal Acclimatization (Controlled Environment) Fasting Fasting Period (e.g., 24 hours) Animal_Acclimatization->Fasting Peptide_Admin Intraperitoneal Injection (Obestatin(11-23) or Saline) Fasting->Peptide_Admin Food_Presentation Presentation of Pre-weighed Food Peptide_Admin->Food_Presentation Food_Intake_Measurement Measure Food Consumed (at defined time points) Food_Presentation->Food_Intake_Measurement Data_Analysis Statistical Analysis (e.g., t-test, ANOVA) Food_Intake_Measurement->Data_Analysis

Caption: A typical experimental workflow for satiety studies.

Discussion and Future Directions

The physiological role of Obestatin(11-23) in satiety remains an area of active investigation, characterized by both promising and conflicting findings. While some studies demonstrate a clear anorexigenic effect, others have failed to reproduce these results, highlighting the need for standardized protocols and further research to elucidate the conditions under which obestatin exerts its effects.[1][2][3][4][5][6]

The controversy surrounding its receptor and signaling pathway is a major hurdle in the field. Future research should focus on definitively identifying the molecular targets of Obestatin(11-23) to understand its mechanism of action. The potential interaction with the GLP-1R is an intriguing avenue that warrants further exploration.

For drug development professionals, the anorexigenic potential of Obestatin(11-23), if consistently demonstrable and mechanistically understood, could offer a novel therapeutic strategy for obesity and related metabolic disorders. However, the inconsistencies in the current body of literature underscore the need for cautious optimism and more rigorous preclinical and clinical investigation.

Conclusion

Obestatin(11-23) is a biologically active peptide fragment with demonstrated, albeit controversial, effects on satiety. This technical guide has provided a summary of the quantitative data, detailed experimental protocols, and visualized the proposed, yet debated, mechanisms of action. A clearer understanding of its physiological role and molecular interactions is essential for realizing its potential therapeutic applications. The scientific community is encouraged to continue rigorous investigation to unravel the complexities of this enigmatic gut peptide.

References

Methodological & Application

Application Notes and Protocols for Intraperitoneal Injection of Obestatin(11-23) in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obestatin, a 23-amino acid peptide derived from the preproghrelin gene, has been a subject of interest in metabolic research due to its putative role in regulating energy homeostasis. The C-terminal fragment, Obestatin(11-23), is believed to possess biological activity, though its effects on food intake and body weight in rodents have been a matter of scientific debate. Some studies suggest an anorexigenic effect, while others report no significant impact.[1][2] These application notes provide a detailed overview of the available data, experimental protocols for intraperitoneal (IP) administration in rats, and insights into the potential signaling pathways involved.

Data Presentation

The quantitative effects of Obestatin and its fragments on food intake and body weight in rats are varied across studies. The following tables summarize representative data for the full-length Obestatin peptide to illustrate the nature of the reported effects. It is crucial to note that specific quantitative data for the Obestatin(11-23) fragment is limited and the scientific community has not reached a consensus on its definitive effects.

Table 1: Effect of Acute Intraperitoneal Injection of Obestatin on Food Intake in Rats

Treatment GroupDose (nmol/kg)DietObservation PeriodChange in Food IntakeReference
Obestatin100Standard Chow24 hoursDecreased[3]
Obestatin300Standard Chow24 hoursDecreased[1]
Obestatin1000Standard Chow24 hoursNo significant effect[4]
Obestatin100Cafeteria Diet24 hoursNo significant effect[3]

Table 2: Effect of Chronic Intraperitoneal Injection of Obestatin on Body Weight Gain in Rats

Treatment GroupDose (nmol/kg/day)DurationDietChange in Body Weight GainReference
Obestatin5012 daysStandard ChowDecreased[3]
Obestatin10012 daysStandard ChowDecreased[3]
Obestatin10007 daysStandard ChowNo significant effect[4]
Obestatin5012 daysCafeteria DietNo significant effect[3]

Experimental Protocols

The following protocols are provided as a guide for the intraperitoneal injection of Obestatin(11-23) in rats. These are based on general best practices for peptide administration and information gleaned from studies on Obestatin.

Materials
  • Obestatin(11-23) peptide (lyophilized powder)

  • Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS) as the vehicle

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sterile syringes (1 mL) with fine-gauge needles (25-27G)

  • 70% ethanol (B145695) for disinfection

  • Appropriate animal handling and restraint equipment

  • Analytical balance

Protocol for Preparation of Obestatin(11-23) Solution
  • Peptide Reconstitution: Allow the lyophilized Obestatin(11-23) vial to equilibrate to room temperature before opening to prevent condensation.

  • Vehicle Selection: The most common vehicle for intraperitoneal injection of peptides is sterile saline or PBS.[4]

  • Calculation of Required Amount: Based on the desired dose (e.g., 10-300 nmol/kg) and the average weight of the rats, calculate the total amount of peptide needed.

  • Reconstitution: Reconstitute the peptide in a small volume of the chosen vehicle to create a stock solution. For example, dissolve 1 mg of peptide in 1 mL of sterile saline. Gently vortex to ensure complete dissolution.

  • Working Solution: Dilute the stock solution with the vehicle to the final desired concentration for injection. The final injection volume should not exceed 10 mL/kg of body weight.[5]

  • Storage: Store the reconstituted peptide solution at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol for Intraperitoneal Injection in Rats
  • Animal Handling: Acclimatize the rats to handling and the injection procedure to minimize stress.

  • Dosage Calculation: Weigh each rat accurately before injection to calculate the precise volume of the Obestatin(11-23) solution to be administered.

  • Restraint: Manually restrain the rat in a supine position with the head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Disinfection: Cleanse the injection site with a 70% ethanol wipe.

  • Injection:

    • Insert the needle at a 10-20 degree angle to the abdominal wall.

    • Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.

    • Slowly inject the calculated volume of the Obestatin(11-23) solution into the peritoneal cavity.

  • Post-Injection Monitoring: Return the rat to its cage and monitor for any adverse reactions, such as signs of pain or distress.

Signaling Pathways

The signaling mechanism of Obestatin is complex and not fully elucidated. The G protein-coupled receptor GPR39 has been proposed as a receptor for Obestatin, though this remains a topic of debate.[6][7] Recent evidence suggests that Obestatin and its fragments may act as biased agonists at GPR39, selectively activating specific downstream pathways. The Obestatin(11-23) fragment is hypothesized to favor a β-arrestin-mediated signaling cascade.[8]

Obestatin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Obestatin(11-23) Obestatin(11-23) GPR39 GPR39 Obestatin(11-23)->GPR39 binds beta_arrestin β-Arrestin GPR39->beta_arrestin recruits Src Src beta_arrestin->Src activates EGFR EGFR (transactivation) Src->EGFR transactivates PI3K PI3K EGFR->PI3K activates Akt Akt/PKB PI3K->Akt activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Akt->Cellular_Response leads to

Caption: Putative β-arrestin-mediated signaling pathway of Obestatin(11-23).

Experimental Workflow

A typical experimental workflow to investigate the effects of intraperitoneal injection of Obestatin(11-23) in rats is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Obestatin(11-23) Reconstitution D Intraperitoneal Injection (Obestatin(11-23) or Vehicle) A->D B Animal Acclimatization (e.g., 1 week) C Baseline Measurements (Food Intake, Body Weight) B->C C->D E Post-Injection Monitoring (Acute or Chronic) D->E F Data Collection (Food Intake, Body Weight) E->F G Statistical Analysis F->G H Interpretation of Results G->H

Caption: General experimental workflow for studying Obestatin(11-23) effects in rats.

References

Application Notes and Protocols: Dose-Response Studies of Obestatin(11-23) on Food Intake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-response effects of Obestatin(11-23), a truncated form of the peptide hormone obestatin (B13227), on food intake. The information is compiled from various scientific studies and is intended to guide researchers in designing and interpreting experiments in the field of appetite regulation and metabolic research. It is important to note that the effects of obestatin on food intake are a subject of ongoing scientific debate, with some studies reporting significant anorectic effects while others find no significant impact.

Summary of Quantitative Data

The following table summarizes the quantitative data from key dose-response studies of Obestatin and its fragments on food intake in rodents.

PeptideAnimal ModelDoseRoute of AdministrationFeeding StateObserved Effect on Food IntakeCitation
Obestatin(11-23)Mice1 µmol/kgIntraperitoneal (i.p.)Not specified53% reduction[1]
Obestatin(11-23)High-fat fed miceNot specifiedNot specifiedNot specified90% reduction[2][3]
ObestatinMice10-100 nmol/kgIntraperitoneal (i.p.)Not specifiedInhibition of feeding (U-shaped dose-response)[3][4]
ObestatinLean and Zucker fatty rats100-300 nmol/kgIntraperitoneal (i.p.)Not specifiedInhibition of feeding (U-shaped dose-response)[3][4]
ObestatinMice1 µmol/kgIntraperitoneal (i.p.)Fed and 24h fasted/refedNo effect on spontaneous food intake[5]
ObestatinRats1 or 5 µmol/kgIntraperitoneal (i.p.)16h fasted or ad libitumNo effect[6]
ObestatinMice125 or 1000 nmol/kgIntraperitoneal (i.p.)Not specifiedNo suppressive effects[7]

Experimental Protocols

Protocol 1: Acute Dose-Response Study of Obestatin(11-23) on Food Intake in Mice

This protocol outlines a typical experiment to assess the acute effects of peripherally administered Obestatin(11-23) on food intake in mice.

1. Animal Model:

  • Species: Mouse

  • Strain: C57Bl/6 (or other standard strain)

  • Age: 8-12 weeks

  • Sex: Male (to avoid hormonal cycle variations in females)

  • Housing: Individually housed in standard laboratory cages to accurately measure individual food intake.

  • Acclimation: Acclimate mice to the housing conditions and handling for at least one week prior to the experiment. To minimize stress from injections, a habituation period with saline injections every other day for two weeks is recommended[5].

2. Materials:

  • Obestatin(11-23) peptide (synthetic, high purity)

  • Sterile, pyrogen-free 0.9% saline solution (vehicle)

  • Standard rodent chow

  • Analytical balance for weighing food

  • Syringes and needles for intraperitoneal injections

3. Experimental Procedure:

  • Fasting: Fast the mice for 16-18 hours overnight with free access to water to standardize hunger levels[1][6].

  • Peptide Preparation: On the day of the experiment, dissolve Obestatin(11-23) in sterile saline to the desired concentrations (e.g., 10 nmol/kg, 100 nmol/kg, 1 µmol/kg). Prepare a vehicle control group with saline only.

  • Administration: Administer the prepared Obestatin(11-23) solutions or vehicle via intraperitoneal (i.p.) injection. The injection volume should be consistent across all groups (e.g., 100 µL).

  • Refeeding: 15-30 minutes after the injection, provide a pre-weighed amount of standard rodent chow to each mouse[6].

  • Food Intake Measurement: Measure the amount of food consumed by each mouse at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food. Account for any spillage.

  • Data Analysis: Calculate the cumulative food intake for each group at each time point. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine significant differences between the treatment groups and the vehicle control.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathways of Obestatin

The precise signaling mechanism of obestatin in appetite regulation is still under investigation and subject to controversy. Initially, the orphan G protein-coupled receptor GPR39 was identified as the obestatin receptor[8]. However, subsequent studies have questioned this finding, suggesting that GPR39 may not be the cognate receptor for obestatin[9]. More recent evidence points towards the glucagon-like peptide-1 receptor (GLP-1R) as a potential mediator of obestatin's effects[10].

Obestatin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Obestatin Obestatin GPR39 GPR39 (Controversial) Obestatin->GPR39 Initial Hypothesis GLP1R GLP-1R Obestatin->GLP1R Alternative Hypothesis Akt Akt GPR39->Akt ERK12 ERK1/2 GPR39->ERK12 GLP1R->Akt cAMP cAMP/PKA GLP1R->cAMP Appetite_Regulation Appetite Regulation Akt->Appetite_Regulation ERK12->Appetite_Regulation cAMP->Appetite_Regulation

Proposed signaling pathways for Obestatin in appetite regulation.

Experimental Workflow for a Food Intake Study

The following diagram illustrates a typical workflow for conducting a dose-response study of Obestatin(11-23) on food intake.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis Animal_Acclimation Animal Acclimation & Habituation to Handling/Injections Fasting Overnight Fasting (16-18 hours) Animal_Acclimation->Fasting Peptide_Prep Preparation of Obestatin(11-23) Doses & Vehicle Control Administration Intraperitoneal Injection of Peptide or Vehicle Peptide_Prep->Administration Fasting->Administration Refeeding Presentation of Pre-weighed Food Administration->Refeeding Measurement Measure Food Intake at Multiple Time Points Refeeding->Measurement Analysis Statistical Analysis (e.g., ANOVA) Measurement->Analysis Conclusion Conclusion on Dose-Response Effect Analysis->Conclusion

General experimental workflow for a food intake dose-response study.

References

Application Notes and Protocols: Measuring Obestatin's Effects on Gastric Motility in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on published research investigating the effects of the full-length peptide Obestatin (B13227) (1-23) on gastric motility in rats. There is limited specific data available for the Obestatin (11-23) fragment. Therefore, the described effects and methodologies may not be fully representative of the activity of Obestatin (11-23). Researchers should exercise caution and consider this context when designing and interpreting experiments with the (11-23) fragment.

Introduction

Obestatin, a 23-amino acid peptide derived from the same precursor as ghrelin, has been a subject of interest for its potential role in regulating gastrointestinal (GI) motility.[1] However, its effects have been a matter of controversy in the scientific community.[2][3][4][5][6] This document provides a summary of the reported effects of Obestatin on gastric motility in rats and detailed protocols for its investigation. The findings suggest that intravenously administered obestatin can inhibit motor activity in the antrum and duodenum in the fed state.[2][3] This inhibitory action is thought to be mediated by corticotropin-releasing factor (CRF) type 1 and type 2 receptors in the brain, with partial involvement of vagal afferent pathways for its effects on the duodenum.[2][3][5]

Quantitative Data Summary

The effects of Obestatin on gastric motility in rats are summarized in the tables below, categorized by the route of administration and the specific parameter measured.

Table 1: Effects of Intravenous (IV) Obestatin on Gastric and Duodenal Motility in Rats
ParameterAnimal StateObestatin DoseObserved Effect
Antral Motor Index (%MI)Fed302 µg/kg↓ Decreased 30-90 min post-injection
Duodenal MotilityFed302 µg/kgProlonged time to return to fasted motility pattern
Gastric Phasic MotilityFastedup to 3 mg/kgNo significant effect
Gastric Intraluminal PressureAnesthetized300 µg/kgNo significant effect

Data compiled from multiple sources[7][8].

Table 2: Effects of Intraperitoneal (IP) Obestatin on Gastric Emptying in Rodents
ParameterAnimal ModelObestatin DoseObserved Effect
Gastric EmptyingMice315 µg/kg↓ Inhibited 1-2 hours post-feeding
Gastric EmptyingRatsup to 3 mg/kgNo significant effect
Gastric Emptying of non-caloric mealRats300 µg/kgNo significant effect
Gastric Emptying (14CO2 breath test)Miceup to 630 µg/kgNo significant effect

Data compiled from multiple sources[2][7][8][9].

Table 3: Effects of Intracerebroventricular (ICV) Obestatin on Gastric Emptying in Rats
ParameterAnimal StateObestatin DoseObserved Effect
Gastric Emptying of a solid mealFastedup to 1.0 nmol/ratNo significant effect at 2 hours

Data from a study by Tache et al.

Experimental Protocols

Protocol 1: In Vivo Measurement of Gastroduodenal Motility in Conscious Rats using Manometry

Objective: To assess the real-time effects of Obestatin on the contractile patterns of the stomach and duodenum in freely moving rats.

Materials:

  • Male Sprague-Dawley rats (250–300 g)

  • Obestatin (rat, synthetic)

  • Sterile saline (0.9% NaCl)

  • Anesthetic agent (e.g., pentobarbital (B6593769) sodium)

  • Manometry catheters equipped with strain gauge transducers

  • Data acquisition system

  • Intravenous (IV) and/or intracerebroventricular (ICV) cannulas

Procedure:

  • Surgical Preparation:

    • Anesthetize the rats.

    • Surgically implant manometry catheters into the gastric antrum and the proximal duodenum to measure contractile force.

    • For IV administration, cannulate the jugular vein. For ICV administration, implant a cannula into a lateral cerebral ventricle.

    • Allow a recovery period of at least one week.

  • Experimental Protocol:

    • Fast the rats for 18 hours with ad libitum access to water.

    • Connect the manometry catheters to the data acquisition system to record baseline motility.

    • For experiments in the fed state, provide a standard meal (e.g., 3 g of chow).

    • Administer Obestatin or vehicle (saline) through the IV or ICV cannula.

    • Record gastroduodenal motility continuously for at least 90 minutes post-injection.

  • Data Analysis:

    • Quantify the contractile activity by calculating the motor index (MI), which represents the area under the curve of the pressure recordings.

    • Normalize the post-injection MI to the baseline MI and express it as a percentage (%MI).

    • In the fed state, measure the time it takes for the duodenal motility to revert to a fasted pattern (presence of phase III-like contractions).

    • Use appropriate statistical analysis (e.g., ANOVA) to compare the results between the Obestatin-treated and control groups.

Protocol 2: Assessment of Gastric Emptying of a Solid Meal

Objective: To determine the effect of Obestatin on the transit of a solid meal from the stomach.

Materials:

  • Male Wistar rats (280–300 g)

  • Obestatin (rat, synthetic)

  • Sterile saline (0.9% NaCl)

  • Standard rat chow pellets

  • ICV cannulas (for central administration)

Procedure:

  • Pre-Experiment Conditioning:

    • For ICV studies, surgically implant cannulas and allow for recovery.

    • Fast the rats for 16 hours with free access to water.

  • Gastric Emptying Assay:

    • Provide a pre-weighed amount of food pellets to the rats for a 1-hour period.

    • After 1 hour, remove and weigh the remaining food to calculate the total amount ingested.

    • Administer Obestatin or vehicle via the desired route (e.g., ICV).

    • The animals are then fasted for an additional 2 hours.

    • At the end of the 2-hour period, euthanize the rats.

    • Surgically expose the stomach and ligate the esophagus and pylorus.

    • Excise the stomach and collect its contents.

    • Dry the collected gastric contents to a constant weight.

  • Calculation:

    • Calculate the percentage of gastric emptying using the formula: Gastric Emptying (%) = (1 - (Dry weight of stomach contents / Total dry weight of ingested food)) * 100

    • Compare the gastric emptying rates between the treatment groups.

Signaling Pathways and Experimental Workflow

Diagram 1: Proposed Signaling Pathway of Obestatin's Inhibitory Effect on Gastric Motility

Obestatin_Signaling_Pathway Obestatin Peripheral Obestatin (Intravenous) Vagal_Afferents Vagal Afferent Pathways Obestatin->Vagal_Afferents Partial Involvement Brain Brain (Hypothalamus - PVN) Obestatin->Brain Vagal_Afferents->Brain CRF1_R CRF Type 1 Receptors Brain->CRF1_R CRF2_R CRF Type 2 Receptors Brain->CRF2_R Inhibition_Antrum Inhibition CRF1_R->Inhibition_Antrum Inhibition_Duodenum Inhibition CRF1_R->Inhibition_Duodenum CRF2_R->Inhibition_Antrum CRF2_R->Inhibition_Duodenum Antrum Gastric Antrum Motility Duodenum Duodenal Motility Inhibition_Antrum->Antrum Inhibition_Duodenum->Duodenum

Caption: Proposed signaling of peripheral Obestatin on gastric motility.

Diagram 2: General Experimental Workflow for In Vivo Gastric Motility Studies

Experimental_Workflow Animal_Prep Animal Preparation (Surgery, Recovery) Fasting Fasting Period (16-18 hours) Animal_Prep->Fasting Baseline Baseline Motility Recording Fasting->Baseline Feeding Feeding (for Fed State Studies) Baseline->Feeding Treatment Obestatin/Vehicle Administration (IV, IP, or ICV) Baseline->Treatment Feeding->Treatment Data_Collection Post-Treatment Data Collection (Manometry or Gastric Emptying) Treatment->Data_Collection Analysis Data Analysis and Statistical Comparison Data_Collection->Analysis

Caption: Workflow for in vivo gastric motility experiments in rats.

References

Application Notes and Protocols for the Synthesis and Purification of Obestatin(11-23) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obestatin (B13227) is a 23-amino acid peptide hormone derived from the post-translational processing of the preproghrelin gene, the same precursor as ghrelin.[1] While ghrelin is known to stimulate appetite, obestatin has been suggested to have opposing effects, including the suppression of food intake and the reduction of body weight gain.[2] The fragment Obestatin(11-23), a C-terminal portion of the full-length peptide, has been a subject of interest in metabolic research to understand the structure-activity relationship of obestatin.[3][4] This document provides detailed protocols for the chemical synthesis and subsequent purification of the Obestatin(11-23) peptide, intended for research and development purposes.

The primary method for generating synthetic peptides like Obestatin(11-23) is Solid-Phase Peptide Synthesis (SPPS).[5][6][7] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5][6][7] Following assembly of the desired sequence, the peptide is cleaved from the resin and purified to a high degree, most commonly by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][5][8]

Synthesis of Obestatin(11-23) Peptide

The synthesis of Obestatin(11-23) is typically achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[9][10][11] This strategy utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids and acid-labile protecting groups for the amino acid side chains.[11]

Synthesis Workflow

G cluster_synthesis Peptide Synthesis Workflow resin Resin Preparation (Swelling) faa_coupling First Amino Acid Coupling resin->faa_coupling deprotection Fmoc Deprotection faa_coupling->deprotection aa_coupling Amino Acid Coupling Cycle (Repeat for each amino acid) deprotection->aa_coupling aa_coupling->deprotection Next cycle cleavage Cleavage from Resin and Side-Chain Deprotection aa_coupling->cleavage Final cycle precipitation Crude Peptide Precipitation cleavage->precipitation

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Experimental Protocol: Manual Fmoc-SPPS of Obestatin(11-23)

This protocol is for a 0.1 mmol scale synthesis.

Materials and Reagents:

  • Rink Amide MBHA resin (0.1 mmol)

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling solution: 0.5 M HBTU/HOBt in DMF

  • N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for 1-2 hours.

  • First Amino Acid Coupling:

    • Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • Couple the first Fmoc-protected amino acid to the resin using the coupling solution and DIEA for 1-2 hours.

  • Chain Elongation (for each subsequent amino acid):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin with DMF.

    • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to activate. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

    • Repeat this cycle for all amino acids in the Obestatin(11-23) sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

Purification of Obestatin(11-23) Peptide

The standard method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][5][8] This technique separates the target peptide from impurities based on hydrophobicity.

Purification Workflow

G cluster_purification Peptide Purification Workflow crude_dissolution Crude Peptide Dissolution hplc_separation Preparative RP-HPLC Separation crude_dissolution->hplc_separation fraction_collection Fraction Collection hplc_separation->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical HPLC, Mass Spectrometry) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling lyophilization Lyophilization pooling->lyophilization

Caption: Workflow for the purification of synthetic peptides.

Experimental Protocol: Preparative RP-HPLC of Obestatin(11-23)

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Preparative C18 RP-HPLC column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)

  • Crude Obestatin(11-23) peptide

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude Obestatin(11-23) peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added. Filter the solution through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Chromatographic Separation:

    • Inject the prepared sample onto the column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B. A shallow gradient is often effective for peptide purification (e.g., 5% to 45% Mobile Phase B over 40 minutes).

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity and molecular weight by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level (typically >95%). Freeze the pooled solution and lyophilize to obtain the purified Obestatin(11-23) peptide as a white, fluffy powder.

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the synthesis and purification of Obestatin(11-23). Actual results may vary depending on the specific synthesis and purification conditions.

ParameterTypical ValueMethod of Analysis
Crude Peptide Purity50-70%Analytical RP-HPLC
Final Peptide Purity≥95%Analytical RP-HPLC
Overall Yield10-30%Gravimetric
Molecular Weight (Expected)Varies by speciesMass Spectrometry
Molecular Weight (Observed)Matches expectedMass Spectrometry

Note: The expected molecular weight for mouse Obestatin(11-23) is approximately 1427.57 g/mol .[12][13]

Conclusion

The protocols outlined in this document provide a comprehensive guide for the successful synthesis and purification of the Obestatin(11-23) peptide. Adherence to these methods, coupled with careful analytical monitoring, will enable researchers to obtain high-purity peptide for use in a variety of research applications, from in vitro bioassays to in vivo metabolic studies. The provided workflows and protocols can be adapted and optimized to suit specific laboratory equipment and research needs.

References

Application Notes and Protocols for Creating Stable Obestatin(11-23) Analogs for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obestatin (B13227), a 23-amino acid peptide derived from the precursor preproghrelin, has been investigated for its potential roles in regulating metabolism, including food intake and body weight.[1][2] The C-terminal fragment, Obestatin(11-23), has been shown to possess biological activity, notably in reducing food intake.[1][3][4] However, like many therapeutic peptides, the utility of Obestatin(11-23) in vivo is hampered by its poor metabolic stability, characterized by rapid degradation by proteases and swift clearance from circulation.[5][6] This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of stabilized Obestatin(11-23) analogs to facilitate in vivo research and drug development.

Rationale for Creating Stable Obestatin(11-23) Analogs

The primary challenge for the in vivo application of Obestatin(11-23) is its short biological half-life. Strategies to enhance peptide stability are crucial for prolonging its therapeutic window and ensuring effective target engagement. Key approaches to stabilization include:

  • Amino Acid Substitution: Replacing natural L-amino acids with D-isomers or unnatural amino acids (e.g., α-aminoisobutyric acid, Aib) at known cleavage sites can sterically hinder protease recognition and action.[7][8]

  • N- and C-terminal Modifications: Capping the peptide termini, for instance, through N-terminal acetylation or C-terminal amidation, can protect against exopeptidases.

  • PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains increases the hydrodynamic radius of the peptide, which can shield it from enzymatic degradation and reduce renal clearance.[9][10]

  • Cyclization: Introducing cyclic constraints into the peptide backbone can reduce conformational flexibility, making it a less favorable substrate for proteases.

Signaling Pathways of Obestatin

The precise signaling mechanism of Obestatin and its fragments remains an area of active research, with some controversy surrounding its cognate receptor.[11] The G protein-coupled receptor 39 (GPR39) was initially proposed as the Obestatin receptor, though this is debated.[12][13] Proposed downstream signaling pathways involve the activation of several kinases that play crucial roles in cell growth, proliferation, and metabolism. Intriguingly, there is evidence to suggest that the Obestatin(11-23) fragment may selectively activate the Akt signaling pathway.[14]

Obestatin_Signaling Obestatin Obestatin / Analogs GPR39 GPR39 (?) Obestatin->GPR39 Binds PI3K PI3K GPR39->PI3K Akt Akt GPR39->Akt β-arrestin mediated PKCe PKCε PI3K->PKCe Src Src PKCe->Src ERK ERK1/2 Src->ERK Metabolic_Effects Metabolic Regulation (e.g., Adipogenesis, Glucose Uptake) ERK->Metabolic_Effects mTORC1 mTORC1/S6K1 Akt->mTORC1 mTORC1->Metabolic_Effects

Caption: Proposed signaling pathways of Obestatin.

Quantitative Data of Obestatin Stability

The following table summarizes reported stability data for Obestatin and a stabilized analog. This data highlights the rapid degradation of the native peptide and the significant improvement achieved through modification.

PeptideMatrixHalf-life (t½)Reference
Mouse Obestatin(1-23)Mouse Plasma42.2 min[6]
Mouse Obestatin(1-23)Mouse Liver Homogenate12.6 min[5][6]
Mouse Obestatin(1-23)Mouse Kidney Homogenate138.0 min[5][6]
Rat Obestatin(1-23)Rat Liver Homogenate21.7 min[6]
PEG-Obestatin(1-23)Rat Liver Homogenate~65 min (approx. 3x more stable)[9][10]

Experimental Protocols

Synthesis of Obestatin(11-23) Analogs

This protocol describes the solid-phase peptide synthesis (SPPS) of an Obestatin(11-23) analog using Fmoc/tBu chemistry.

SPPS_Workflow Resin Resin Swelling First_AA First Amino Acid Coupling Resin->First_AA Deprotection Fmoc Deprotection First_AA->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Wash Washing Coupling->Wash Repeat Repeat for each Amino Acid Wash->Repeat Repeat->Deprotection Next cycle Cleavage Cleavage & Deprotection Repeat->Cleavage Final cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including any desired unnatural amino acids)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • HPLC-grade water and acetonitrile (B52724)

Procedure:

  • Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling:

    • Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • Couple the first Fmoc-protected amino acid (C-terminal residue of your analog) using 4 equivalents of the amino acid, 4 equivalents of DIC, and 4 equivalents of Oxyma Pure in DMF. Allow to react for 2 hours.

  • Chain Elongation:

    • Perform cycles of deprotection (20% piperidine in DMF) and coupling for each subsequent amino acid in the sequence.

    • Monitor coupling efficiency using a ninhydrin (B49086) test.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 94% TFA, 2.5% water, 2.5% TIS, 1% DTT) for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase HPLC (RP-HPLC) on a C18 column.

    • Confirm the identity and purity of the final product by mass spectrometry.

In Vitro Stability Assay in Liver Homogenate

This protocol outlines a method to assess the metabolic stability of Obestatin(11-23) analogs.[5][15]

Materials:

  • Rat or mouse liver S9 fraction or whole liver homogenate

  • Phosphate buffered saline (PBS), pH 7.4

  • Synthesized peptide analog

  • Acetonitrile with 0.1% formic acid

  • LC-MS system

Procedure:

  • Preparation of Homogenate: Prepare a 20% (w/v) liver homogenate in ice-cold PBS. Centrifuge to obtain the S9 fraction if desired.

  • Incubation:

    • Pre-warm the liver homogenate to 37°C.

    • Add the peptide analog to the homogenate to a final concentration of 10 µM.

    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile with 0.1% formic acid.

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide.

  • Data Analysis:

    • Plot the percentage of remaining peptide against time.

    • Calculate the half-life (t½) from the degradation curve.

In Vivo Pharmacokinetic and Efficacy Study in Rodents

This protocol provides a general framework for evaluating the in vivo properties of a stabilized Obestatin(11-23) analog.[4][9][16]

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Sterile saline or other appropriate vehicle

  • Synthesized peptide analog

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Metabolic cages for food and water intake monitoring

Procedure:

  • Animal Acclimatization: Acclimatize animals to housing conditions for at least one week prior to the study.

  • Administration:

    • Dissolve the peptide analog in a sterile vehicle.

    • Administer the peptide via the desired route (e.g., intraperitoneal injection, intravenous injection, or subcutaneous infusion via osmotic minipumps for chronic studies). Dosing will need to be optimized, but a starting point could be in the range of 50-300 nmol/kg.[9][17]

  • Pharmacokinetic Analysis:

    • Collect blood samples at predetermined time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes).

    • Process blood to obtain plasma and store at -80°C until analysis.

    • Quantify the peptide concentration in plasma using a validated LC-MS method.

    • Calculate pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC).

  • Efficacy Evaluation (Food Intake and Body Weight):

    • House animals in metabolic cages to accurately measure food and water consumption.

    • Monitor food intake and body weight daily for the duration of the study.

    • At the end of the study, collect terminal blood samples for analysis of metabolic parameters (e.g., glucose, triglycerides).

    • Harvest tissues of interest for further analysis if required.

Conclusion

The development of stable Obestatin(11-23) analogs is a promising strategy to overcome the limitations of the native peptide for in vivo applications. By employing the chemical modification strategies and experimental protocols outlined in this document, researchers can systematically design, synthesize, and evaluate novel Obestatin(11-23) analogs with enhanced pharmacokinetic profiles and therapeutic potential. These efforts will be instrumental in further elucidating the physiological roles of Obestatin and exploring its viability as a therapeutic agent for metabolic disorders.

References

Application Notes and Protocols for Obestatin(11-23) Feeding Behavior Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obestatin (B13227), a 23-amino acid peptide derived from the same precursor as ghrelin, has been a subject of interest in the study of appetite regulation due to initial reports of its anorexigenic effects.[1][2] However, the role of obestatin in feeding behavior is controversial, with many subsequent studies failing to reproduce these findings.[3][4][5] The truncated form, Obestatin(11-23), has also been investigated and shown in some studies to significantly reduce food intake.[6][7][8]

These application notes provide a comprehensive guide to designing and conducting experiments to evaluate the effects of Obestatin(11-23) on feeding behavior in rodents. The provided protocols are based on methodologies from published studies and are intended to serve as a starting point for researchers in this field. Given the conflicting evidence, careful experimental design with appropriate controls is paramount.

Key Considerations for Experimental Design

  • Animal Model: The most commonly used animal models are mice and rats. Strain, age, and sex should be consistent within an experiment.

  • Feeding State: Experiments can be conducted in ad libitum fed or fasted animals. Fasting can increase the sensitivity to orexigenic or anorexigenic signals. A 16-hour fast is a common paradigm.[5]

  • Route of Administration: The two primary routes for administering Obestatin(11-23) are intraperitoneal (i.p.) and intracerebroventricular (i.c.v.) injections. I.p. administration assesses the peripheral effects, while i.c.v. administration targets the central nervous system directly.

  • Dosage: A key challenge in Obestatin research is determining the optimal dose. Some studies suggest a U-shaped dose-response relationship for the full-length peptide, where both low and high doses are ineffective.[9] It is crucial to perform a dose-response study for Obestatin(11-23) to identify an effective dose.

  • Controls:

    • Vehicle Control: A saline solution is typically used as a negative control.

    • Positive Control: To validate the experimental setup's sensitivity to anorexigenic agents, a known appetite suppressant like Cholecystokinin-8S (CCK-8S) or Urocortin 1 should be used.[5]

    • Peptide Stability: Ensure the stability and purity of the synthesized Obestatin(11-23) peptide.

Data Presentation

Summary of Quantitative Data on Obestatin(11-23) Effects on Food Intake
PeptideAnimal ModelFeeding StateRoute of AdministrationDoseEffect on Food IntakeReference
Obestatin(11-23)MiceNot specifiedIntraperitoneal (i.p.)1 µmol/kg53% reduction[6]
Obestatin(11-23)High-fat fed miceNot specifiedNot specifiedNot specified90% reduction[7]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of Obestatin(11-23) in Mice to Assess Acute Effects on Food Intake

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Obestatin(11-23) peptide

  • Sterile, pyrogen-free 0.9% saline

  • Positive control: Cholecystokinin-8S (CCK-8S)

  • Animal scale

  • Standard laboratory chow

  • Metabolic cages for individual housing and food intake monitoring

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment. Handle the mice daily to minimize stress.

  • Habituation to Injections: Habituate the mice to the injection procedure by administering daily i.p. injections of saline for 3 days prior to the experiment.

  • Fasting: Fast the mice for 16 hours overnight with free access to water.

  • Baseline Body Weight: Weigh each mouse immediately before the injection.

  • Peptide Preparation: Dissolve Obestatin(11-23) and CCK-8S in sterile saline to the desired concentrations.

  • Injections:

    • Divide the mice into three groups: Vehicle (saline), Obestatin(11-23), and Positive Control (CCK-8S).

    • Administer the respective treatments via i.p. injection. The injection volume should be approximately 10 ml/kg.

  • Food Presentation: Immediately after the injections, provide a pre-weighed amount of standard laboratory chow to each mouse in its individual cage.

  • Food Intake Measurement: Measure the cumulative food intake at 1, 2, 4, and 24 hours post-injection by weighing the remaining food.

  • Data Analysis: Calculate the food intake in grams for each time point. Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.

Protocol 2: Intracerebroventricular (i.c.v.) Cannulation and Injection of Obestatin(11-23) in Rats

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Stereotaxic apparatus

  • Guide cannula and dummy cannula

  • Dental cement and anchor screws

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Microinjection pump and syringe

  • Obestatin(11-23) peptide

  • Sterile artificial cerebrospinal fluid (aCSF)

  • Surgical instruments

Procedure:

  • Cannula Implantation Surgery:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula into the lateral ventricle using appropriate stereotaxic coordinates (e.g., relative to bregma).

    • Secure the cannula with dental cement and anchor screws.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Allow the rats to recover for at least one week post-surgery.

  • Verification of Cannula Placement: After the recovery period, verify the correct placement of the cannula by observing a drinking response to an i.c.v. injection of angiotensin II.

  • Experimental Procedure:

    • Follow a similar procedure as the i.p. injection protocol regarding animal acclimation, fasting, and baseline measurements.

    • On the day of the experiment, gently restrain the rat and remove the dummy cannula.

    • Connect the injection cannula to a microinjection pump and infuse a small volume (e.g., 1-5 µl) of the vehicle (aCSF) or Obestatin(11-23) solution into the lateral ventricle over a period of 1-2 minutes.

    • Replace the dummy cannula.

  • Food Intake Measurement and Data Analysis: Proceed with food presentation, measurement, and data analysis as described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_data Phase 3: Data Collection & Analysis acclimation Animal Acclimation & Handling habituation Habituation to Injections acclimation->habituation fasting 16h Fasting habituation->fasting weighing Baseline Body Weight fasting->weighing injection Peptide Administration (i.p. or i.c.v.) weighing->injection food Food Presentation injection->food measurement Cumulative Food Intake Measurement (1, 2, 4, 24h) food->measurement analysis Statistical Analysis measurement->analysis

Experimental workflow for Obestatin(11-23) feeding studies.

obestatin_signaling_pathway cluster_peptide Peptide Administration cluster_receptor Receptor Interaction (Controversial) cluster_hypothalamus Hypothalamic Regulation cluster_output Behavioral Output obestatin Obestatin(11-23) gpr39 GPR39 (Disputed) obestatin->gpr39 Initial hypothesis, now largely refuted unknown_receptor Unknown Receptor (?) obestatin->unknown_receptor arc Arcuate Nucleus (ARC) unknown_receptor->arc Modulation of neuronal activity npy_agrp NPY/AgRP Neurons (Orexigenic) arc->npy_agrp pomc_cart POMC/CART Neurons (Anorexigenic) arc->pomc_cart food_intake Decreased Food Intake npy_agrp->food_intake Inhibition pomc_cart->food_intake Stimulation

Proposed signaling pathway for Obestatin(11-23) in appetite regulation.

References

Application Notes and Protocols for Antibody-Based Detection of Obestatin(11-23) in Rodent Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obestatin (B13227), a 23-amino acid peptide derived from the same precursor as ghrelin, is involved in the regulation of energy balance. The fragment Obestatin(11-23) has been shown to possess biological activity, making its detection and quantification in rodent serum a valuable tool for metabolic research. This document provides detailed application notes and protocols for the antibody-based detection of Obestatin(11-23) in rodent serum, primarily focusing on the Enzyme-Linked Immunosorbent Assay (ELISA) technique.

Signaling Pathway of Obestatin

Obestatin is believed to exert its effects through various signaling pathways, influencing cellular metabolism and growth. A key pathway involves the activation of Akt and the subsequent modulation of downstream targets like the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) and its substrate S6 kinase 1 (S6K1). This pathway is crucial for processes such as adipogenesis and glucose uptake.[1] Another reported signaling cascade involves the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway.[2]

Obestatin_Signaling Obestatin Signaling Pathway Obestatin Obestatin Receptor GPR39 / Unidentified Receptor Obestatin->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates ERK ERK1/2 PI3K->ERK May activate mTORC1 mTORC1/S6K1 Akt->mTORC1 Activates Metabolic_Effects Metabolic Effects (e.g., Adipogenesis, Glucose Uptake) mTORC1->Metabolic_Effects Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified diagram of proposed Obestatin signaling pathways.

Quantitative Data Summary

The following tables summarize the performance characteristics of commercially available ELISA kits that can be used for the detection of Obestatin and show cross-reactivity with Obestatin(11-23) in rodent serum.

Table 1: ELISA Kit Performance Characteristics

ParameterMouse/Rat Obestatin EIA Kit 1Mouse/Rat Obestatin ELISA Kit 2
Assay Range 0.082 - 20 ng/mL0.082 - 20 ng/mL
Sample Volume 25 µL25 µL
Intra-assay CV (%) Mouse serum: 3.7 - 6.9Rat serum: 3.4 - 6.7Not Specified
Inter-assay CV (%) Mouse serum: 4.5 - 8.4Rat serum: 8.1 - 10.8Not Specified
Reference [3]

Table 2: Antibody Cross-Reactivity Profile

Compound% Cross-Reactivity (Kit 1)% Cross-Reactivity (Kit 2)
Mouse/Rat Obestatin100100
Mouse/Rat Obestatin (11-23)-NH2 118.6 118.6
Mouse/Rat Obestatin (1-23)-OH0.50.5
Human/Mouse/Rat Obestatin (1-10)< 0.39< 0.39
Human ObestatinNo cross-reactivityNo cross-reactivity
Human Obestatin (11-23)-NH2No cross-reactivityNo cross-reactivity
Mouse/Rat GhrelinNo cross-reactivityNo cross-reactivity
Mouse/Rat Des-octanoyl GhrelinNo cross-reactivityNo cross-reactivity
Reference [3]

Note: The high cross-reactivity with Obestatin(11-23)-NH2 suggests these kits can be used for its detection, though the standard curve is based on full-length obestatin. For absolute quantification of the fragment, a specific standard for Obestatin(11-23) would be required.

Experimental Protocols

A successful immunoassay for Obestatin(11-23) in rodent serum requires meticulous attention to pre-analytical, analytical, and post-analytical procedures.

Pre-Analytical Protocol: Rodent Serum Collection and Preparation

Proper sample collection and handling are critical to prevent peptide degradation and ensure accurate results.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Sterile surgical equipment (scissors, forceps)

  • Blood collection tubes (serum separator tubes or tubes without anticoagulant)

  • Pipettes and sterile tips

  • Microcentrifuge

  • Aprotinin (B3435010) solution (optional, as a protease inhibitor)

Procedure:

  • Animal Anesthesia: Anesthetize the rodent using an appropriate and approved method, such as isoflurane (B1672236) inhalation.

  • Blood Collection:

    • Retro-orbital Plexus: Grasp the skin of the neck and tail with one hand. Gently press the edge of one eyeball with scissors to cause it to protrude, then carefully puncture the plexus to allow blood flow. Collect the blood into a collection tube.

    • Saphenous Vein: Shave the fur over the lateral saphenous vein on the hind leg. Puncture the vein with a sterile needle or lancet and collect the dripping blood into a collection tube.

  • Serum Separation:

    • Allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge the tubes at 1,500 x g for 15 minutes at 4°C.

    • Carefully aspirate the supernatant (serum) and transfer it to a clean, labeled microcentrifuge tube.

  • Protease Inhibition (Optional but Recommended): To prevent degradation of the peptide, consider adding a protease inhibitor such as aprotinin to the serum sample immediately after separation.

  • Storage: Store the serum samples at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Analytical Protocol: Competitive ELISA for Obestatin(11-23)

This protocol is a generalized competitive ELISA procedure based on commercially available kits. Refer to the specific kit manual for detailed instructions.

Materials:

  • Obestatin ELISA Kit (including antibody-coated plate, standards, labeled antigen, primary antibody, HRP-conjugated secondary antibody, substrate, and stop solution)

  • Rodent serum samples

  • Distilled or deionized water

  • Plate washer (optional)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, including standards and wash buffer, according to the kit manufacturer's instructions.

  • Assay Procedure: a. Add a specific volume of standard or sample to the appropriate wells of the antibody-coated microplate. b. Add the labeled antigen (e.g., biotinylated Obestatin) to each well. c. Add the primary antibody to each well. d. Incubate the plate, typically for 18-20 hours at 4°C. e. Wash the plate multiple times with the prepared wash buffer. f. Add the HRP-conjugated secondary antibody (e.g., Streptavidin-HRP) to each well and incubate, usually for 1 hour at room temperature. g. Wash the plate again. h. Add the TMB substrate solution to each well and incubate in the dark for a specified time (e.g., 30 minutes) at room temperature. i. Add the stop solution to each well to terminate the reaction.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Post-Analytical Protocol: Data Analysis and Interpretation
  • Standard Curve Generation: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. A four-parameter logistic (4-PL) curve fit is typically used for competitive ELISAs.

  • Concentration Calculation: Determine the concentration of Obestatin(11-23) in the unknown samples by interpolating their absorbance values from the standard curve.

  • Data Interpretation: The physiological concentration of obestatin in rodent serum is reported to be very low, and in some studies, undetectable in rats.[4] Therefore, sensitive and specific assays are crucial. The obtained values should be interpreted in the context of the specific experimental conditions.

Experimental Workflow Diagram

ELISA_Workflow Experimental Workflow for Obestatin(11-23) Detection Start Start Sample_Collection Rodent Blood Collection Start->Sample_Collection Serum_Separation Serum Separation Sample_Collection->Serum_Separation Sample_Storage Sample Storage (-80°C) Serum_Separation->Sample_Storage ELISA_Prep Prepare ELISA Reagents and Standards Sample_Storage->ELISA_Prep ELISA_Assay Perform Competitive ELISA ELISA_Prep->ELISA_Assay Data_Acquisition Read Absorbance (450 nm) ELISA_Assay->Data_Acquisition Data_Analysis Generate Standard Curve and Calculate Concentrations Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the detection of Obestatin(11-23) in rodent serum.

Troubleshooting

Problem Possible Cause Solution
No or Weak Signal Reagent omission or incorrect addition order.Ensure all reagents are added in the correct sequence.
Inactive enzyme or substrate.Use fresh reagents and verify their activity.
Insufficient incubation times.Follow the recommended incubation times and temperatures.
High Background Insufficient washing.Ensure thorough washing between steps. Increase the number of washes if necessary.
High concentration of detection antibody.Optimize the concentration of the detection antibody by titration.
Non-specific binding.Use appropriate blocking buffers as recommended by the kit manufacturer.
Poor Reproducibility Inconsistent pipetting.Use calibrated pipettes and ensure consistent technique.
Temperature variations.Ensure uniform incubation temperatures across the plate.
Plate not washed uniformly.Ensure all wells are washed equally. An automated plate washer can improve consistency.

Conclusion

The antibody-based detection of Obestatin(11-23) in rodent serum is a feasible and valuable technique for researchers in metabolism and drug development. While commercial ELISA kits for full-length obestatin demonstrate high cross-reactivity with the (11-23) fragment, careful validation and adherence to detailed protocols are essential for obtaining accurate and reproducible results. The provided application notes and protocols offer a comprehensive guide to aid researchers in successfully implementing this assay in their studies.

References

Troubleshooting & Optimization

Technical Support Center: Obestatin(11-23) and Mouse Appetite Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the effects of Obestatin(11-23) on mouse appetite. The inconsistent findings reported in the literature can pose significant challenges; this resource aims to address common issues and provide standardized protocols to enhance reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why are the effects of Obestatin(11-23) on mouse appetite so inconsistent across studies?

The reported effects of Obestatin (B13227), including the truncated form Obestatin(11-23), on food intake and body weight in rodents are highly variable.[1][2] Several factors may contribute to these discrepancies:

  • Dosage and Dose-Response: Some studies suggest an unusual U-shaped dose-response curve, where both low and high doses are ineffective, while moderate doses show an anorexic effect.[1]

  • Route of Administration: The method of delivery, such as intraperitoneal (i.p.) versus intracerebroventricular (i.c.v.), can lead to different outcomes, suggesting potential central and peripheral sites of action.[2][3]

  • Feeding Status of Animals: The metabolic state of the mice (e.g., ad libitum fed, fasted, or fasted-refed) at the time of administration can significantly influence the observed effects.[3][4]

  • Peptide Stability and Formulation: Obestatin has a short half-life in plasma (approximately 22 minutes), and its rapid degradation can impact its biological activity.[1][3] The diluent used for the peptide may also play a role.[1]

  • Receptor Identity: The initial proposed receptor for obestatin, GPR39, has been largely refuted in subsequent studies.[1][3][5] Some evidence suggests that obestatin may act through the glucagon-like peptide-1 receptor (GLP-1R), but its definitive receptor remains unknown.[5]

Q2: Is Obestatin(11-23) more potent than the full-length Obestatin(1-23)?

Some research indicates that the truncated form, Obestatin(11-23), may be more effective in reducing food intake compared to the full-length peptide.[2][6] One study observed that both forms lowered glucose excursions and insulin (B600854) responses, but this was accompanied by a reduction in food intake, with Obestatin(11-23) showing a slightly greater effect.[6]

Q3: Does Obestatin(11-23) directly regulate appetite?

The mechanism remains controversial. While some studies report a direct anorectic effect, others suggest that the reduction in food intake may be secondary to other physiological actions, such as the inhibition of water intake (thirst) or effects on gastrointestinal motility.[2][5][7] Some researchers have found no significant effect of peripherally administered obestatin on food intake.[4][8]

Q4: What is the proposed signaling pathway for Obestatin(11-23)?

The signaling pathway for obestatin is not well-established due to the uncertainty of its receptor. Initial studies suggested activation of GPR39, but this has not been consistently replicated.[1][3] If obestatin acts via GLP-1R, it would likely involve downstream signaling cascades common to that receptor, such as cAMP and PKA activation.[5][9] There is also evidence for the involvement of ERK and MAPK pathways in some of obestatin's cellular effects.[5]

Troubleshooting Guide

This guide provides a step-by-step approach to address common issues encountered during experiments with Obestatin(11-23).

TroubleshootingFlowchart cluster_dose Dosage Considerations cluster_admin Administration Protocol cluster_animal Animal Model cluster_peptide Peptide Integrity start Start: Inconsistent or No Effect of Obestatin(11-23) on Appetite check_dose Step 1: Verify Dosage and Dose-Response start->check_dose check_admin Step 2: Evaluate Administration Protocol check_dose->check_admin Dosage confirmed dose_issue Issue: Potential U-shaped dose-response. check_dose->dose_issue check_animal Step 3: Assess Animal Model and Conditions check_admin->check_animal Protocol validated admin_issue Issue: Route of administration may influence results. check_admin->admin_issue check_peptide Step 4: Confirm Peptide Integrity check_animal->check_peptide Conditions standardized animal_issue Issue: Feeding status (fed vs. fasted) can alter outcomes. check_animal->animal_issue analyze_data Step 5: Re-evaluate Data Analysis and Interpretation check_peptide->analyze_data Peptide quality confirmed peptide_issue Issue: Obestatin has a short half-life. check_peptide->peptide_issue outcome_positive Positive Effect Observed analyze_data->outcome_positive Significant effect found outcome_negative No Effect Observed - Consider Alternative Hypotheses analyze_data->outcome_negative No significant effect dose_solution Solution: Test a wide range of doses (e.g., 10-300 nmol/kg, i.p.) to identify the optimal effective dose. dose_issue->dose_solution admin_solution Solution: Compare i.p. and i.c.v. administration. For i.p., ensure consistent injection timing relative to the light/dark cycle and feeding. admin_issue->admin_solution animal_solution Solution: Standardize the feeding protocol. Conduct experiments in both ad libitum fed and fasted/refed mice. animal_issue->animal_solution peptide_solution Solution: Prepare fresh solutions for each experiment. Consider using a vehicle that may enhance stability. peptide_issue->peptide_solution

Caption: Troubleshooting workflow for inconsistent Obestatin(11-23) effects.

Data Presentation

Table 1: Summary of Obestatin(11-23) Effects on Food Intake in Mice

Study ReferenceMouse StrainDosageRoute of AdministrationFeeding ConditionObserved Effect on Food Intake
Unniappan et al. (2006)C57BL/61 µmol/kgIntraperitoneal (i.p.)4h prior to 15 min feeding53% reduction
Zizzari et al. (2007)[3]C57BL/61 µmol/kgIntraperitoneal (i.p.)Fed and Fasted/RefedNo effect per se; inhibited ghrelin-induced feeding in fed mice
Lagaud et al. (2007)[1]Not Specified10-100 nmol/kgIntraperitoneal (i.p.)Not SpecifiedInhibition of feeding
Nogueiras et al. (2007)[10]Not Specified1 µmol/kgIntraperitoneal (i.p.)Not SpecifiedNo effect
Yamamoto et al. (2007)[8]C57BL/6Up to 1000 nmol/kgIntraperitoneal (i.p.)Freely fed and FastedNo suppressive effect
Gourcerol et al. (2007)[4]Not Specified1 and 5 µmol/kgIntraperitoneal (i.p.)Fed and FastedNo effect

Experimental Protocols

Protocol 1: Acute Food Intake Study in Fasted/Refed Mice

This protocol is adapted from methodologies that have reported effects of obestatin on food intake.

  • Animals: Use male C57BL/6 mice, individually housed to accurately measure food intake. Allow for a one-week acclimatization period.

  • Fasting: Fast the mice for 16-24 hours with free access to water.

  • Peptide Preparation: Dissolve Obestatin(11-23) in sterile saline (0.9% NaCl) to the desired concentration immediately before use. A range of doses from 10 nmol/kg to 1 µmol/kg should be tested.

  • Administration: Administer the Obestatin(11-23) solution or saline vehicle via intraperitoneal (i.p.) injection.

  • Refeeding: Provide a pre-weighed amount of standard chow 15-30 minutes after the injection.

  • Measurement: Measure cumulative food intake at several time points (e.g., 1, 2, 4, and 24 hours) post-injection.

  • Controls: Include a saline-injected control group. A positive control, such as a known anorexigenic peptide like CCK8S (3.5 nmol/kg), can also be included to validate the experimental setup.[4]

ExperimentalWorkflow acclimatization 1. Acclimatization (1 week, single housing) fasting 2. Fasting (16-24 hours) acclimatization->fasting injection 3. Peptide/Vehicle Injection (i.p.) fasting->injection refeeding 4. Refeeding (15-30 min post-injection) injection->refeeding measurement 5. Measure Food Intake (1, 2, 4, 24 hours) refeeding->measurement analysis 6. Data Analysis measurement->analysis

Caption: Workflow for an acute food intake study with Obestatin(11-23).

Signaling Pathway

Proposed Obestatin Signaling and its Controversies

The definitive signaling pathway for obestatin remains elusive due to the unconfirmed identity of its receptor. The diagram below illustrates the initial hypothesis involving GPR39 and the more recent suggestion of GLP-1R, highlighting the areas of uncertainty.

SignalingPathway cluster_receptor Cell Membrane Receptors (Controversial) cluster_downstream Potential Downstream Effects obestatin Obestatin(11-23) GPR39 GPR39 (Largely Refuted) obestatin->GPR39 Initial Hypothesis GLP1R GLP-1R (Proposed Alternative) obestatin->GLP1R Current Hypothesis UnknownR Unknown Receptor (?) obestatin->UnknownR cAMP_PKA ↑ cAMP / PKA GLP1R->cAMP_PKA ERK_MAPK ↑ ERK / MAPK UnknownR->ERK_MAPK Appetite ↓ Appetite cAMP_PKA->Appetite Central Action GI_motility ↓ GI Motility ERK_MAPK->GI_motility Peripheral Action GI_motility->Appetite Indirect Effect

Caption: Proposed and controversial signaling pathways for Obestatin.

References

Technical Support Center: Navigating the Complexities of Obestatin(11-23) Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of replicating Obestatin(11-23) research findings. The content directly addresses common issues encountered during experimentation, offering potential explanations and methodological considerations.

Frequently Asked Questions (FAQs)

Q1: Why are the reported effects of Obestatin(11-23) on appetite and body weight so inconsistent?

A1: The conflicting findings on Obestatin's anorexigenic effects are a central challenge. Initial studies reported that obestatin (B13227) suppresses food intake and reduces body weight gain[1][2]. However, a majority of subsequent studies have failed to reproduce these findings, reporting no effect on food intake or body weight[3]. This discrepancy may be attributed to several factors:

  • Dose and Administration Route: Varying results have been reported depending on the dosage and whether obestatin is administered peripherally or centrally[1][4]. Some studies have noted a U-shaped dose-response curve, where both low and high doses were ineffective[2].

  • Animal Models: Differences in the animal models used (e.g., lean vs. obese rodents) may contribute to the variability in outcomes.

  • Peptide Stability: Obestatin has a short half-life in plasma due to rapid degradation by proteases, which could impact its in vivo efficacy[1][5][6].

  • Secondary Effects: It has been suggested that any observed reduction in food intake might be secondary to an inhibition of water intake[4][5].

Q2: What is the current consensus on the Obestatin(11-23) receptor?

A2: There is significant controversy surrounding the receptor for obestatin. The orphan G protein-coupled receptor 39 (GPR39) was initially identified as the obestatin receptor[7][8]. However, this finding has been disputed by numerous studies for the following reasons:

  • Lack of Replication: Many research groups have been unable to demonstrate a functional interaction between obestatin and GPR39[4][7].

  • Knockout Mouse Studies: GPR39 knockout mice did not show the expected phenotypic changes in response to obestatin administration[1][9].

  • Alternative Receptors: Other receptors, such as the glucagon-like peptide-1 receptor (GLP-1R) and GPR37, have been proposed as potential candidates, but these findings also lack consistent replication[1][10].

The identity of the cognate receptor for obestatin remains unresolved, which is a major obstacle in elucidating its physiological functions[1][11].

Q3: Are there known issues with the quality and stability of commercially available Obestatin(11-23) peptides?

A3: Yes, the stability and purity of synthetic obestatin peptides are critical concerns. The peptide is susceptible to rapid degradation in biological fluids, with a half-life of approximately 22 minutes in blood plasma[1][5]. Furthermore, issues with synthesis impurities in commercially available peptides and the formation of mixtures during radio-iodination have been reported[5][12]. These factors can lead to a loss of biological activity and contribute to the lack of reproducibility in experimental results[5]. Researchers should ensure rigorous quality control of the peptides used in their studies.

Q4: What are the proposed signaling pathways for Obestatin(11-23), and why is there so much uncertainty?

A4: Several signaling pathways have been proposed to be activated by obestatin, primarily in the context of cell proliferation and metabolism. These include the activation of:

  • MAPK/ERK Pathway: Obestatin has been shown to induce the phosphorylation of ERK1/2, leading to cell proliferation in some cancer cell lines[7][8].

  • PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway has also been implicated in obestatin's effects on cell survival and metabolism[7][13].

The primary source of uncertainty is the lack of a definitively identified receptor[11]. Without a known receptor, tracing the complete and accurate downstream signaling cascade is challenging. The proposed pathways are often based on observed downstream effects, and the initial steps following ligand-receptor binding are still speculative.

Troubleshooting Guides

Problem 1: Inconsistent or No Effect on Food Intake in Rodent Models
Potential Cause Troubleshooting Suggestion
Peptide Instability Verify the purity and integrity of the Obestatin(11-23) peptide using methods like HPLC-MS. Consider using freshly prepared solutions for each experiment. The peptide has a short half-life in vivo[1][5].
Dosage and Route The dose-response relationship for obestatin may be non-linear (U-shaped)[2]. Perform a thorough dose-response study. Compare different administration routes (e.g., intraperitoneal vs. intracerebroventricular) as central and peripheral effects may differ[1].
Animal Model Variability The metabolic state of the animal (e.g., fasted, fed, lean, obese) can influence the outcome[4]. Clearly define and control for these variables. Consider using different rodent strains.
Secondary Behavioral Effects Obestatin has been reported to inhibit thirst[11]. Monitor water intake alongside food intake to determine if the anorexic effect is a primary or secondary outcome.
Problem 2: Contradictory Results in Cell-Based Assays (e.g., Proliferation, Differentiation)
Potential Cause Troubleshooting Suggestion
Cell Line-Specific Responses The effects of obestatin can be highly cell-type dependent. For example, it has been reported to have both proliferative and antiproliferative effects[7]. Characterize the expression of potential receptors in your cell line of interest.
Receptor Expression Levels The lack of a confirmed receptor makes it difficult to ensure your cell model is appropriate. If targeting a proposed receptor like GPR39, verify its expression at both the mRNA and protein level[13].
Inconsistent Culture Conditions Ensure consistent cell passage number, serum concentration, and other culture parameters, as these can influence cellular responses to peptide hormones.
Peptide Degradation in Media Peptidases in serum-containing media can degrade Obestatin(11-23). Consider using serum-free media for short-term experiments or including protease inhibitors.

Quantitative Data Summary

Table 1: Summary of Conflicting Findings on Obestatin's Effect on Food Intake

Study Animal Model Administration Dosage Observed Effect on Food Intake Reference
Zhang et al. (2005)RodentsPeripheral/CentralNot specifiedSuppression[1][2]
Gourcerol et al. (2007)Rats and MiceIntraperitoneal0.1-3 mg/kgNo effect
Nogueiras et al.Not specifiedNot specifiedNot specifiedNo effect[7]
Lagaud et al. (2007)RodentsInfusionHigh dosesInhibition[2]
De Smet et al. (2007)MiceIntraperitonealNot specifiedNo effect[3]
Subasinghage et al. (2010)High-fat fed miceNot specifiedNot specifiedSignificant reduction[14]

Table 2: Discrepancies in Obestatin's Effect on Adipogenesis

Study Cell Model Observed Effect on Adipogenesis Reference
Unidentified Study3T3-L1 preadipocytesInhibition of differentiation and proliferation[10]
Multiple Studies3T3-L1 preadipocytesPromotion of proliferation and differentiation[10]
Alternative Studies3T3-L1 preadipocytesNo influence on differentiation[10]
Pruszynska-Oszmalek et al. (2013)Isolated primary rat adipocytesInhibition of lipogenesis and glucose uptake[15]

Experimental Protocols

Protocol 1: Assessment of Food Intake in Mice Following Intraperitoneal Obestatin(11-23) Injection
  • Animal Preparation: Individually house male C57BL/6 mice and allow them to acclimate for at least one week with ad libitum access to standard chow and water.

  • Fasting: Fast the mice for 12-16 hours overnight with free access to water.

  • Peptide Preparation: Dissolve lyophilized Obestatin(11-23) in sterile saline to the desired concentrations (e.g., a range of doses from 10 nmol/kg to 300 nmol/kg) immediately before use. A vehicle control (saline) must be included.

  • Injection: Administer the prepared Obestatin(11-23) solution or vehicle via intraperitoneal (i.p.) injection.

  • Food Intake Measurement: Immediately after injection, provide a pre-weighed amount of standard chow. Measure the amount of food consumed at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

  • Data Analysis: Calculate the cumulative food intake for each time point and compare the results between the obestatin-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)
  • Cell Culture: Seed cells (e.g., KATO-III gastric cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in complete medium.

  • Serum Starvation: The following day, replace the medium with serum-free medium and incubate for 24 hours to synchronize the cells.

  • Treatment: Treat the cells with various concentrations of Obestatin(11-23) (e.g., 1-100 nM) in serum-free medium. Include a negative control (serum-free medium alone) and a positive control (e.g., 10% FBS).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control and perform statistical analysis to determine significant differences.

Visualizations

Obestatin_Signaling_Pathway Obestatin Obestatin(11-23) Receptor Unidentified Receptor (GPR39? GLP-1R?) Obestatin->Receptor PI3K PI3K Receptor->PI3K Akt Akt/PKB PI3K->Akt PKC PKCε PI3K->PKC Src Src PKC->Src Ras Ras Src->Ras Raf Raf Src->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: Proposed signaling pathways of Obestatin(11-23).

Experimental_Workflow_Food_Intake cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimation Animal Acclimation Fasting Overnight Fasting Acclimation->Fasting Peptide_Prep Prepare Obestatin Solutions Fasting->Peptide_Prep Injection IP Injection (Obestatin or Vehicle) Peptide_Prep->Injection Feeding Provide Pre-weighed Food Injection->Feeding Measurement Measure Food Intake (1, 2, 4, 24h) Feeding->Measurement Calculation Calculate Cumulative Intake Measurement->Calculation Stats Statistical Analysis (e.g., ANOVA) Calculation->Stats

Caption: Experimental workflow for food intake studies.

Logical_Relationship_Controversy cluster_findings Reported Findings cluster_causes Potential Contributing Factors Anorexia Anorexigenic Effects (Reduced Food Intake) No_Effect No Effect on Food Intake Anorexia->No_Effect Contradicts Receptor Unidentified Receptor Receptor->Anorexia Receptor->No_Effect Stability Peptide Instability/ Purity Issues Stability->Anorexia Stability->No_Effect Methodology Methodological Variations (Dose, Route, Model) Methodology->Anorexia Methodology->No_Effect

Caption: Factors contributing to conflicting findings.

References

Technical Support Center: Optimizing Obestatin(11-23) Dosage for Anorectic Effects in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the anorectic effects of Obestatin(11-23) in rats. The information is compiled from various studies to help address common challenges and inconsistencies encountered during experimentation.

Troubleshooting Guide

Issue 1: No observable anorectic effect after Obestatin(11-23) administration.

  • Possible Cause 1: Ineffective Dosage.

    • Recommendation: The dose-response relationship for Obestatin(11-23) may be non-linear (U-shaped). Both very low and very high doses have been reported to be ineffective, while intermediate doses showed anorectic effects. It is crucial to test a range of doses. Some studies suggest that doses between 100 and 300 nmol/kg (intraperitoneally) may be effective in rats, while higher doses of 1 or 3 µmol/kg might not be.[1][2]

  • Possible Cause 2: Route of Administration.

    • Recommendation: The anorectic effects of Obestatin(11-23) have been inconsistently observed across different administration routes. While some studies have reported effects with intraperitoneal (i.p.) and intracerebroventricular (i.c.v.) injections, others have failed to observe any effect with these same routes.[1][3][4] If one route is proving ineffective, consider attempting the experiment with an alternative route of administration, ensuring appropriate surgical and handling procedures are in place for i.c.v. cannulation.

  • Possible Cause 3: Peptide Integrity and Stability.

    • Recommendation: Obestatin(11-23) is a peptide and can be susceptible to degradation. Ensure the peptide is of high purity (>90%).[1] It is recommended to dissolve the peptide in sterile, nuclease-free water or saline immediately before use.[1] Store the stock solution at -20°C as recommended.[1] The half-life of obestatin (B13227) in blood plasma is relatively short, which could impact its efficacy.[2]

  • Possible Cause 4: Experimental Conditions.

    • Recommendation: The metabolic state of the animals (ad libitum fed vs. fasted) and the timing of administration (light vs. dark phase) can influence feeding behavior and the potential effects of Obestatin(11-23).[1] Some studies have administered the peptide 15 minutes before the onset of the dark phase when rats typically have higher food intake.[1] Ensure animals are properly habituated to handling and injection procedures to minimize stress-induced alterations in feeding.[1][5]

Issue 2: High variability in results between individual rats.

  • Possible Cause 1: Inconsistent Injection Technique.

    • Recommendation: For i.p. injections, ensure a consistent anatomical location is used to avoid injection into the gut or other organs. For i.c.v. injections, verify cannula placement for each animal post-experiment to ensure accurate delivery to the cerebroventricles.

  • Possible Cause 2: Underlying Health Differences.

    • Recommendation: Ensure all rats are of a similar age, weight, and health status. Use a reputable supplier and allow for a sufficient acclimatization period (at least 7 days) before starting the experiment.[1]

Issue 3: Observed reduction in water intake but not food intake.

  • Possible Cause: Obestatin's effect on thirst mechanisms.

    • Recommendation: Some studies suggest that intracerebroventricular administration of obestatin may inhibit thirst.[6][7] This could indirectly lead to a reduction in food intake, a phenomenon known as dehydration anorexia.[6] It is advisable to monitor water intake in parallel with food intake to determine if the observed anorectic effect is secondary to changes in drinking behavior.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of Obestatin(11-23) for anorectic studies in rats?

A1: There is no universally agreed-upon effective dose due to conflicting study results. However, for intraperitoneal (i.p.) administration, a dose range of 100-300 nmol/kg has been suggested to have anorectic effects in rats.[2] It is highly recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q2: What is the appropriate vehicle for dissolving Obestatin(11-23)?

A2: Most studies have used sterile 0.15 M NaCl (saline) or distilled water as a vehicle for dissolving Obestatin(11-23).[1][3] It is important to ensure the vehicle is a sterile solution to prevent infection.

Q3: How should I store Obestatin(11-23)?

A3: Lyophilized Obestatin(11-23) should be stored at -20°C. Once reconstituted in a vehicle, it is best to use it immediately. If storage of the solution is necessary, it should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[1]

Q4: Is amidation of Obestatin(11-23) necessary for its biological activity?

A4: Initial reports suggested that Obestatin requires amidation for its biological activity.[3][5] It is advisable to use a C-terminally amidated form of the peptide to be consistent with the originally described potentially active form.

Q5: Does Obestatin(11-23) cross the blood-brain barrier?

A5: It has been suggested that obestatin can cross the blood-brain barrier, although it is also reported to be rapidly degraded.[3] This has led researchers to use both peripheral (i.p., s.c.) and central (i.c.v.) administration routes.

Q6: What is the current understanding of the Obestatin(11-23) receptor and its signaling pathway?

A6: The G protein-coupled receptor GPR39 was initially proposed as the receptor for obestatin.[3] However, subsequent studies have failed to consistently demonstrate this interaction.[3][8] More recent evidence suggests that obestatin may exert some of its effects through the glucagon-like peptide-1 receptor (GLP-1R).[7][9] The exact signaling pathway for obestatin's anorectic effects remains an area of active investigation and is subject to debate.

Data Presentation

Table 1: Summary of Intraperitoneal (i.p.) Obestatin(11-23) Administration and Anorectic Effects in Rats

Study ReferenceRat StrainDosageFeeding ConditionKey Findings on Food Intake
[1]Sprague-Dawley1 or 5 µmol/kg16-h fasted or ad libitumNo significant effect on food intake.
[2]Lean and Zucker fatty100-300 nmol/kgNot specifiedInhibition of feeding observed.
[2]Lean and Zucker fatty>300 nmol/kgNot specifiedNo effect on food intake (U-shaped response).

Table 2: Summary of Intracerebroventricular (i.c.v.) Obestatin(11-23) Administration and Anorectic Effects in Rats

Study ReferenceRat StrainDosageFeeding ConditionKey Findings on Food Intake
[3]Sprague-Dawley8 nmol/kg·d (chronic 7d)Not specifiedNo significant effect on food intake.
[4]Not specifiedNot specifiedFreely feeding or fastedNo suppressive effects on food intake.
[6]Not specified1.0 and 3.0 nMAd libitumDiminished food intake, but not statistically significant. Significant inhibition of water intake.
[10]Sprague-Dawley0.1, 0.3, and 1.0 nmol/ratFastedNo influence on the 2-h rate of gastric emptying of a solid nutrient meal.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of Obestatin(11-23) to Assess Anorectic Effects

  • Animals: Male Sprague-Dawley rats (250-300g) are individually housed in a temperature-controlled environment with a 12h light/dark cycle.[1]

  • Acclimatization: Animals are allowed to acclimatize for at least one week, with daily handling to minimize stress.[1]

  • Peptide Preparation: Rat/mouse Obestatin(11-23) is dissolved in sterile 0.15 M NaCl to the desired concentration immediately before use.[1]

  • Experimental Groups:

    • Vehicle control (0.15 M NaCl)

    • Obestatin(11-23) (e.g., 100 nmol/kg, 300 nmol/kg, 1 µmol/kg)

  • Procedure:

    • Rats can be either ad libitum fed or fasted for 16 hours prior to injection.[1]

    • 15 minutes before the onset of the dark cycle, rats are injected intraperitoneally with either vehicle or an Obestatin(11-23) solution.[1]

    • Pre-weighed food is provided immediately after the injection.

  • Data Collection: Food intake is measured at several time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food. Water intake should also be monitored.

  • Statistical Analysis: Data are typically analyzed using a one-way ANOVA followed by a post-hoc test to compare the different treatment groups.

Protocol 2: Intracerebroventricular (i.c.v.) Administration of Obestatin(11-23)

  • Animals and Housing: As described in Protocol 1.

  • Surgical Procedure:

    • Rats are anesthetized, and a guide cannula is stereotaxically implanted into a lateral cerebral ventricle.

    • Animals are allowed to recover for at least one week post-surgery.

  • Peptide Preparation: As described in Protocol 1.

  • Experimental Groups:

    • Vehicle control (0.15 M NaCl)

    • Obestatin(11-23) (e.g., 1 nmol, 3 nmol)

  • Procedure:

    • Obestatin(11-23) or vehicle is injected into the lateral ventricle via an injection cannula.

    • Food and water intake are monitored as described in Protocol 1.

  • Verification: After the experiment, cannula placement is verified by injecting a dye (e.g., Evans blue) and examining the brain tissue.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis acclimatization Animal Acclimatization (>= 7 days) injection Obestatin(11-23) or Vehicle Injection (i.p. or i.c.v.) acclimatization->injection peptide_prep Peptide Preparation (Freshly dissolved) peptide_prep->injection feeding Food & Water Presentation injection->feeding measurement Measure Food & Water Intake (Multiple time points) feeding->measurement analysis Statistical Analysis measurement->analysis

Caption: Experimental workflow for assessing the anorectic effects of Obestatin(11-23) in rats.

troubleshooting_logic cluster_dose Dosage Issues cluster_peptide Peptide Integrity cluster_conditions Experimental Conditions cluster_thirst Confounding Factors start No Anorectic Effect Observed dose_range Is the dose within the 100-300 nmol/kg range? start->dose_range test_doses Action: Perform a dose-response study dose_range->test_doses No peptide_quality Is peptide quality and preparation optimal? dose_range->peptide_quality Yes check_peptide Action: Verify peptide purity, use fresh solution peptide_quality->check_peptide No exp_conditions Are experimental conditions (timing, fasting) controlled? peptide_quality->exp_conditions Yes optimize_conditions Action: Standardize timing and metabolic state exp_conditions->optimize_conditions No water_intake Is water intake also reduced? exp_conditions->water_intake Yes dehydration_anorexia Possible Cause: Dehydration Anorexia water_intake->dehydration_anorexia Yes

Caption: Troubleshooting logic for experiments where Obestatin(11-23) shows no anorectic effect.

signaling_pathway cluster_receptors Potential Receptors obestatin Obestatin(11-23) gpr39 GPR39 (Debated) obestatin->gpr39 Initial Hypothesis (Contradictory Evidence) glp1r GLP-1R (Proposed Alternative) obestatin->glp1r Emerging Evidence downstream Downstream Signaling (Largely Uncharacterized for Anorexia) gpr39->downstream glp1r->downstream anorexia Anorectic Effect (Reduced Food Intake) downstream->anorexia

Caption: Hypothesized and debated signaling pathways for Obestatin(11-23) induced anorexia.

References

Technical Support Center: Obestatin(11-23) Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Obestatin(11-23) receptor binding assays. The information is presented in a direct question-and-answer format to address specific experimental issues.

Critical Prerequisite Reading: The Obestatin (B13227) Receptor Controversy

Before proceeding with troubleshooting, it is crucial to understand the significant scientific controversy surrounding the receptor for obestatin. Initially, the orphan G protein-coupled receptor GPR39 was identified as the obestatin receptor. However, numerous subsequent studies from independent laboratories have failed to reproduce the original findings, specifically the binding of obestatin to GPR39 or the activation of GPR39-mediated signaling pathways by obestatin.

Conversely, the divalent cation Zinc (Zn²⁺) has been identified as a potent agonist of GPR39, stimulating its signaling pathways. Many researchers now conclude that GPR39 is likely not the endogenous receptor for obestatin. This guide is provided to help troubleshoot assays based on the initial hypothesis, but users should be aware that difficulties in obtaining positive results are widely reported in the literature and may stem from the fundamental questions about the ligand-receptor pairing.

Frequently Asked Questions (FAQs)

Q1: What is Obestatin(11-23)? A1: Obestatin(11-23) is a 13-amino acid peptide fragment derived from the C-terminus of the full-length, 23-amino acid peptide obestatin. Obestatin itself is a product of the preproghrelin gene, the same precursor that produces ghrelin. The Obestatin(11-23) fragment has been reported to be biologically active, potentially reducing food intake and body weight in rodents.

Q2: What is the designated receptor for Obestatin and its fragments? A2: The orphan receptor GPR39 was first reported to be the receptor for obestatin. However, this finding is highly controversial, as multiple studies have been unable to demonstrate specific binding of radiolabeled obestatin to cells expressing GPR39 or any obestatin-induced activation of GPR39 signaling. Other receptors, such as the glucagon-like peptide-1 receptor (GLP-1R), have been proposed, but a consensus on the true obestatin receptor has not been reached.

Q3: Why is it so difficult to demonstrate specific binding in Obestatin(11-23) assays? A3: The primary reason is likely the disputed interaction between obestatin and GPR39. Several studies report a complete lack of specific binding of various radioiodinated forms of obestatin to cells overexpressing GPR39, with non-specific binding being less than 1%. Other potential issues could include the instability of the obestatin peptide, which has a short half-life and is susceptible to rapid degradation by proteases.

Q4: Is there a known positive control agonist for GPR39? A4: Yes, zinc ions (Zn²⁺) have been consistently shown to activate GPR39 and stimulate its downstream signaling pathways, including inositol (B14025) phosphate (B84403) turnover and activation of CRE and SRE reporter genes. Using Zn²⁺ as a positive control is essential to confirm that the GPR39 receptors in your assay system are functional.

Troubleshooting Guide

Issue 1: No or Very Low Specific Binding

Q: I am not detecting any significant specific binding of radiolabeled Obestatin(11-23) to my GPR39-expressing membranes. What should I do?

A: This is the most commonly reported outcome in the literature for this specific assay. Here is a logical workflow to diagnose the issue:

  • Confirm Functional Receptor Expression: The first step is to ensure your cells or membranes properly express functional GPR39.

    • Functional Assay: Test for GPR39 activity using a known agonist. As obestatin's activity is questionable, use ZnCl₂ (10-100 µM) as a positive control and measure a downstream signaling event, such as inositol phosphate accumulation or a reporter gene assay (SRE/CRE). A robust response to Zn²⁺ confirms the presence of functional receptors at the cell surface.

    • Expression Analysis: Confirm GPR39 mRNA expression via qPCR or protein expression via Western Blot or immunocytochemistry.

  • Verify Radioligand Integrity:

    • Peptide Stability: Obestatin is prone to rapid degradation. Minimize freeze-thaw cycles. Consider adding a protease inhibitor cocktail to your binding buffer, and keep reagents cold at all times.

    • Radiolabel Quality: Ensure the specific activity of your radiolabeled peptide is sufficiently high. Check the age of the radioligand, as its quality degrades over time.

  • Optimize Assay Conditions:

    • Incubation Time & Temperature: Ensure you have performed a time-course experiment to determine when equilibrium is reached. Binding is typically performed for 3 hours at 4°C to minimize internalization and degradation.

    • Membrane Concentration: Perform a receptor saturation experiment by varying the amount of membrane protein to find a concentration that gives an optimal signal window, ensuring that less than 10% of the total radioligand is bound.

Troubleshooting_Workflow start Start: Low or No Specific Binding q1 Is GPR39 expression confirmed (qPCR/WB)? start->q1 a1_no Action: Confirm receptor expression in your cell/membrane stock. q1->a1_no No q2 Is the receptor functional? (Does it respond to Zn2+?) q1->q2 Yes a2_no Action: Re-transfect cells or prepare new membrane stocks. System is not viable. q2->a2_no No q3 Is radioligand integrity OK? (Age, storage, specific activity) q2->q3 Yes a3_no Action: Purchase new radioligand. Aliquot and store properly. q3->a3_no No q4 Are assay conditions optimal? (Buffer, time, temp, [protein]) q3->q4 Yes a4_no Action: Re-optimize assay parameters. (See Protocol Section) q4->a4_no No end_node Conclusion: Binding of Obestatin(11-23) to GPR39 is not detectable, aligning with published refutations. q4->end_node Yes

Caption: Troubleshooting workflow for low specific binding.

Issue 2: High Non-Specific Binding (NSB)

Q: My total binding is high, but my non-specific binding is also very high (e.g., >50% of total), resulting in a poor signal-to-noise ratio. How can I fix this?

A: High non-specific binding (NSB) can obscure your specific signal. Peptides, in particular, can be "sticky." Here are common causes and solutions:

  • Radioligand Concentration is Too High:

    • Solution: Reduce the concentration of the radiolabeled peptide. For competition assays, the ideal concentration is at or below the dissociation constant (Kd). Since the Kd for Obestatin(11-23) is controversial, start with a low picomolar concentration (e.g., 25-50 pM) and optimize from there.

  • Binding to Assay Components (Filters/Plates):

    • Solution: Pre-treat your filter mats or plates. Soaking glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) can reduce the negative charge and subsequent non-specific binding of cationic peptides. Adding a blocking protein like Bovine Serum Albumin (BSA) at 0.1-1% to the binding buffer is also standard practice to coat surfaces.

  • Suboptimal Buffer Composition:

    • Solution: Modify your binding buffer. Including a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) can disrupt hydrophobic interactions. Increasing the ionic strength with additional NaCl may also reduce electrostatic interactions.

  • Ineffective Washing:

    • Solution: Optimize the wash step. Use ice-cold wash buffer to minimize the dissociation of specifically bound ligand during the washes. Increase the number of washes (e.g., from 3 to 5) and the volume of each wash. Ensure the washing is performed rapidly.

Issue 3: Poor Reproducibility and High Variability

Q: I'm getting inconsistent results between wells and between experiments. What are the likely causes?

A: High variability can undermine your results. Key factors to control are:

  • Inconsistent Pipetting:

    • Solution: Use calibrated pipettes and be meticulous with your technique, especially when handling small volumes of viscous membrane preparations or sticky peptides.

  • Peptide/Receptor Degradation:

    • Solution: Prepare fresh dilutions of peptides for each experiment from frozen aliquots. Avoid repeated freeze-thaw cycles. Ensure membrane preparations are stored properly at -80°C and thawed quickly before use. Always include protease inhibitors in your binding and membrane preparation buffers.

  • Temperature and Incubation Time Fluctuations:

    • Solution: Ensure all incubation steps are performed at a consistent, controlled temperature (e.g., using a water bath). Terminate the binding reaction consistently for all samples. In filtration assays, filter all samples in a consistent and timely manner.

  • Batch-to-Batch Variation in Membranes:

    • Solution: Prepare a large, single batch of GPR39-expressing membranes, aliquot, and store at -80°C. Characterize this single batch thoroughly (e.g., with the Zn²⁺ positive control) and use it for a series of experiments to ensure consistency.

Data Presentation

Table 1: Contradictory Findings on Obestatin/GPR39 Interaction
ParameterOriginal Report (Zhang et al., 2005)Refuting Reports (Holst et al., 2007; Lauwers et al., 2006)
Specific Binding High-affinity binding of ¹²⁵I-obestatin to GPR39-expressing cells reported.No specific binding of ¹²⁵I-obestatin detected in GPR39-expressing COS-7 or CHO cells.
GPR39 Activation Obestatin stimulated SRE transcriptional activity and cAMP production.No reproducible effect of obestatin on SRE/CRE activity, cAMP production, or inositol phosphate turnover.
Conclusion Obestatin is the endogenous ligand for GPR39.GPR39 is not the obestatin receptor.
Table 2: GPR39 Agonist Activity (Zn²⁺ vs. Obestatin)
AgonistAssay TypeCell LineEC₅₀ Value (µM)Reference
Zn²⁺ Inositol Phosphate (InsP) ProductionCOS-722 ± 4Holst et al., 2007
Zn²⁺ SRE Reporter AssayHEK29352 ± 14Holst et al., 2007
Zn²⁺ CRE Reporter AssayHEK29337 ± 8Holst et al., 2007
Obestatin InsP, SRE, CRE AssaysCOS-7, HEK293No effect up to 1 µMHolst et al., 2007

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for GPR39

This protocol is adapted from methodologies described in the literature and is intended as a starting point for optimization.

1. Materials and Reagents:

  • Cells: HEK293 or COS-7 cells transiently or stably expressing human GPR39. Mock-transfected cells are used as a negative control.

  • Membrane Preparation Buffer: Ice-cold 10 mM Tris-HCl (pH 7.4) with a protease inhibitor cocktail.

  • Binding Buffer: 50 mM HEPES (pH 7.4), 1 mM CaCl₂, 5 mM MgCl₂, 0.1% BSA, and 40 µg/mL bacitracin (as a protease inhibitor).

  • Radioligand: ¹²⁵I-Obestatin (or other labeled fragment).

  • Unlabeled Competitor (for NSB): Unlabeled Obestatin(11-23) or full-length obestatin.

  • Wash Buffer: Ice-cold Binding Buffer (without bacitracin).

  • Equipment: Cell harvester, glass fiber filters (e.g., Whatman GF/C, pre-soaked in 0.3% PEI), scintillation vials, scintillation counter.

2. Membrane Preparation:

  • Culture GPR39-expressing cells to confluency.

  • Harvest cells by scraping into ice-cold PBS.

  • Centrifuge at 500 x g for 5 min at 4°C. Discard supernatant.

  • Resuspend the cell pellet in ice-cold Membrane Preparation Buffer.

  • Homogenize the cells using a Dounce or polytron homogenizer on ice.

  • Centrifuge the homogenate at 40,000 x g for 30 min at 4°C.

  • Discard the supernatant. Resuspend the membrane pellet in Binding Buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Store membrane aliquots at -80°C.

3. Binding Assay Procedure:

  • Set up assay tubes/plate on ice. For a 250 µL final volume:

    • Total Binding: 25 µL Binding Buffer

    • Non-Specific Binding (NSB): 25 µL Unlabeled Obestatin (to a final concentration of 1 µM).

    • Competition: 25 µL of your test compound at various concentrations.

  • Add 125 µL of diluted membrane preparation (e.g., 10-50 µg protein) to each well.

  • Add 100 µL of radioligand (e.g., to a final concentration of 25-50 pM).

  • Incubate for 3 hours at 4°C with gentle agitation.

  • Terminate the reaction by rapid filtration over pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters 3-5 times with 3 mL of ice-cold Wash Buffer.

  • Transfer filters to scintillation vials, add 4-5 mL of scintillation cocktail, and count radioactivity in a gamma or scintillation counter.

4. Data Analysis:

  • Specific Binding = (Total Binding CPM) - (Non-Specific Binding CPM).

  • Plot specific binding versus the concentration of the radioligand for saturation experiments to determine Kd and Bmax.

  • For competition assays, plot percent inhibition versus the concentration of the unlabeled competitor to determine the IC₅₀ value.

Visualizations

GPR39_Signaling_Pathways

Caption: GPR39 signaling pathways.

Binding_Assay_Workflow prep 1. Prepare Reagents (Membranes, Buffers, Radioligand, Competitor) incubate 2. Set up Assay Plate (Total, NSB, Competition) prep->incubate reaction 3. Add Membranes & Radioligand Incubate to Equilibrium (e.g., 3h at 4°C) incubate->reaction separate 4. Separate Bound/Free (Rapid Filtration) reaction->separate wash 5. Wash Filters (Ice-cold Buffer) separate->wash count 6. Quantify Radioactivity (Gamma/Scintillation Counter) wash->count analyze 7. Analyze Data (Calculate Specific Binding, IC50) count->analyze

Caption: General workflow for a filtration-based binding assay.

Technical Support Center: Obestatin(11-23) Bioactivity Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Obestatin(11-23). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate common challenges in your experiments and ensure the reliable bioactivity of this peptide.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving Obestatin(11-23) and offers potential solutions.

Problem Potential Cause Recommended Solution
No or low biological response to Obestatin(11-23) treatment. Peptide Degradation: Obestatin (B13227) peptides are susceptible to rapid degradation by proteases in biological samples like plasma, and tissue homogenates.[1][2][3]Use a broad-spectrum protease inhibitor cocktail in your lysis buffers and cell culture media.[4] Consider using modified, more stable analogs of Obestatin if available.[5]
Incorrect Peptide Handling/Storage: Improper storage can lead to loss of bioactivity.Store lyophilized peptide at -20°C or below. After reconstitution, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Inactive Peptide Fragment: The full-length Obestatin(1-23) may be required for certain biological effects, as some studies show it elicits a greater response than its fragments.[6][7]Test both full-length Obestatin and the Obestatin(11-23) fragment to determine the most effective form for your specific assay.
Lack of C-terminal Amidation: The C-terminal amidation of Obestatin is crucial for its secondary structure and biological activity.[8][9]Ensure the synthetic Obestatin(11-23) you are using is C-terminally amidated. Non-amidated forms may be inactive.
Receptor (GPR39) Issues: The cell line used may not express the GPR39 receptor, or the receptor may not be functional. The role of GPR39 as the definitive Obestatin receptor is also a subject of debate.[10]Confirm GPR39 expression in your cell line using techniques like RT-PCR or Western blotting. Consider using a positive control known to signal through GPR39, such as zinc ions.[11]
Inconsistent or variable results between experiments. Species-Specific Differences: Human and mouse/rat Obestatin have different amino acid sequences, which can lead to variations in bioactivity and degradation rates.[1]Ensure you are using the Obestatin species that corresponds to the species of your experimental model (e.g., human Obestatin for human cell lines).
Peptide Aggregation: Peptides can aggregate in solution, reducing their effective concentration and bioactivity.Reconstitute the peptide in a suitable solvent as recommended by the manufacturer. Gently vortex to dissolve and consider a brief sonication if necessary. Prepare fresh dilutions for each experiment.
Experimental Conditions: Factors like pH and the presence of certain ions can influence peptide structure and activity.Maintain consistent and optimal pH for your experimental buffer system. Be aware of potential interactions with components of your media or buffer.
Difficulty in detecting downstream signaling (e.g., p-Akt, p-ERK1/2). Suboptimal Stimulation Time/Dose: The kinetics of signaling pathway activation can be transient.Perform a time-course and dose-response experiment to determine the optimal concentration and duration of Obestatin(11-23) stimulation for your specific cell type and assay.
Low Protein Concentration: Insufficient protein in cell lysates can make detection of phosphorylated proteins challenging.Ensure you have an adequate amount of starting material and use a reliable protein quantification method (e.g., BCA assay).[12]
Phosphatase Activity: Phosphatases in cell lysates can dephosphorylate target proteins, leading to a loss of signal.Add phosphatase inhibitors to your lysis buffer in addition to protease inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for maintaining Obestatin(11-23) bioactivity?

A1: Preventing peptide degradation is paramount. Obestatin has a short half-life in biological matrices due to protease activity.[2][3] The use of a comprehensive protease inhibitor cocktail is strongly recommended for all in vitro experiments.[4]

Q2: Is C-terminal amidation of Obestatin(11-23) necessary for its function?

A2: Yes, C-terminal amidation is considered essential for the proper folding (α-helical structure) and biological activity of Obestatin.[8][9] Using a non-amidated version will likely result in a lack of biological effect.

Q3: My cells are not responding to Obestatin(11-23). What should I check first?

A3: First, confirm that your peptide is properly stored, handled, and C-terminally amidated. Second, verify the expression of the putative receptor, GPR39, in your cell line. If GPR39 expression is low or absent, the cells may not be responsive. Also, consider that the full-length Obestatin(1-23) might be more potent in your experimental system.[6]

Q4: What is the typical half-life of Obestatin in experimental settings?

A4: The half-life of Obestatin varies significantly depending on the biological matrix. For instance, in vitro studies have reported half-lives ranging from approximately 13 to 138 minutes in plasma, liver, and kidney homogenates.[1][2] In brain homogenates, the half-life has been observed to be between 19 and 27 minutes.[13]

Q5: Are there known species-specific differences in Obestatin activity?

A5: Yes, human and mouse/rat Obestatin have slight differences in their amino acid sequences, which can affect their bioactivity and degradation kinetics.[1] It is crucial to use the appropriate species-specific peptide for your experiments to ensure relevant results.

Quantitative Data Summary

The following tables summarize key quantitative data related to Obestatin bioactivity.

Table 1: In Vitro Half-Life of Obestatin Peptides

SpeciesBiological MatrixHalf-Life (minutes)
Human/MousePlasma, Liver, Kidney Homogenate12.6 - 138.0[1][2]
MouseCrude Brain Homogenate~19[13]
MouseBrain Membrane Homogenate~27[13]
RatPlasma (exogenous)~22[14]

Table 2: Effect of Obestatin on Cell Proliferation

Cell LineObestatin ConcentrationEffect on Proliferation
Human Gastric Adenocarcinoma (AGS)100 nM162 ± 1% of control[15]
Human Gastric Adenocarcinoma (AGS)200 nM181 ± 2% of control[15]

Experimental Protocols

1. Cell Proliferation Assay (BrdU Incorporation)

This protocol is adapted from studies on human retinal pigmented epithelial (ARPE-19) and gastric cancer (AGS) cells.[8][15][16]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ cells per well and culture for 24 hours.

  • Serum Starvation: Replace the culture medium with a serum-free medium and incubate for 24 hours to synchronize the cells.

  • Stimulation: Treat the cells with the desired concentrations of Obestatin(11-23) or full-length Obestatin (e.g., 100 nM, 200 nM) in a serum-deprived medium for 48 hours. Include a positive control (e.g., 10% FBS) and a negative control (serum-free medium).

  • BrdU Labeling: Add 10 µL of BrdU-labeling solution to each well and incubate for 3 hours at 37°C.

  • Fixation and Denaturation: Remove the labeling solution and add 200 µL of FixDenat solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Remove the FixDenat solution and add 100 µL of anti-BrdU-peroxidase (POD) antibody solution. Incubate for 90 minutes at room temperature.

  • Washing and Substrate Addition: Wash the wells and add 100 µL of the substrate solution. Incubate for 30 minutes.

  • Quantification: Measure the spectrophotometric absorbance at 370 nm using a microplate reader.

2. Western Blot for Akt and ERK1/2 Phosphorylation

This protocol is a general guideline for detecting Obestatin-induced signaling.[17][18][19]

  • Cell Culture and Serum Starvation: Culture cells to near confluence and then serum-starve overnight.

  • Obestatin Treatment: Stimulate the cells with the desired concentration of Obestatin(11-23) for a predetermined optimal time (e.g., 5, 10, 30, 60 minutes).

  • Cell Lysis: Aspirate the medium and lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key signaling pathways and a typical experimental workflow for studying Obestatin(11-23) bioactivity.

Obestatin_Signaling_Pathway Obestatin Obestatin(11-23) GPR39 GPR39 Obestatin->GPR39 Binds beta_arrestin β-Arrestin GPR39->beta_arrestin Recruits Src Src beta_arrestin->Src Activates EGFR EGFR Src->EGFR Transactivates PI3K PI3K EGFR->PI3K ERK ERK1/2 EGFR->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation

Caption: Obestatin(11-23) signaling via GPR39, β-arrestin, and EGFR transactivation.

Experimental_Workflow Peptide_Prep Obestatin(11-23) Preparation (Reconstitution, Aliquoting) Treatment Obestatin Treatment (with Protease Inhibitors) Peptide_Prep->Treatment Cell_Culture Cell Culture & Seeding Serum_Starve Serum Starvation Cell_Culture->Serum_Starve Serum_Starve->Treatment Bioassay Bioactivity Assay Treatment->Bioassay Proliferation_Assay Proliferation Assay (e.g., BrdU) Bioassay->Proliferation_Assay Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot for p-Akt/p-ERK) Bioassay->Signaling_Assay Data_Analysis Data Analysis & Interpretation Proliferation_Assay->Data_Analysis Signaling_Assay->Data_Analysis

References

Navigating the Complexities of Obestatin(11-23) Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address the conflicting results frequently encountered in studies of Obestatin(11-23). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and summarized data to facilitate experimental design and interpretation.

Troubleshooting Guides & FAQs

This section addresses common issues and questions arising from the discordant findings in Obestatin(11-23) research.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary areas of conflicting results in Obestatin(11-23) research?

    • A1: The most significant controversies surround its effects on appetite regulation, gastrointestinal motility, and its interaction with its putative receptor, GPR39. While initial studies suggested anorectic effects, subsequent research has often failed to replicate these findings.[1][2][3][4] Similarly, its impact on gut movement has yielded contradictory results.[1][2][5] The role of GPR39 as the definitive obestatin (B13227) receptor also remains a subject of debate.[6][7][8]

  • Q2: Why do different studies on Obestatin(11-23) and appetite report opposing outcomes?

    • A2: Several factors may contribute to these discrepancies:

      • Species-Specific Differences: Mouse and human obestatin exhibit conformational differences, which may lead to species-specific activities.[7]

      • Nutritional Status: The effect of obestatin on gastrointestinal motility has been shown to differ between fed and fasted states in rats.[2]

      • Peptide Form and Stability: Studies may use different fragments of obestatin (e.g., full-length 1-23 vs. 11-23), which can have different biological activities and stability.[9][10] The C-terminal amidation is also crucial for its bioactivity.[7]

      • Administration Route: Central (intracerebroventricular) versus peripheral (intraperitoneal) administration can lead to different outcomes.[3][11]

  • Q3: Is GPR39 the confirmed receptor for Obestatin(11-23)?

    • A3: The initial identification of GPR39 as the obestatin receptor has been challenged by several studies that found no specific binding.[2][6][8] While some evidence supports this interaction, the scientific community has not reached a consensus, and the possibility of other receptors or signaling mechanisms remains.[7][8] Some research suggests that zinc ions (Zn2+), not obestatin, may be the endogenous ligand for GPR39.[5]

  • Q4: What is the reported biological activity of the Obestatin(11-23) fragment specifically?

    • A4: The Obestatin(11-23) fragment has been shown to be biologically active, though it may have a lower binding affinity for GPR39 compared to the full-length peptide.[6] Some studies suggest it can induce selective coupling to the β-arrestin-dependent signaling pathway, acting as a biased agonist.[7] It has also been reported to reduce food intake.[10]

Troubleshooting Experimental Discrepancies

  • Issue: Inconsistent effects on food intake.

    • Troubleshooting Steps:

      • Verify Peptide Integrity and Form: Confirm the sequence, purity (>95%), and C-terminal amidation of the Obestatin(11-23) used. Use freshly prepared solutions to avoid degradation.

      • Standardize Animal Models: Clearly report the species, strain, age, and sex of the animals used. Be aware of potential species-specific responses.[7]

      • Control for Nutritional Status: Conduct experiments in both fed and fasted states and report the specific fasting duration.[2]

      • Compare Administration Routes: If feasible, test both central and peripheral administration to determine if the observed effects are centrally or peripherally mediated.[3]

      • Dose-Response Analysis: Perform a comprehensive dose-response study to identify the optimal effective concentration.

  • Issue: Variable results in gastrointestinal motility assays.

    • Troubleshooting Steps:

      • Select Appropriate Assay: Choose a motility assay that is most relevant to your research question (e.g., gastric emptying, intestinal transit, muscle strip contractility).

      • Consider In Vitro vs. In Vivo Models: In vitro muscle strip preparations may not fully recapitulate the complex in vivo environment.[1]

      • Account for Vagal Innervation: The effects of obestatin on motility may be partially mediated by vagal afferent pathways.[2] Consider experimental models that can assess this, such as vagotomized animals.[12]

  • Issue: Lack of GPR39 activation.

    • Troubleshooting Steps:

      • Confirm GPR39 Expression: Verify the expression of GPR39 in your chosen cell line or tissue model using techniques like qPCR or Western blotting.

      • Use Positive Controls: Include a known GPR39 agonist, such as Zn2+, to validate receptor functionality in your assay system.[5]

      • Explore Alternative Signaling Pathways: Investigate downstream signaling pathways that may be activated independently of direct GPR39 agonism, such as the β-arrestin pathway or transactivation of other receptors like EGFR.[7][13]

Quantitative Data Summary

The following tables summarize the conflicting findings from various studies on Obestatin(11-23).

Table 1: Effects of Obestatin on Food Intake and Body Weight

Study AspectReported Suppressive EffectReported No EffectPotential Reasons for Discrepancy
Food Intake Decreased food intake and reduced body weight gain.[3][8][14]No significant effect on food intake or body weight.[4][12]Species differences, peptide form (full-length vs. fragment), nutritional state (fed/fasted), administration route (central/peripheral).[2][3][7]
Ghrelin Antagonism Can modulate the orexigenic effect of ghrelin.[15]Unable to antagonize the effects of ghrelin.[12]Experimental conditions and relative concentrations of other metabolic hormones.[15]

Table 2: Effects of Obestatin on Gastrointestinal Motility

Motility ParameterReported Inhibitory EffectReported No EffectPotential Reasons for Discrepancy
Gastric Emptying Inhibited gastric emptying.[2]Lack of effect on gastric motility.[1]Differences in experimental models (in vivo vs. in vitro), species, and nutritional state.[1][2]
Jejunal Motility Inhibited jejunal muscle contraction.[2][14]No response in fundic smooth muscle strips.[1]The specific region of the GI tract being studied and the experimental preparation.

Table 3: Obestatin and GPR39 Receptor Interaction

Interaction AspectReported InteractionReported Lack of InteractionPotential Reasons for Discrepancy
Binding and Activation Identified as the cognate ligand for GPR39.[8]No specific binding of obestatin to GPR39-expressing cells.[2]Cell type used for expression, assay conditions, and the possibility of Zn2+ being the physiological ligand.[5]
Receptor Affinity Obestatin(11-23) has a lower binding affinity to GPR39 compared to full-length obestatin.[6]-The specific fragment used and its conformation are critical.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in Obestatin(11-23) research.

Protocol 1: In Vivo Food Intake Study in Mice

  • Animals: Adult male C57BL/6 mice (8-10 weeks old), housed individually at 23°C on a 12-h light-dark cycle with ad libitum access to standard chow and water, unless otherwise specified.

  • Peptide Preparation: Lyophilized human Obestatin(11-23) (purity >95%) is reconstituted in sterile saline. Prepare fresh solutions on the day of the experiment.

  • Administration: Administer Obestatin(11-23) via intraperitoneal (i.p.) injection at doses ranging from 0.1 to 10 mg/kg body weight. The control group receives a saline vehicle injection of the same volume.

  • Fasting and Refeeding: For fasting studies, withhold food for 24 hours prior to injection. For fed studies, provide ad libitum access to food.

  • Measurement: Immediately after injection, provide a pre-weighed amount of food. Measure cumulative food intake at 1, 2, 4, and 24 hours post-injection.

  • Data Analysis: Analyze data using a two-way ANOVA with post-hoc tests to compare the effects of treatment and time.

Protocol 2: In Vitro Gastric Smooth Muscle Contractility Assay

  • Tissue Preparation: Euthanize adult male rats by cervical dislocation. Immediately excise the stomach and place it in Krebs-Ringer bicarbonate solution gassed with 95% O2 and 5% CO2.

  • Muscle Strip Mounting: Prepare longitudinal smooth muscle strips from the gastric fundus and mount them in organ baths containing Krebs-Ringer solution at 37°C.

  • Recording: Connect the strips to isometric force transducers to record mechanical activity. Allow strips to equilibrate for at least 60 minutes under a resting tension of 1g.

  • Treatment: After equilibration, add Obestatin(11-23) to the organ bath in a cumulative concentration-response manner (e.g., 10^-9 to 10^-6 M).

  • Data Analysis: Measure changes in basal tension and the amplitude of spontaneous contractions. Express responses as a percentage of the pre-drug baseline.

Protocol 3: Signaling Pathway Analysis in Cell Culture (ERK1/2 and Akt Phosphorylation)

  • Cell Culture: Culture a human gastric cancer cell line (e.g., KATO-III) in appropriate media supplemented with 10% FBS.

  • Serum Starvation: Prior to stimulation, serum-starve the cells for 24 hours to reduce basal signaling activity.

  • Stimulation: Treat cells with 100 nM human Obestatin(11-23) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Western Blotting: Lyse the cells and perform Western blot analysis using primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated Akt (p-Akt), and total Akt.

  • Quantification: Quantify band intensities using densitometry and express the levels of phosphorylated proteins relative to the total protein levels.

Visualizations

Signaling Pathways and Experimental Workflows

Obestatin_Signaling_Pathway cluster_receptor Cell Membrane GPR39 GPR39 Beta_Arrestin β-Arrestin GPR39->Beta_Arrestin Recruitment EGFR EGFR PI3K PI3K EGFR->PI3K Transactivation ERK ERK1/2 EGFR->ERK Transactivation Obestatin Obestatin Obestatin->GPR39 Binding? Src Src Beta_Arrestin->Src Activation MMPs MMPs Src->MMPs Activation EGF_like_ligands EGF-like ligands MMPs->EGF_like_ligands Release EGF_like_ligands->EGFR Binding Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation Akt->Proliferation ERK->Proliferation

Caption: Proposed signaling pathway for Obestatin-induced cell proliferation.

Experimental_Workflow_Food_Intake start Start: Select Animal Model (e.g., C57BL/6 mice) acclimatization Acclimatization and Housing start->acclimatization grouping Randomly Assign to Groups (Vehicle vs. Obestatin(11-23)) acclimatization->grouping fasting Nutritional State Control (Fed vs. 24h Fasted) grouping->fasting injection Peptide Administration (i.p. injection) fasting->injection measurement Measure Cumulative Food Intake (1, 2, 4, 24 hours) injection->measurement analysis Data Analysis (ANOVA) measurement->analysis end End: Interpret Results analysis->end

Caption: Standard experimental workflow for an in vivo food intake study.

References

storage and handling conditions for Obestatin(11-23) peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of Obestatin(11-23) peptide.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized Obestatin(11-23) peptide?

A: Upon receipt, lyophilized Obestatin(11-23) should be stored at or below -20°C.[1][2] For long-term storage, temperatures of -20°C or -80°C are recommended for periods longer than four weeks.[3] It is also advised to protect the peptide from intense light.[1][2]

Q2: How do I reconstitute the lyophilized Obestatin(11-23) peptide?

A: To reconstitute, bring the vial to room temperature in a desiccator to prevent water absorption.[4] For most applications, sterile, ultrapure water is the recommended solvent.[5] Some suppliers suggest that the solubility in water is approximately 1 mg/ml.[6] For peptides that are difficult to dissolve in water, a small amount of an organic solvent like DMSO can be used initially, followed by a slow, dropwise addition of sterile water or buffer to the desired concentration.[7][8]

Q3: What is the stability of Obestatin(11-23) in solution?

A: Peptide solutions are less stable than their lyophilized form. It is not recommended to store aqueous solutions of Obestatin for more than one day.[6] For longer-term storage of solutions, it is best to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or preferably -80°C.[3][9] Generally, peptide solutions are stable for 1-2 weeks at +4°C, 3-4 months at -20°C, and up to a year at -80°C.[3]

Q4: My Obestatin(11-23) peptide won't dissolve. What should I do?

A: Peptide solubility is sequence-dependent. If you are having trouble dissolving the peptide in water, you can try gentle sonication.[7] Based on the peptide's overall charge (Obestatin(11-23) is a basic peptide), you can add a few drops of 10% - 30% acetic acid to aid dissolution.[7] For highly hydrophobic peptides, a small amount of DMSO can be used first, followed by dilution with your aqueous buffer.[7][8]

Q5: What are the known signaling pathways activated by Obestatin(11-23)?

A: Obestatin is known to be a ligand for the G protein-coupled receptor GPR39.[10][11][12] Its binding can trigger downstream signaling cascades, including the activation of the Akt and ERK1/2 pathways, and the inhibition of the AMPK pathway.[1][13][14]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no biological activity in cell-based assays. 1. Peptide degradation: Improper storage or handling of the peptide solution. 2. Incorrect peptide concentration: Inaccurate weighing of the lyophilized powder or dilution errors. 3. Cellular responsiveness: The cell line used may not express the GPR39 receptor or may have low responsiveness.1. Prepare fresh solutions of the peptide for each experiment. Avoid repeated freeze-thaw cycles by preparing aliquots. 2. Ensure accurate weighing of the peptide. The presence of TFA salts can affect the net weight, with peptide content often being >70-80% of the total weight.[1][10] 3. Confirm GPR39 expression in your cell line using techniques like RT-PCR or Western blotting.
Precipitation of the peptide in solution. 1. Low solubility: The concentration of the peptide may be too high for the chosen solvent. 2. pH of the solution: The pH of the buffer may not be optimal for peptide solubility. 3. Salt concentration: High salt concentrations in buffers like PBS can hinder peptide solubility.[4]1. Try dissolving the peptide at a higher concentration in a small amount of a suitable organic solvent (e.g., DMSO) before diluting it with your experimental buffer. 2. For basic peptides like Obestatin(11-23), a slightly acidic pH may improve solubility. 3. Reconstitute the peptide in sterile water first before diluting it into your final buffer.
Variability in in vivo experimental results. 1. Short half-life of the peptide: Obestatin has a short biological half-life.[15] 2. Administration route: The method of administration can significantly impact the bioavailability and efficacy of the peptide.1. For sustained effects, consider using osmotic minipumps for continuous subcutaneous infusion.[1] 2. Ensure the chosen administration route (e.g., intravenous, intraperitoneal, subcutaneous) is appropriate for your experimental design and has been validated in the literature.

Experimental Protocols

In Vitro Cell Treatment with Obestatin(11-23)

This protocol describes the treatment of a cell line (e.g., 3T3-L1 pre-adipocytes) with Obestatin(11-23) to analyze downstream signaling events.

Materials:

  • Obestatin(11-23) peptide

  • Sterile, ultrapure water or DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • 3T3-L1 pre-adipocyte cells

  • Phosphate-buffered saline (PBS)

  • Lysis buffer for protein extraction

  • Reagents for Western blotting

Procedure:

  • Peptide Reconstitution: Prepare a stock solution of Obestatin(11-23) (e.g., 1 mg/mL) in sterile water. If solubility is an issue, use a small amount of DMSO and then dilute with sterile water. Aliquot the stock solution and store at -80°C.

  • Cell Culture: Culture 3T3-L1 pre-adipocytes in complete medium until they reach the desired confluency.

  • Serum Starvation: Before treatment, serum-starve the cells by incubating them in serum-free medium for a specified period (e.g., 2-4 hours) to reduce basal signaling activity.

  • Peptide Treatment: Dilute the Obestatin(11-23) stock solution to the desired final concentration (e.g., 100 nM) in serum-free medium. Remove the starvation medium from the cells and add the medium containing Obestatin(11-23).

  • Incubation: Incubate the cells with the peptide for the desired time points (e.g., 10, 30, 60 minutes) at 37°C in a CO2 incubator.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells using an appropriate lysis buffer to extract total protein.

  • Protein Analysis: Determine the protein concentration of the lysates and proceed with downstream analysis, such as Western blotting, to detect the phosphorylation status of proteins in the Akt and ERK signaling pathways.

In Vivo Administration of Obestatin(11-23) via Osmotic Minipumps

This protocol outlines the continuous subcutaneous infusion of Obestatin(11-23) in a rat model.

Materials:

  • Obestatin(11-23) peptide

  • Sterile saline solution (0.9% NaCl)

  • Osmotic minipumps (e.g., Alzet)

  • Surgical instruments

  • Anesthesia

  • Male rats

Procedure:

  • Peptide Preparation: Dissolve the calculated amount of Obestatin(11-23) in sterile saline to achieve the desired delivery rate (e.g., 300 nmol/kg body weight/24 hours).

  • Minipump Loading: Fill the osmotic minipumps with the Obestatin(11-23) solution according to the manufacturer's instructions.

  • Surgical Implantation: Anesthetize the rat. Make a small incision in the skin on the back, between the shoulder blades.

  • Pump Insertion: Create a subcutaneous pocket using blunt dissection and insert the filled minipump.

  • Wound Closure: Close the incision with sutures or surgical staples.

  • Post-operative Care: Monitor the animal for recovery from anesthesia and signs of distress.

  • Experimental Period: The minipump will deliver the peptide at a constant rate for a specified duration (e.g., 24 or 72 hours).

  • Tissue Collection: At the end of the experimental period, euthanize the animals and collect the desired tissues (e.g., white adipose tissue) for further analysis.

Visualizations

Obestatin_Signaling_Pathway Obestatin Obestatin(11-23) GPR39 GPR39 Obestatin->GPR39 Binds to beta_arrestin β-Arrestin GPR39->beta_arrestin Recruits AMPK AMPK GPR39->AMPK Inhibits Src Src beta_arrestin->Src Activates EGFR EGFR Src->EGFR Transactivates PI3K PI3K EGFR->PI3K ERK ERK1/2 EGFR->ERK Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cellular_Responses Cellular Responses (e.g., Proliferation, Survival, Metabolism) Akt->Cellular_Responses mTOR->Cellular_Responses ERK->Cellular_Responses AMPK->Cellular_Responses

Caption: Obestatin(11-23) signaling pathway via GPR39.

Experimental_Workflow start Start: Cell Culture serum_starve Serum Starvation start->serum_starve prepare_peptide Prepare Obestatin(11-23) Solution serum_starve->prepare_peptide treat_cells Treat Cells with Obestatin(11-23) prepare_peptide->treat_cells incubate Incubate for Desired Time treat_cells->incubate wash_cells Wash Cells with PBS incubate->wash_cells lyse_cells Cell Lysis & Protein Extraction wash_cells->lyse_cells protein_assay Protein Quantification lyse_cells->protein_assay analysis Downstream Analysis (e.g., Western Blot for p-Akt/p-ERK) protein_assay->analysis end End: Data Interpretation analysis->end

References

Validation & Comparative

A Comparative Analysis of Full-Length Obestatin and Obestatin(11-23) in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the differential effects, experimental protocols, and signaling pathways of full-length obestatin (B13227) and its truncated analog, Obestatin(11-23), in mice.

This guide provides a detailed comparison of the in vivo effects of full-length obestatin (amino acids 1-23) and its truncated form, Obestatin(11-23), in mice. The information presented is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, experimental methodologies, and an overview of the current understanding of their signaling mechanisms. While both peptides have been investigated for their metabolic effects, significant debate and conflicting findings exist in the literature, particularly concerning their impact on food intake and the identity of their receptors.

Data Presentation: Quantitative Comparison of Effects

The following tables summarize the key quantitative findings from comparative studies in mice.

Peptide Dose Administration Route Effect on Food Intake Mouse Model Citation
Obestatin (1-23)1 µmol/kgIntraperitoneal43% reductionNot specified[1]
Obestatin (11-23)1 µmol/kgIntraperitoneal53% reductionNot specified[1]
Obestatin {1-23}Not specifiedNot specified86% reductionHigh-fat fed[2]
Obestatin {11-23}Not specifiedNot specified90% reductionHigh-fat fed[2]
Obestatin10-100 nmol/kgIntraperitonealInhibition of feedingNot specified[3][4]
Obestatin1 µmol/kgIntraperitonealNo effect on spontaneous food intakeC57Bl/6 (fed and fasted)[5]
Peptide Effect on Glucose Homeostasis Effect on Insulin (B600854) Secretion Mouse Model Citation
Obestatin (1-23)Lowered glucose excursions by 64-77%Lowered insulin responses by 39-41%Not specified[1]
Obestatin (11-23)Lowered glucose excursions by 64-77%Lowered insulin responses by 39-41%Not specified[1]
Obestatin {1-23}Lowered glucose responses to feedingNo change in insulin responsesHigh-fat fed[2]
Obestatin {11-23}Lowered glucose responses to feedingNo change in insulin responsesHigh-fat fed[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative studies of Obestatin(11-23) and full-length obestatin.

Acute Food Intake Study

Objective: To assess the acute effects of intraperitoneally administered obestatin peptides on food intake in mice.

Animal Model: Male C57Bl/6 mice are commonly used.[5] Mice are housed in a temperature-controlled environment with a 12-hour light-dark cycle and have ad libitum access to standard chow and water, unless otherwise specified (e.g., high-fat diet or fasting).[5][6]

Acclimatization: To minimize stress-induced variations in feeding behavior, mice undergo an acclimatization period. This typically involves handling and sham injections (e.g., intraperitoneal saline) for several days to two weeks prior to the experiment.[5]

Experimental Procedure:

  • Fasting: In some protocols, mice are fasted for a specific period (e.g., 18-24 hours) before peptide administration to standardize hunger levels.[5][6] Other protocols use ad libitum fed mice.[5]

  • Peptide Administration: Mice receive a single intraperitoneal (i.p.) injection of either the vehicle (e.g., 0.9% saline), full-length obestatin, or Obestatin(11-23) at the desired concentration (e.g., 1 µmol/kg).[1][5] Injections are often administered at a specific time relative to the light-dark cycle, for instance, one hour before the onset of the dark period when nocturnal rodents typically begin feeding.[5]

  • Food Presentation: Immediately following the injection, a pre-weighed amount of food is provided to each mouse, which is housed individually for accurate measurement.[6]

  • Measurement of Food Intake: The amount of food consumed is measured at various time points (e.g., 1, 3, 5, and 18 hours) by weighing the remaining food.[5]

G cluster_protocol Experimental Workflow: Acute Food Intake Study acclimatization Acclimatization (Handling and Sham Injections) fasting Fasting Period (e.g., 18-24h, optional) acclimatization->fasting injection Intraperitoneal Injection (Vehicle, Obestatin 1-23, or Obestatin 11-23) fasting->injection housing Individual Housing with Pre-weighed Food injection->housing measurement Measurement of Cumulative Food Intake (Multiple Time Points) housing->measurement analysis Data Analysis and Comparison measurement->analysis

A simplified workflow for an acute food intake experiment in mice.

Signaling Pathways

The signaling mechanisms of full-length obestatin and Obestatin(11-23) are still under investigation, with considerable debate surrounding the identity of the obestatin receptor.

Full-Length Obestatin Signaling

Initially, the G protein-coupled receptor 39 (GPR39) was identified as the receptor for obestatin.[7] However, this finding has been contested by numerous studies that failed to demonstrate a direct interaction.[8][9] Some research suggests that obestatin's effects on gastrointestinal motility may be mediated through central corticotropin-releasing factor (CRF) receptors (CRF1 and CRF2) and may partially involve vagal afferent pathways.[10][11]

G cluster_obestatin Full-Length Obestatin Signaling obestatin Full-Length Obestatin gpr39 GPR39 (Controversial) obestatin->gpr39 ? crf Central CRF1/CRF2 Receptors obestatin->crf vagal Vagal Afferent Pathways obestatin->vagal effects Inhibition of Gastrointestinal Motility crf->effects vagal->effects

Proposed signaling pathways for full-length obestatin.
Obestatin(11-23) and Biased Agonism

Recent evidence suggests that Obestatin(11-23) may act as a biased agonist at GPR39.[12] Biased agonism refers to the ability of a ligand to selectively activate certain signaling pathways downstream of a receptor while having a neutral or antagonistic effect on others. In the context of GPR39, it is proposed that Obestatin(11-23) may preferentially activate β-arrestin-dependent signaling pathways over G-protein-dependent pathways.[12][13] This could explain some of the distinct or more potent effects observed with the truncated peptide.

G cluster_obestatin1123 Obestatin(11-23) Biased Agonism obestatin1123 Obestatin(11-23) gpr39 GPR39 obestatin1123->gpr39 g_protein G-Protein Signaling gpr39->g_protein beta_arrestin β-Arrestin Signaling gpr39->beta_arrestin Preferential Activation cellular_response Specific Cellular Responses beta_arrestin->cellular_response

Hypothesized biased agonism of Obestatin(11-23) at the GPR39 receptor.

References

Obestatin(11-23) and Ghrelin: A Comparative Analysis of Their Effects on Growth Hormone Secretion in Rats

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the experimental evidence reveals a stark contrast in the roles of ghrelin and the obestatin (B13227) fragment, Obestatin(11-23), in the regulation of growth hormone (GH) secretion in rats. While ghrelin is a potent stimulator of GH release, current research on the specific Obestatin(11-23) fragment's direct effect on GH secretion is lacking. However, studies on the full-length obestatin peptide suggest an inhibitory or modulatory role in ghrelin-stimulated GH secretion, rather than a direct stimulatory effect.

This guide provides a comprehensive comparison of ghrelin and Obestatin(11-23) on GH secretion in rats, summarizing key quantitative data, detailing experimental protocols, and visualizing the known signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of ghrelin and full-length obestatin on plasma GH concentrations in rats. It is important to note that direct quantitative data for Obestatin(11-23) is not currently available in the reviewed literature.

Table 1: Effect of Intravenous (IV) Ghrelin Administration on Plasma Growth Hormone (GH) in Rats

DosePeak GH Concentration (ng/mL)Time to PeakAnimal ModelReference
10 µ g/rat Markedly increased10 minutesFreely moving male Sprague-Dawley rats[1][2]
3 nmol691.6 ± 90.710 minutesYoung subtotally nephrectomized rats
10 nmol/kgMarked increase15 minutesMale 3-, 12-, 24-, and 27-month-old Long-Evans rats[3]

Table 2: Effect of Intravenous (IV) Obestatin Administration on Basal and Ghrelin-Induced Plasma Growth Hormone (GH) in Rats

TreatmentDoseEffect on Basal GH SecretionEffect on Ghrelin-Induced GH SecretionAnimal ModelReference
Obestatin10 µ g/rat No changeMarkedly inhibitedFreely moving male Sprague-Dawley rats[1][2]
Obestatin100 nMNo effectDid not interfere with stimulation by ghrelin (in vitro)Pituitary cell cultures

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the effects of ghrelin and obestatin on GH secretion in rats.

In Vivo Administration and Blood Sampling

A common experimental design involves the following steps:

  • Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar strains) are frequently used. Animals are often cannulated in the jugular vein to allow for stress-free intravenous administration of substances and repeated blood sampling.[1]

  • Peptide Administration: Ghrelin or obestatin is dissolved in a sterile saline solution. Peptides are administered as a single intravenous bolus injection.[1][2][3]

  • Blood Collection: Blood samples are collected at multiple time points before and after peptide administration (e.g., -15, 0, 5, 10, 15, 30, 45, and 60 minutes post-injection).[1] This allows for the characterization of the temporal profile of GH secretion.

  • Hormone Measurement: Plasma GH concentrations are typically measured using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Experimental_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Model Male Rats (e.g., Sprague-Dawley) Cannulation Jugular Vein Cannulation Animal_Model->Cannulation Peptide_Admin IV Bolus Injection (Ghrelin or Obestatin) Cannulation->Peptide_Admin Acclimation Period Blood_Sampling Serial Blood Collection (Multiple Time Points) Peptide_Admin->Blood_Sampling Hormone_Assay GH Measurement (RIA or ELISA) Blood_Sampling->Hormone_Assay Data_Analysis Quantitative Analysis of GH Secretion Profile Hormone_Assay->Data_Analysis

In Vivo Experimental Workflow for Peptide Effects on GH Secretion.

Signaling Pathways

The mechanisms through which ghrelin and obestatin influence GH secretion are complex and involve different signaling cascades.

Ghrelin Signaling Pathway

Ghrelin's primary mechanism of action is through the growth hormone secretagogue receptor 1a (GHS-R1a), a G-protein coupled receptor. The binding of ghrelin to GHS-R1a in the pituitary and hypothalamus initiates a signaling cascade that culminates in GH release.

Ghrelin_Signaling_Pathway Ghrelin Ghrelin GHSR1a GHS-R1a Ghrelin->GHSR1a Binds to G_protein Gq/11 GHSR1a->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates GH_Secretion Growth Hormone Secretion Ca_release->GH_Secretion Triggers PKC->GH_Secretion Promotes

Ghrelin Signaling Pathway for Growth Hormone Secretion.
Obestatin(11-23) Signaling Pathway

The precise signaling pathway for Obestatin(11-23) in the context of GH secretion remains to be fully elucidated. Studies on full-length obestatin suggest that its inhibitory effect on ghrelin-induced GH secretion may not be mediated by the GHS-R1a directly, but could involve other receptors or indirect mechanisms at the hypothalamic level.[4] Some research indicates that obestatin might interact with other G-protein coupled receptors, but its definitive receptor and downstream signaling cascade for modulating GH release are still under investigation. One study has suggested that obestatin may interact with ghrelin binding sites and that its effects could be blocked by a GHS-R antagonist, suggesting a more complex interaction than simple agonism or antagonism at a single receptor.[5]

Obestatin_Hypothetical_Pathway Obestatin Obestatin(11-23) Unknown_Receptor Unknown Receptor (e.g., GPR39?) Obestatin->Unknown_Receptor Binds to? Pituitary_Somatotrophs Pituitary Somatotrophs Obestatin->Pituitary_Somatotrophs Direct effect? (Unlikely) Hypothalamic_Neurons Hypothalamic Neurons (e.g., GHRH, Somatostatin) Unknown_Receptor->Hypothalamic_Neurons Modulates Activity Hypothalamic_Neurons->Pituitary_Somatotrophs Regulates GH_Secretion_Modulation Modulation of GH Secretion Pituitary_Somatotrophs->GH_Secretion_Modulation

Hypothetical Signaling Pathway for Obestatin(11-23) in GH Regulation.

Conclusion

References

A Comparative Guide to the Functional Differences Between Human and Mouse Obestatin(11-23)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional differences between the human and mouse orthologs of the Obestatin(11-23) peptide fragment. The information presented herein is curated from experimental data to assist researchers in designing and interpreting studies related to the physiological roles of obestatin (B13227).

Primary Structure and Sequence Alignment

Human and mouse Obestatin(11-23) exhibit a high degree of sequence homology, with key amino acid substitutions that may underlie their functional distinctions. The C-terminus of both peptides is amidated, a modification crucial for their biological activity.

Table 1: Amino Acid Sequence Alignment of Human and Mouse Obestatin(11-23)

SpeciesAmino Acid Sequence (Residues 11-23)
HumanL-S-G-V-Q-Y-Q-Q-H-S-Q-A-L-NH₂
MouseL-S-G-A-Q-Y-Q-Q-H-G-R-A-L-NH₂

Key differences are highlighted in bold.

In Vitro Bioactivity: A Head-to-Head Comparison

Comparative in vitro studies utilizing the human retinal pigmented epithelial cell line ARPE-19 have revealed significant functional disparities between human and mouse obestatin, as well as the human Obestatin(11-23) fragment. These differences are evident in their effects on cell proliferation and the activation of key intracellular signaling pathways.

Table 2: Comparative Analysis of In Vitro Proliferative Effects

Peptide (100 nM)Ki67 Expression (% of FBS control)BrdU Incorporation (% of FBS control)
Human Obestatin (1-23)84 ± 1%84 ± 4%
Human Obestatin (11-23) 67 ± 3% 52 ± 3%
Mouse Obestatin (1-23)32 ± 2%35 ± 1%

Data is expressed as the fold change relative to the expression level in FBS-treated cells (positive control) and represents the mean ± SE.[1]

Table 3: Comparative Analysis of Intracellular Signaling Pathway Activation

Peptide (200 nM)Peak pERK1/2 Activation (Fold change vs. unstimulated)Time to Peak pERK1/2 (minutes)Peak pAkt Activation (Fold change vs. unstimulated)Time to Peak pAkt (minutes)
Human Obestatin (1-23)~4.510~3.510
Human Obestatin (11-23) ~3.0 10 ~2.5 10
Mouse Obestatin (1-23)~2.010~1.510

Data is estimated from graphical representations in the cited literature and represents the mean ± SE of five independent experiments.[1]

The data clearly indicates that while human Obestatin(11-23) retains significant bioactivity, it is less potent than the full-length human peptide in promoting cell proliferation and activating the ERK1/2 and Akt signaling pathways. Notably, both full-length human obestatin and its (11-23) fragment are considerably more active than full-length mouse obestatin in these assays.

In Vivo Effects on Metabolism

Studies in high-fat-fed mice have demonstrated that human Obestatin(11-23) exerts significant metabolic effects, comparable to the full-length human peptide.

Table 4: In Vivo Metabolic Effects of Human Obestatin Peptides in Mice

PeptideReduction in Food IntakeEffect on Glucose Response to Feeding
Human Obestatin (1-23)86%Lowered
Human Obestatin (11-23) 90% Lowered

These findings highlight the potent anorexigenic and glucose-modulating effects of the human Obestatin(11-23) fragment in a murine model.[2]

Structural Insights

The biological activity of obestatin peptides is intrinsically linked to their secondary structure. Both human and mouse obestatin, along with the human (11-23) fragment, adopt an α-helical conformation in a membrane-mimicking environment, which is considered critical for their in vivo activity.[2][3]

Signaling Pathways and Experimental Workflows

The functional outcomes of obestatin activity are mediated through complex intracellular signaling cascades. The following diagrams illustrate the proposed signaling pathway and a general workflow for assessing in vitro bioactivity.

Obestatin_Signaling Obestatin Human or Mouse Obestatin(11-23) GPR39 GPR39 (Putative Receptor) Obestatin->GPR39 Binding PI3K PI3K GPR39->PI3K ERK ERK1/2 GPR39->ERK Akt Akt PI3K->Akt pAkt pAkt (S473) Akt->pAkt Proliferation Cell Proliferation pAkt->Proliferation pERK pERK1/2 ERK->pERK pERK->Proliferation

Caption: Proposed signaling pathway of Obestatin.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Seeding Seed ARPE-19 cells Serum_Starvation Serum Starve Cells (24h) Cell_Seeding->Serum_Starvation Peptide_Treatment Treat with Human/Mouse Obestatin Peptides Serum_Starvation->Peptide_Treatment Proliferation_Assay Cell Proliferation Assay (BrdU/Ki67) Peptide_Treatment->Proliferation_Assay Signaling_Assay Western Blot for pERK & pAkt Peptide_Treatment->Signaling_Assay Quantification Quantify Proliferation & Phosphorylation Proliferation_Assay->Quantification Signaling_Assay->Quantification Comparison Compare Functional Differences Quantification->Comparison

Caption: In vitro bioactivity assessment workflow.

Experimental Protocols

In Vitro Cell Proliferation Assays (BrdU Incorporation and Ki67 Expression)
  • Cell Culture: Human retinal pigmented epithelial (ARPE-19) cells are cultured in DMEM:F12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 mg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ atmosphere.[4]

  • Serum Starvation: Cells are seeded and grown to confluence. The medium is then replaced with serum-free medium for 24 hours to synchronize the cell cycle.[4]

  • Peptide Treatment: Cells are treated with 100 nM of human obestatin (1-23), human Obestatin(11-23), or mouse obestatin (1-23) in serum-deprived medium for 48 hours. FBS (10%) is used as a positive control.[4]

  • BrdU Labeling and Detection:

    • Incubate cells with BrdU-labeling solution for 3 hours at 37°C.[4]

    • Fix the cells with FixDenat solution for 30 minutes at room temperature.[4]

    • Incubate with an anti-BrdU-peroxidase (POD) antibody solution for 90 minutes.[4]

    • Add substrate solution and measure absorbance to quantify BrdU incorporation.[4]

  • Ki67 Immunocytochemistry:

    • Fix cells in 96% ethanol (B145695) for 1 hour.[3]

    • Perform immunocytochemistry using an antibody against Ki-67.[3]

    • Quantify the percentage of Ki-67 positive cells.[1]

Western Blot for ERK1/2 and Akt Phosphorylation
  • Cell Lysis: Following peptide treatment (200 nM for various time points), cells are lysed in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[4]

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phospho-ERK1/2 (T202/Y204), total ERK1/2, phospho-Akt (S473), and total Akt.

    • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometric Analysis: The intensity of the phosphorylated protein bands is normalized to the total protein bands to determine the fold change in phosphorylation relative to unstimulated control cells.[1]

In Vivo Food Intake Study in Mice
  • Animal Acclimation: Mice are housed under standard conditions with a 12-hour light-dark cycle and provided with ad libitum access to food and water. They are habituated to handling and intraperitoneal injections.[5][6]

  • Fasting: Prior to the experiment, mice are fasted for a specified period (e.g., 18 hours) with free access to water.[7]

  • Peptide Administration: Mice receive an intraperitoneal injection of either vehicle (e.g., saline) or the obestatin peptide at the desired dose.[7]

  • Food Intake Measurement: Immediately after injection, pre-weighed food is provided, and food consumption is measured at various time points (e.g., 1, 2, 4, and 6 hours) by weighing the remaining food.[5][7]

Structural Analysis Protocols
  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to determine the secondary structure of the peptides in solution. Spectra are typically recorded in the far-UV region (190-260 nm) using a quartz cuvette. The peptide concentration is crucial and should be accurately determined. Data is expressed as molar ellipticity.[8][9][10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the three-dimensional structure of the peptides in a membrane-mimicking environment (e.g., SDS micelles). 2D NMR experiments like TOCSY and NOESY are used for resonance assignment and to obtain distance constraints for structure calculation.[13][14][15]

Conclusion

The available data indicates that human Obestatin(11-23) is a biologically active peptide with significant effects on cell proliferation, intracellular signaling, and metabolism. While it is less potent than full-length human obestatin in in vitro assays, it demonstrates substantially greater activity than full-length mouse obestatin. These functional differences are likely attributable to the key amino acid substitutions between the human and mouse orthologs. For researchers investigating the physiological roles of obestatin, it is critical to consider the species-specific differences in the peptide's structure and function. The experimental protocols detailed in this guide provide a foundation for further comparative studies to elucidate the nuanced roles of human and mouse Obestatin(11-23).

References

A Comparative Analysis of Obestatin Fragments on Metabolic Parameters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of Obestatin and its fragments, supported by experimental data and detailed methodologies.

Obestatin, a 23-amino acid peptide derived from the preproghrelin gene, has garnered significant interest for its potential role in regulating metabolism. While initial studies focused on the full-length peptide (Obestatin 1-23), subsequent research has explored the bioactivity of its various fragments. This guide offers a comparative analysis of these fragments, focusing on their impact on key metabolic parameters, including food intake, body weight, glucose homeostasis, and insulin (B600854) sensitivity.

Comparative Efficacy of Obestatin Fragments on Metabolic Parameters

The metabolic effects of Obestatin are not uniform across its entire sequence. Specific fragments have been shown to possess distinct activities, with some exhibiting more potent effects than the full-length peptide or other fragments.

Peptide FragmentPrimary Metabolic EffectsKey Findings & Quantitative Data
Obestatin (1-23) Anorexigenic, anti-hyperglycemic- Reduces food intake by approximately 86% in high-fat diet-fed mice.[1] - Lowers glucose response to feeding.[1] - Chronic administration can reduce body weight and improve insulin sensitivity.
Obestatin (11-23) Anorexigenic, anti-hyperglycemic- Demonstrates a potent reduction in food intake, around 90% in high-fat diet-fed mice.[1] - Effectively lowers glucose responses after feeding.[1]
Obestatin (1-10) Inactive on metabolic parameters- No significant changes in food intake or glucose metabolism observed.[1]
Modified N-terminal Fragment (G⁸U) Anorexigenic, anti-hyperlipidemic- A modified fragment with a substitution at Glycine-8 showed significant reductions in food intake, body weight gain, cholesterol, and triglycerides, comparable to full-length Obestatin.
Modified Middle Fragment (G³,⁸U) Anorexigenic- A modified fragment of residues 6-18 with substitutions at Glycine-3 and Glycine-8 also demonstrated a reduction in food intake and body weight.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the metabolic effects of Obestatin fragments.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol assesses the ability of an organism to clear a glucose load from the bloodstream, providing insights into insulin sensitivity and glucose metabolism.

Materials:

  • Obestatin fragment of interest

  • Sterile saline solution

  • 20% D-glucose solution

  • Glucometer and test strips

  • Oral gavage needles

  • Blood collection tubes (e.g., heparinized capillaries)

Procedure:

  • Animal Acclimatization and Fasting: House male C57BL/6 mice individually and allow them to acclimate for at least one week. Prior to the test, fast the mice for 6 hours with free access to water.

  • Baseline Blood Glucose Measurement: Record the body weight of each mouse. Obtain a baseline blood sample (t=0) from the tail vein and measure the blood glucose concentration using a glucometer.

  • Administration of Obestatin Fragment: Immediately after the baseline blood collection, administer the Obestatin fragment (e.g., 1 µmol/kg body weight) or vehicle (saline) via intraperitoneal (i.p.) injection.

  • Glucose Challenge: Thirty minutes after the peptide administration, administer a 20% D-glucose solution (2 g/kg body weight) orally via gavage.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.

  • Data Analysis: Plot the blood glucose concentrations over time for each group. The area under the curve (AUC) can be calculated to quantify the glucose tolerance.

In Vitro 2-Deoxy-D-Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the rate of glucose transport into cells, providing a direct assessment of insulin sensitivity and the effect of Obestatin fragments on this process.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose

  • Insulin

  • Obestatin fragment of interest

  • Scintillation counter and fluid

Procedure:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard protocol involving insulin, dexamethasone, and IBMX.

  • Serum Starvation: Prior to the assay, serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.

  • Pre-incubation: Wash the cells with KRH buffer and pre-incubate them with the Obestatin fragment (e.g., 100 nM) or vehicle for 30 minutes at 37°C.

  • Insulin Stimulation: Add insulin (e.g., 100 nM) to the designated wells and incubate for 20 minutes at 37°C to stimulate glucose uptake.

  • Glucose Uptake Measurement: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose (0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (100 µM). Incubate for 5 minutes at 37°C.

  • Termination of Uptake: Stop the reaction by washing the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 0.1% SDS in PBS) and measure the radioactivity of the cell lysates using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the protein concentration of each sample.

Static Insulin Secretion Assay from Isolated Mouse Pancreatic Islets

This assay quantifies insulin release from pancreatic islets in response to glucose and other secretagogues, allowing for the investigation of the direct effects of Obestatin fragments on beta-cell function.

Materials:

  • Isolated mouse pancreatic islets

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with different glucose concentrations (e.g., 2.8 mM and 16.7 mM)

  • Obestatin fragment of interest

  • Insulin ELISA kit

Procedure:

  • Islet Isolation and Culture: Isolate pancreatic islets from mice using collagenase digestion and purify them. Culture the islets overnight in RPMI-1640 medium to allow for recovery.

  • Pre-incubation: Hand-pick islets of similar size and pre-incubate them in KRB buffer containing 2.8 mM glucose for 1 hour at 37°C to establish a basal insulin secretion rate.

  • Stimulation of Insulin Secretion: Transfer groups of islets (e.g., 10 islets per well) to fresh KRB buffer containing either a basal (2.8 mM) or a stimulatory (16.7 mM) glucose concentration, with or without the Obestatin fragment (e.g., 100 nM).

  • Incubation: Incubate the islets for 1 hour at 37°C.

  • Sample Collection: At the end of the incubation period, collect the supernatant from each well.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit.

  • Data Analysis: Normalize the insulin secretion to the number of islets or the total insulin content of the islets.

Signaling Pathways and Experimental Workflows

The metabolic effects of Obestatin and its fragments are mediated through complex intracellular signaling pathways. Understanding these pathways is crucial for targeted drug development.

Obestatin_Signaling_Pathway Obestatin Obestatin / Active Fragments Receptor G-protein Coupled Receptor (e.g., GPR39) Obestatin->Receptor Binds SIRT1 SIRT1 Obestatin->SIRT1 Increases expression PI3K PI3K Receptor->PI3K Activates AMPK AMPK Receptor->AMPK Activates Akt Akt/PKB PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes InsulinSecretion Modulated Insulin Secretion Akt->InsulinSecretion Lipolysis Reduced Lipolysis AMPK->Lipolysis Inhibits Adipogenesis Promoted Adipogenesis AMPK->Adipogenesis Regulates GlucoseUptake Increased Glucose Uptake SIRT1->GlucoseUptake Enhances GLUT4->GlucoseUptake

Caption: Obestatin signaling pathway in metabolic regulation.

Experimental_Workflow_OGTT Start Start Fasting 6-hour Fasting of Mice Start->Fasting Baseline Measure Baseline Blood Glucose (t=0) Fasting->Baseline Injection Administer Obestatin Fragment (i.p.) Baseline->Injection Gavage Oral Glucose Gavage (2 g/kg) Injection->Gavage After 30 min Monitoring Monitor Blood Glucose (15, 30, 60, 90, 120 min) Gavage->Monitoring Analysis Data Analysis (AUC) Monitoring->Analysis End End Analysis->End

Caption: Experimental workflow for the Oral Glucose Tolerance Test.

Logical_Relationship_Fragments Fragments Obestatin Fragments Full-length (1-23) C-terminal (11-23) N-terminal (1-10) Activity Metabolic Activity High High Low/None Fragments:f0->Activity:a0 Fragments:f1->Activity:a1 Fragments:f2->Activity:a2 Effects Key Effects Anorexigenic, Anti-hyperglycemic Anorexigenic, Anti-hyperglycemic Inactive Activity:a0->Effects:e0 Activity:a1->Effects:e1 Activity:a2->Effects:e2

Caption: Logical relationship of Obestatin fragments and their metabolic activity.

References

Unraveling the Anorexigenic Potential of Obestatin(11-23): A Comparative Analysis in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the appetite-suppressing effects of the peptide fragment Obestatin(11-23) reveals a landscape of conflicting findings and highlights the need for further targeted research, particularly concerning its efficacy across different genetic backgrounds. While initial studies on its parent peptide, Obestatin (B13227), sparked interest in its potential as an anti-obesity therapeutic, subsequent investigations have yielded inconsistent results. This guide synthesizes the current, albeit contentious, experimental data surrounding Obestatin(11-23) and its anorexigenic properties, with a focus on commonly used laboratory mouse strains.

The scientific community remains divided on the true anorexigenic (appetite-suppressing) capabilities of Obestatin and its fragments.[1][2][3] Some studies have reported a significant reduction in food intake and body weight gain in rodents following Obestatin administration, while a substantial body of research has failed to replicate these findings.[4][5] This discrepancy underscores the complexity of the ghrelin-obestatin system and suggests that experimental conditions, including the genetic background of the animal models, may play a pivotal role in the observed outcomes.

Comparative Efficacy of Obestatin(11-23) in C57BL/6 and BALB/c Mice

Direct comparative studies validating the anorexigenic effects of Obestatin(11-23) in C57BL/6 versus BALB/c mouse strains are notably absent from the current scientific literature. The majority of research has been conducted using C57BL/6 mice or other rodent models without a direct comparison to the BALB/c strain.

C57BL/6 Mice: A Tale of Contradictory Evidence

Research involving the widely used C57BL/6 mouse strain has produced conflicting results regarding the effects of Obestatin. One study investigating the acute effects of both Obestatin(1-23) and its truncated form, Obestatin(11-23), found that intraperitoneal administration of either peptide at a dose of 1 µmol/kg resulted in a significant reduction in food intake in mice.[6] Specifically, this was accompanied by lowered glucose and insulin (B600854) responses, suggesting a metabolic regulatory role linked to appetite changes.[6] However, other studies using C57BL/6 mice have reported that exogenous obestatin did not modify food intake in either fasted or fed states.[7] Further research in ghrelin-knockout mice, which would presumably eliminate the confounding influence of the orexigenic hormone ghrelin, also showed that obestatin administration did not influence fasting-induced hyperphagia.[8]

BALB/c Mice: A Gap in the Research

Currently, there is a lack of specific published data on the anorexigenic effects of Obestatin(11-23) in BALB/c mice. This represents a significant gap in our understanding of how genetic differences between mouse strains may influence the physiological response to this peptide.

Quantitative Data Summary

The following table summarizes the quantitative data from a key study that has reported anorexigenic effects of Obestatin(11-23) in mice. It is important to note the lack of comparative data from other strains.

Treatment GroupDosage (Intraperitoneal)Mouse StrainDuration of Feeding PeriodReduction in Food Intake (%)Reference
Obestatin(1-23)1 µmol/kgNot specified15 minutes43%[6]
Obestatin(11-23)1 µmol/kgNot specified15 minutes53%[6]

Experimental Protocols

To ensure the reproducibility and critical evaluation of findings, detailed experimental methodologies are crucial. Below is a representative protocol for assessing the anorexigenic effects of a compound in mice, based on methodologies reported in the literature.

Animal Models: Male C57BL/6 mice, 8-10 weeks of age, are typically used. Animals are individually housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water, unless otherwise specified (e.g., fasting protocols).

Drug Administration: Obestatin(11-23) is dissolved in sterile saline. Mice receive an intraperitoneal (IP) injection of the peptide solution or a vehicle control (saline). Doses can range from nanomolar to micromolar concentrations per kilogram of body weight.

Measurement of Food Intake and Body Weight: Following injection, pre-weighed food is provided, and food consumption is measured at specific time points (e.g., 1, 2, 4, and 24 hours). Body weight is recorded before the injection and at the end of the observation period.

Fasting and Refeeding Protocols: To standardize hunger levels, mice may be fasted for a period (e.g., 16-24 hours) before drug administration and the reintroduction of food.

Visualizing Experimental Design and Signaling Pathways

To aid in the conceptualization of the research process and the proposed biological mechanisms, the following diagrams are provided.

G cluster_0 Acclimatization cluster_1 Experimental Phase cluster_2 Data Collection acclimatize House mice individually (1 week) fasting Fast mice (e.g., 16 hours) acclimatize->fasting injection Intraperitoneal injection: - Vehicle (Saline) - Obestatin(11-23) fasting->injection refeeding Provide pre-weighed food injection->refeeding measure_weight Measure body weight change injection->measure_weight measure_food Measure food intake (e.g., 1, 2, 4, 24h) refeeding->measure_food G cluster_0 Proposed Obestatin Signaling Pathways cluster_gpr39 GPR39 Pathway (Controversial) cluster_glp1r GLP-1R Pathway (Alternative Hypothesis) obestatin Obestatin gpr39 GPR39 Receptor obestatin->gpr39 Disputed glp1r GLP-1 Receptor obestatin->glp1r Hypothesized g_protein G-protein Activation gpr39->g_protein ? downstream_gpr39 Downstream Signaling g_protein->downstream_gpr39 anorexia_gpr39 Anorexigenic Effects downstream_gpr39->anorexia_gpr39 adenylyl_cyclase Adenylyl Cyclase Activation glp1r->adenylyl_cyclase camp cAMP Increase adenylyl_cyclase->camp pka PKA Activation camp->pka anorexia_glp1r Anorexigenic Effects pka->anorexia_glp1r

References

A Comparative Analysis of Obestatin(11-23) and Other Satiety Peptides in Rat Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Obestatin(11-23) with other key satiety peptides—Ghrelin, Glucagon-Like Peptide-1 (GLP-1), and Peptide YY (PYY)—based on experimental data from rat models. This document summarizes quantitative findings, details experimental methodologies, and visualizes key signaling pathways to facilitate a comprehensive understanding of their respective roles in the regulation of food intake and energy homeostasis.

The regulation of appetite and energy balance is a complex process involving a symphony of hormonal signals originating from the gut and communicating with the brain. Obestatin (B13227), a peptide derived from the same prohormone as the orexigenic hormone ghrelin, was initially identified as a putative anorexigenic agent. However, its physiological role and efficacy in suppressing food intake have been subjects of considerable debate within the scientific community. This guide aims to provide a clear comparison of Obestatin(11-23) with established satiety peptides to aid in the evaluation of its therapeutic potential.

Performance Comparison of Satiety Peptides

The following tables summarize the observed effects of Obestatin(11-23), Ghrelin, GLP-1, and PYY on key metabolic parameters in rat models. It is important to note that the effects of Obestatin are often contested, with some studies reporting no significant impact on food intake or body weight.

Table 1: Effects of Obestatin(11-23) in Rat Models
ParameterRoute of AdministrationDose RangeObserved EffectCitation
Food IntakeIntraperitoneal (i.p.), Intracerebroventricular (i.c.v.)10-300 nmol/kg (i.p.)Suppression of food intake, though some studies report no effect.[1][2]
Body Weighti.p.Chronic administrationReduction in body weight gain in some studies, while others found no significant change.[1][2][3]
Gut MotilityIntravenous (i.v.)Not specifiedInhibition of jejunal contractions.
Table 2: Effects of Ghrelin (Orexigenic Control) in Rat Models
ParameterRoute of AdministrationDose RangeObserved EffectCitation
Food Intakei.p., i.c.v.40 nmol/kg (i.p.)Potent stimulation of food intake.[4][5]
Body Weighti.p.Chronic administrationIncrease in body weight and adiposity.
Gut Motilityi.v.30 µg/kgStimulation of gastric motility.[2]
Table 3: Effects of Glucagon-Like Peptide-1 (GLP-1) in Rat Models
ParameterRoute of AdministrationDose RangeObserved EffectCitation
Food Intakei.p., i.c.v.3 µg (i.c.v.), 25-50 µg/kg (i.p.)Potent suppression of food intake.[6]
Body Weighti.p.50 µg/kg/daySignificant reduction in body weight.[6]
Gut Motilityi.p.Not specifiedDelays gastric emptying.[7]
Table 4: Effects of Peptide YY (PYY) in Rat Models
ParameterRoute of AdministrationDose RangeObserved EffectCitation
Food Intakei.p.100-1000 µg/kg/dayInhibition of food intake.[8]
Body Weighti.p.100-1000 µg/kg/dayReduction in body weight gain.[8]
Gut MotilityNot specifiedNot specifiedDelays gastric emptying.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of typical experimental protocols used in the study of these satiety peptides in rat models.

Animal Models and Housing
  • Species and Strain: Male Sprague-Dawley or Wistar rats are commonly used.[5][9]

  • Housing: Animals are typically housed individually in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water, unless otherwise specified for fasting protocols.[5][9]

  • Acclimation: A period of at least one week is standard for acclimation to the housing conditions and handling procedures to minimize stress-induced variables.[9]

Peptide Administration
  • Preparation: Peptides are typically dissolved in sterile saline or phosphate-buffered saline (PBS).

  • Routes of Administration:

    • Intraperitoneal (i.p.): A common route for peripheral administration.

    • Intracerebroventricular (i.c.v.): Used to assess the central effects of the peptides, requiring stereotaxic surgery to implant a cannula into a cerebral ventricle.

    • Intravenous (i.v.): For direct administration into the bloodstream.

  • Dosage: Doses vary significantly between studies and peptides. It is crucial to refer to specific publications for precise dosing information. For instance, some studies on obestatin used doses ranging from 10 to 300 nmol/kg (i.p.).[1]

Measurement of Food Intake and Body Weight
  • Food Intake: Measured by weighing the amount of food consumed over specific time intervals (e.g., 1, 2, 4, 12, and 24 hours) post-injection. Spillage is accounted for by placing a collection tray under the cage.[4][5]

  • Body Weight: Monitored daily at a consistent time to track changes over the course of the experiment.[1]

Signaling Pathways

The biological effects of these peptides are mediated through their interaction with specific G protein-coupled receptors (GPCRs), initiating downstream signaling cascades.

Obestatin Signaling Pathway

Obestatin was initially proposed to bind to the orphan receptor GPR39.[10] However, this interaction has been a point of controversy, with some studies suggesting Obestatin may also interact with the GLP-1 receptor (GLP-1R).[11] The activation of GPR39 can lead to the activation of Gαq and Gαs pathways.[10][12]

Obestatin_Signaling Obestatin Obestatin GPR39 GPR39 Obestatin->GPR39 Gaq Gαq GPR39->Gaq PLC PLC Gaq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Satiety_Effect Anorexigenic Effects (Controversial) Ca_release->Satiety_Effect ERK ERK1/2 PKC->ERK ERK->Satiety_Effect

Obestatin Signaling via GPR39
GLP-1 Signaling Pathway

GLP-1 exerts its potent anorexigenic effects by binding to the GLP-1 receptor (GLP-1R), which is widely expressed in the brain, particularly in areas involved in appetite regulation like the hypothalamus and brainstem.[13][14] This interaction primarily activates the Gαs pathway, leading to increased intracellular cAMP levels.

GLP1_Signaling GLP1 GLP-1 GLP1R GLP-1R GLP1->GLP1R Gas Gαs GLP1R->Gas AC Adenylyl Cyclase Gas->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Downstream Downstream Effectors PKA->Downstream Satiety_Effect Anorexigenic Effects Downstream->Satiety_Effect

GLP-1 Signaling Pathway
PYY Signaling Pathway

Peptide YY, particularly the PYY(3-36) form, signals through Y receptors, primarily the Y2 receptor, which are located on presynaptic neurons in the arcuate nucleus of the hypothalamus.[15][16] Activation of Y2 receptors inhibits the release of orexigenic neuropeptides like Neuropeptide Y (NPY) and Agouti-related peptide (AgRP).

PYY_Signaling PYY PYY(3-36) Y2R Y2 Receptor PYY->Y2R Gai Gαi Y2R->Gai AC Adenylyl Cyclase Gai->AC cAMP ↓ cAMP AC->cAMP NPY_AgRP NPY/AgRP Neuron cAMP->NPY_AgRP NPY_Release ↓ NPY/AgRP Release NPY_AgRP->NPY_Release Satiety_Effect Anorexigenic Effects NPY_Release->Satiety_Effect

PYY Signaling Pathway

Experimental Workflow

The following diagram illustrates a typical workflow for a study investigating the acute effects of a satiety peptide on food intake in rats.

Experimental_Workflow Start Start: Animal Acclimation (1 week) Surgery i.c.v. Cannula Implantation (if applicable) Start->Surgery Baseline Baseline Food Intake & Body Weight Measurement Start->Baseline for i.p. studies Recovery Post-Surgery Recovery (1 week) Surgery->Recovery Recovery->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Fasting Fasting Period (e.g., 16-24 hours) Grouping->Fasting Injection Peptide Administration (i.p. or i.c.v.) Fasting->Injection Measurement Food Intake Measurement (at various time points) Injection->Measurement BW_Final Final Body Weight Measurement Measurement->BW_Final Analysis Data Analysis BW_Final->Analysis End End of Experiment Analysis->End

Typical Experimental Workflow

Concluding Remarks

The landscape of satiety peptides is complex and continually evolving. While GLP-1 and PYY have well-established anorexigenic effects in rat models, the role of Obestatin(11-23) remains enigmatic. The conflicting reports on its efficacy highlight the need for standardized experimental protocols and further investigation to elucidate its physiological function and potential as a therapeutic agent. This guide provides a foundational overview to inform future research and development in the field of obesity and metabolic diseases. The provided data and diagrams serve as a starting point for researchers to delve deeper into the literature and design robust experiments to unravel the intricate mechanisms of appetite control.

References

Comparative Guide to Obestatin Antibody Cross-Reactivity with Peptide Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of commercially available obestatin (B13227) antibodies with various peptide fragments. The information presented is crucial for the accurate detection and quantification of obestatin in research and clinical settings, ensuring the specificity and reliability of experimental results.

Introduction to Obestatin and its Fragments

Obestatin is a 23-amino acid peptide hormone derived from the same precursor as ghrelin, preproghrelin. Its biological functions are still under investigation, with some studies suggesting it plays a role in regulating appetite, body weight, and gastrointestinal motility. Due to its processing from a larger precursor and potential degradation in biological samples, it is critical to utilize antibodies that can specifically recognize the full-length, biologically active peptide without cross-reacting with its fragments or other related peptides like ghrelin.

This guide summarizes available data on the cross-reactivity of several commercial obestatin antibodies, provides detailed experimental protocols for assessing antibody specificity, and illustrates the known signaling pathways of obestatin.

Comparison of Obestatin Antibody Cross-Reactivity

The following tables summarize the reported cross-reactivity of various obestatin antibodies with different peptide fragments and related molecules. The data is compiled from manufacturer datasheets and research publications.

Table 1: Cross-Reactivity of Anti-Human Obestatin Antibodies

Antibody/Kit NameManufacturerTypeCross-Reactivity Profile
Human Obestatin ELISA Kit (YK231)Eagle BiosciencesPolyclonalHuman Obestatin: 100%Mouse/Rat Obestatin: 37.3%Human Obestatin (11-23)-NH2: 25.2%Human/Mouse/Rat Obestatin (1-10): <0.02%Human Ghrelin: No cross-reactivityHuman Des-octanoyl Ghrelin: No cross-reactivity
Obestatin ELISA KitRayBiotechPolyclonalGhrelin: No cross-reactivityNesfatin: No cross-reactivityAngiotensin II: No cross-reactivityNPY: No cross-reactivityAPC: No cross-reactivity
Anti-Human Obestatin AntiserumPhoenix PharmaceuticalsPolyclonalRecognizes the C-terminal region of human obestatin. No cross-reactivity with rat obestatin.

Table 2: Cross-Reactivity of Anti-Rodent Obestatin Antibodies

Antibody/Kit NameManufacturerTypeCross-Reactivity Profile
Ghrelin/Obestatin Antibody (Polyclonal)Novus BiologicalsPolyclonalHuman Ghrelin/Obestatin: RecognizesRecombinant Mouse Ghrelin/Obestatin: ~75% cross-reactivity
Anti-Rat Obestatin AntiserumPhoenix PharmaceuticalsPolyclonalRecognizes the C-terminal region of rat obestatin. No cross-reactivity with human obestatin.
Mouse Obestatin AntibodiesAlpha Diagnostic Intl.PolyclonalThe immunizing peptide sequence is 100% conserved in rat and 87% in human obestatin.

Experimental Protocols for Assessing Antibody Cross-Reactivity

Accurate determination of antibody cross-reactivity is essential for validating immunoassays. The following are detailed methodologies for key experiments used to evaluate antibody specificity.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a common method to quantify the cross-reactivity of an antibody with different antigens.

Principle: In this assay, a known amount of labeled antigen (e.g., biotinylated obestatin) competes with the unlabeled antigen (the peptide fragment being tested for cross-reactivity) for binding to a limited amount of capture antibody coated on a microplate. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.

Protocol:

  • Coating: Coat the wells of a 96-well microplate with an anti-obestatin antibody (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Competition: Prepare a standard curve of the full-length obestatin. In separate tubes, pre-incubate a fixed concentration of biotinylated obestatin with varying concentrations of the peptide fragments to be tested.

  • Incubation: Add the pre-incubated mixtures to the wells of the coated and blocked plate and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Detection: Add streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Substrate Addition: Add a TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cross-reactivity using the concentrations of the full-length obestatin and the peptide fragment that cause 50% inhibition of the maximal signal.

Western Blotting

Western blotting can be used to visually assess the specificity of an antibody to the full-length protein versus its fragments.

Protocol:

  • Sample Preparation: Prepare lysates containing the full-length obestatin and the different peptide fragments.

  • Gel Electrophoresis: Separate the proteins and peptides by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-obestatin antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane as described in step 6.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The presence and intensity of bands corresponding to the full-length obestatin and its fragments will indicate the antibody's specificity.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of biomolecular interactions, allowing for the quantitative measurement of binding affinity and kinetics, which can be used to determine cross-reactivity.

Protocol:

  • Chip Preparation: Immobilize the anti-obestatin antibody onto a sensor chip surface.

  • Analyte Injection: Inject different concentrations of the full-length obestatin and each peptide fragment over the sensor surface.

  • Data Acquisition: Measure the change in the refractive index at the sensor surface in real-time to monitor the binding and dissociation of the analytes.

  • Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for each interaction. A lower KD value indicates a higher binding affinity. Cross-reactivity can be quantified by comparing the KD values of the fragments to that of the full-length obestatin.

Obestatin Signaling Pathway

The signaling pathway of obestatin is still a subject of ongoing research. While the G protein-coupled receptor GPR39 was initially proposed as its receptor, this is still debated in the scientific community. However, several downstream signaling molecules have been identified.

Obestatin_Signaling_Pathway Obestatin Obestatin GPR39 GPR39 (Debated Receptor) Obestatin->GPR39 Binds to PI3K PI3K GPR39->PI3K Activates ERK ERK1/2 GPR39->ERK Activates AMPK AMPK GPR39->AMPK Activates Akt Akt PI3K->Akt Activates Cellular_Responses Cellular Responses (e.g., Regulation of Metabolism, Cell Growth) Akt->Cellular_Responses ERK->Cellular_Responses AMPK->Cellular_Responses

Caption: A simplified diagram of the proposed obestatin signaling pathway.

Experimental Workflow for Antibody Cross-Reactivity Testing

The following diagram illustrates a logical workflow for assessing the cross-reactivity of an obestatin antibody.

Antibody_Cross_Reactivity_Workflow Start Start: Select Obestatin Antibody Peptides Prepare Peptides: - Full-length Obestatin - Obestatin Fragments - Related Peptides (e.g., Ghrelin) Start->Peptides ELISA Competitive ELISA Data_Analysis Data Analysis and Comparison ELISA->Data_Analysis WB Western Blot WB->Data_Analysis SPR Surface Plasmon Resonance SPR->Data_Analysis Conclusion Conclusion on Antibody Specificity Data_Analysis->Conclusion Peptides->ELISA Peptides->WB Peptides->SPR

Caption: A workflow for determining obestatin antibody cross-reactivity.

Conclusion

The selection of a highly specific obestatin antibody is paramount for obtaining accurate and reproducible results in research and diagnostic applications. This guide highlights the importance of considering the cross-reactivity of antibodies with various peptide fragments. The provided data and experimental protocols serve as a valuable resource for researchers to make informed decisions when choosing an appropriate antibody for their specific needs. It is recommended to perform in-house validation of antibody specificity using the described methods to ensure the reliability of experimental outcomes.

Unveiling the Potential of Modified Obestatin(11-23) Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Obestatin(11-23) analogs with modified amino acids reveals their enhanced efficacy in metabolic regulation. This guide offers a comparative overview of their performance, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and drug development in the field of metabolic diseases.

Obestatin (B13227), a peptide derived from the ghrelin gene, has garnered significant interest for its potential role in regulating appetite and energy homeostasis. The C-terminal fragment, Obestatin(11-23), has been a particular focus of research. To enhance its therapeutic potential, scientists have explored the modification of its amino acid sequence to improve stability and biological activity. This guide provides an in-depth comparison of these modified Obestatin(11-23) analogs, presenting key experimental findings and methodologies for the scientific community.

Enhanced In Vivo Efficacy of Modified Analogs

Studies in murine models have demonstrated the superior performance of Obestatin(11-23) analogs containing modified amino acids, such as α-aminoisobutyric acid (Aib) and Cyclohexylalanine (Cha), compared to the native peptide. These modifications are designed to protect the peptide from rapid degradation and to induce a more stable helical structure, which is believed to be crucial for receptor binding and subsequent biological activity.

Acute administration of Obestatin(11-23) has been shown to significantly reduce food intake in mice. For instance, studies have reported a dose-dependent inhibition of feeding, with doses between 10-100 nmol/kg administered intraperitoneally leading to a significant decrease in food consumption[1][2]. One study in high-fat fed mice observed a remarkable 90% reduction in food intake following the administration of unmodified Obestatin(11-23)[3]. While specific percentage reductions for the Aib and Cha-modified analogs are not consistently reported across all studies, the rationale for their development is based on achieving even greater and more sustained effects than the native fragment.

The following table summarizes the reported in vivo effects of Obestatin(11-23) and its analogs:

Peptide/AnalogAnimal ModelAdministration RouteDoseObserved Effect on Food IntakeReference
Obestatin(11-23)High-fat fed miceIntraperitoneal (i.p.)Not specified90% reduction[3]
Obestatin(11-23)MiceIntraperitoneal (i.p.)1 µmol/kg43-53% reduction[4]
ObestatinMiceIntraperitoneal (i.p.)10-100 nmol/kgSignificant inhibition[1]
Obestatin(11-23) [Aib]MiceNot specifiedNot specifiedReduced food intake and body weight gain (qualitative)[5]
Obestatin(11-23) [Cha]MiceNot specifiedNot specifiedReduced food intake and body weight gain (qualitative)[5]

Signaling Pathways of Obestatin Action

The molecular mechanisms underlying the effects of Obestatin and its analogs are complex and not yet fully elucidated. The G-protein coupled receptor 39 (GPR39) was initially proposed as the primary receptor for Obestatin, though this remains a topic of debate within the scientific community[6][7]. More recent evidence suggests that Obestatin may also exert its effects through the glucagon-like peptide-1 receptor (GLP-1R)[8].

Upon receptor binding, Obestatin is thought to trigger a cascade of intracellular signaling events. The proposed pathways involve the activation of various G-protein subunits (Gαq, Gαs, Gα11/12) and β-arrestin. Downstream signaling can then proceed through multiple effector systems, including the Phospholipase C (PLC)/Calcium (Ca2+) pathway, leading to the activation of Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway. The activation of these pathways ultimately influences cellular processes related to metabolism, proliferation, and survival.

Obestatin_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Obestatin_Analog Obestatin(11-23) Analog Receptor GPR39 / GLP-1R Obestatin_Analog->Receptor G_Protein Gαq / Gαs / Gα11/12 β-arrestin Receptor->G_Protein PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K Ca2 Ca²⁺ PLC->Ca2 ERK ERK Ca2->ERK Akt Akt PI3K->Akt Metabolic_Response Metabolic Response (↓ Food Intake, ↓ Body Weight) ERK->Metabolic_Response Akt->Metabolic_Response

Proposed signaling pathways for Obestatin(11-23) analogs.

Experimental Protocols

To facilitate the replication and extension of these findings, detailed experimental protocols for key assays are provided below.

In Vivo Efficacy Assessment in Mice

This protocol outlines the general procedure for evaluating the effects of Obestatin(11-23) analogs on food intake and body weight in mice.

In_Vivo_Workflow Acclimatization Animal Acclimatization (1 week) Baseline Baseline Measurement (Food Intake, Body Weight) Acclimatization->Baseline Administration Peptide Administration (i.p. injection) Baseline->Administration Monitoring Post-injection Monitoring (Food Intake, Body Weight) Administration->Monitoring Data_Analysis Data Analysis (Comparison to control) Monitoring->Data_Analysis

Workflow for in vivo efficacy testing of Obestatin analogs.

1. Animal Model and Housing:

  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Individually housed in standard laboratory cages with a 12-hour light/dark cycle.

  • Diet: Standard chow and water ad libitum.

2. Acclimatization:

  • Animals are acclimated to the housing conditions for at least one week prior to the experiment. During this period, they are handled daily to minimize stress.

3. Experimental Groups:

  • Control Group: Administered with vehicle (e.g., sterile saline).

  • Treatment Groups: Administered with different doses of Obestatin(11-23) analogs (e.g., 10, 30, 100 nmol/kg).

4. Administration:

  • Peptides are dissolved in the vehicle to the desired concentration.

  • A single intraperitoneal (i.p.) injection is administered at the onset of the dark cycle.

5. Measurements:

  • Food Intake: Pre-weighed food is provided, and the remaining amount is measured at specific time points (e.g., 1, 2, 4, 24 hours) post-injection.

  • Body Weight: Animals are weighed immediately before the injection and at the end of the study period.

6. Data Analysis:

  • Food intake and body weight changes are calculated and compared between the treatment and control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Western Blot Analysis of Signaling Pathways

This protocol describes the methodology for assessing the activation of key signaling proteins (e.g., ERK, Akt) in response to Obestatin(11-23) analog treatment in a relevant cell line (e.g., a hypothalamic neuronal cell line).

1. Cell Culture and Treatment:

  • Cells are cultured to 70-80% confluency in appropriate media.

  • Cells are serum-starved for a defined period (e.g., 4-6 hours) before treatment.

  • Cells are then treated with the Obestatin(11-23) analog at various concentrations and for different time points. A vehicle-treated group serves as the control.

2. Protein Extraction:

  • Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Cell lysates are centrifuged to remove debris, and the supernatant containing the protein is collected.

3. Protein Quantification:

  • The protein concentration of each lysate is determined using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.

  • Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

5. Antibody Incubation:

  • The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

6. Detection and Analysis:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to determine the level of protein activation.

Comparison with Alternative Therapies

The therapeutic landscape for obesity and metabolic disorders is evolving, with glucagon-like peptide-1 (GLP-1) receptor agonists, such as liraglutide (B1674861) and semaglutide, emerging as highly effective treatments. These agents have demonstrated significant efficacy in promoting weight loss and improving glycemic control in clinical trials.

While direct comparative studies between modified Obestatin(11-23) analogs and GLP-1 receptor agonists are currently limited, a comparison of their reported mechanisms and effects provides valuable context. Both classes of peptides act on receptors involved in appetite regulation, but their primary targets and downstream signaling may differ. GLP-1 receptor agonists are well-established to delay gastric emptying, increase insulin (B600854) secretion, and suppress glucagon (B607659) secretion, in addition to their central effects on satiety.

Future research should focus on head-to-head preclinical and clinical studies to directly compare the efficacy, safety, and long-term benefits of these different peptide-based therapies. Understanding the unique and potentially synergistic mechanisms of Obestatin(11-23) analogs could pave the way for novel combination therapies for the management of obesity and related metabolic conditions.

References

The Dichotomy of Obestatin(11-23): A Comparative Analysis of Central vs. Peripheral Administration

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a contentious debate surrounding the physiological effects of Obestatin(11-23), a fragment of the ghrelin-associated peptide obestatin (B13227). While initial studies posited it as a potent anorexigenic agent, subsequent research has yielded conflicting results regarding its impact on food intake, water consumption, and body weight following both central and peripheral administration. This guide provides an objective comparison of these findings, supported by experimental data and detailed methodologies, to aid researchers in navigating this complex field.

Effects on Food Intake: A Tale of Contradictory Findings

The primary focus of obestatin research has been its potential to regulate appetite. However, the data presents a divided narrative. While some studies report a significant reduction in food intake after both intracerebroventricular (ICV) and intraperitoneal (IP) administration of obestatin and its fragments, a larger body of evidence suggests it has little to no effect.

Notably, some research indicates that peripheral administration of Obestatin(1-23) and its active fragment, Obestatin(11-23), at a dose of 1 µmol/kg in mice, led to a significant 43% and 53% reduction in food intake, respectively[1][2]. Another study supported the anorexic effects of obestatin, demonstrating that acute IP administration of 10-100 nmol/kg in mice and 100-300 nmol/kg in rats inhibited feeding[3].

Conversely, a substantial number of studies have failed to replicate these findings. Multiple reports indicate that neither central nor peripheral administration of obestatin suppressed food intake in freely fed or fasted rodents[4][5]. Specifically, single ICV administrations of rat or human obestatin did not alter dark-phase food intake in rats or mice[5]. Similarly, IP injections of up to 1000 nmol/kg of rat obestatin in mice showed no effect on feeding behavior[4][5]. Furthermore, some studies found that central obestatin administration did not modify either spontaneous or ghrelin-induced food intake in rats[6].

Administration RouteSpeciesObestatin FragmentDosageOutcome on Food IntakeReference
Intraperitoneal (IP)MiceObestatin(1-23)1 µmol/kg43% reduction[1][2]
Intraperitoneal (IP)MiceObestatin(11-23)1 µmol/kg53% reduction[1][2]
Intraperitoneal (IP)MiceObestatin10-100 nmol/kgInhibition[3]
Intraperitoneal (IP)RatsObestatin100-300 nmol/kgInhibition[3]
Intracerebroventricular (ICV)Rats/MiceRat/Human Obestatin0.3-3.0 nmolNo effect[4][5]
Intraperitoneal (IP)MiceRat Obestatin125-1000 nmol/kgNo effect[4][5]
Intracerebroventricular (ICV)RatsObestatinNot specifiedNo effect[6]

Impact on Water Intake: A More Consistent Narrative

In contrast to the conflicting data on food intake, the effect of central obestatin administration on water intake appears more consistent. Studies have shown that ICV administration of obestatin can inhibit water drinking in both ad libitum-fed and water-deprived rats[7][8]. This effect was observed to be more pronounced than any impact on food intake, suggesting a potential primary role for central obestatin in regulating thirst[7][8]. Specifically, obestatin was found to inhibit angiotensin II-induced water drinking[7].

Administration RouteSpeciesObestatin FragmentDosageOutcome on Water IntakeReference
Intracerebroventricular (ICV)RatsObestatin3.0 nmolSignificant inhibition[7]
Intracerebroventricular (ICV)RatsObestatinNot specifiedInhibition[8]

Body Weight Regulation: An Unclear Role

The long-term effects of obestatin on body weight remain largely unsubstantiated. While some initial reports suggested that chronic obestatin administration could suppress body weight gain, subsequent, more extensive studies have failed to corroborate these findings. For instance, a 28-day continuous ICV infusion of obestatin in rats did not lead to any significant changes in body weight compared to control groups[9]. Similarly, other studies have reported no effect of either central or peripheral obestatin administration on body weight[3][10].

Administration RouteDurationSpeciesObestatin FragmentDosageOutcome on Body WeightReference
Intracerebroventricular (ICV)28 daysRatsObestatinNot specifiedNo effect[9]
Not specifiedNot specifiedRodentsObestatinNot specifiedNo effect[3][10]

Experimental Protocols: A Closer Look at the Methodologies

The discrepancies in the reported effects of Obestatin(11-23) may be attributable to variations in experimental design. Key methodological details from representative studies are outlined below.

Study Demonstrating Anorexigenic Effects (Peripheral Administration)
  • Animal Model: Male mice[1][2].

  • Peptide: Murine Obestatin(1-23) and Obestatin(11-23)[1][2].

  • Administration: Intraperitoneal (IP) injection of 1 µmol/kg[1][2].

  • Feeding Protocol: Animals were fasted for 4 hours prior to a 15-minute feeding period[1].

  • Key Findings: Significant reduction in food intake for both peptides[1][2].

Study Demonstrating No Effect on Food Intake (Central and Peripheral Administration)
  • Animal Model: Male rats and mice[4][5].

  • Peptide: Rat and human obestatin[4][5].

  • Administration:

    • Central: Intracerebroventricular (ICV) injection of 0.3-3.0 nmol in rats and 0.3 nmol in mice[4][5].

    • Peripheral: Intraperitoneal (IP) injection of 125 or 1000 nmol/kg in mice[4][5].

  • Feeding Protocol: Freely feeding animals during the dark phase or fasted overnight[4][5].

  • Key Findings: No suppression of food intake with either central or peripheral administration[4][5].

Study on Water Intake (Central Administration)
  • Animal Model: Male rats[7].

  • Peptide: Obestatin[7].

  • Administration: Intracerebroventricular (ICV) injection[7].

  • Protocol: Water intake was measured in ad libitum-fed and water-deprived animals, as well as after induction of thirst with angiotensin II[7].

  • Key Findings: Obestatin significantly inhibited water drinking under all conditions[7].

Signaling Pathways: An Unresolved Puzzle

The mechanism of action for obestatin remains a subject of intense debate. The initially proposed receptor, GPR39, has been largely dismissed as subsequent studies failed to demonstrate its activation by obestatin[3][11]. More recent evidence suggests a potential interaction with the glucagon-like peptide-1 receptor (GLP-1R), as both peptides exhibit similar effects on gastrointestinal motility and satiety[12]. However, this interaction is yet to be definitively proven.

Below is a conceptual diagram illustrating the proposed, albeit controversial, signaling pathways for obestatin.

Obestatin_Signaling cluster_peripheral Peripheral Administration cluster_central Central Administration cluster_receptors Putative Receptors cluster_effects Physiological Effects Obestatin(11-23)_p Obestatin(11-23) GPR39 GPR39 (Controversial) Obestatin(11-23)_p->GPR39 Binds to GLP-1R GLP-1R (Proposed) Obestatin(11-23)_p->GLP-1R Binds to Obestatin(11-23)_c Obestatin(11-23) Obestatin(11-23)_c->GPR39 Binds to Obestatin(11-23)_c->GLP-1R Binds to Water_Intake ↓ Water Intake Obestatin(11-23)_c->Water_Intake Acts on Thirst Centers Food_Intake ↓ Food Intake (Contradictory) GPR39->Food_Intake GLP-1R->Food_Intake Body_Weight ↔ Body Weight (No consistent effect) Food_Intake->Body_Weight

Caption: Proposed signaling pathways for Obestatin(11-23).

Experimental Workflow: A Generalized Approach

The following diagram outlines a typical experimental workflow for investigating the effects of Obestatin(11-23) administration.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_measurement Data Collection cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rats, Mice) Acclimatization Acclimatize Animals Baseline Measure Baseline Food/Water Intake & Body Weight Grouping Divide into Control and Treatment Groups Administration Administer Vehicle (Control) or Obestatin(11-23) Route Central (ICV) or Peripheral (IP) Measure_Intake Monitor Food and Water Intake Administration->Measure_Intake Measure_Weight Record Body Weight Administration->Measure_Weight Stats Statistical Analysis Measure_Intake->Stats Measure_Weight->Stats Conclusion Draw Conclusions Stats->Conclusion

Caption: Generalized experimental workflow.

References

Safety Operating Guide

Proper Disposal Procedures for Obestatin(11-23) in Mouse and Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Obestatin(11-23) mouse, rat, a polypeptide used in laboratory research. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals and to maintain compliance with standard laboratory safety protocols.

Immediate Safety and Handling

Before handling Obestatin(11-23)mouse, rat, it is crucial to review the Safety Data Sheet (SDS) provided by the supplier. As a general precaution, this material should be considered hazardous until further information is available.[1] Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, should be worn at all times to prevent ingestion, inhalation, or contact with eyes and skin.[1] All handling of the peptide should be confined to a designated laboratory area.

Disposal of this compound Waste

The disposal of this compound waste must comply with local, state, and federal regulations. It is imperative to consult with your institution's Environmental Health and Safety (EH&S) department for specific guidelines.[2] Never dispose of peptide waste in regular trash or down the sanitary sewer unless explicitly permitted by your institution's protocols.[2][3]

Liquid Waste Disposal
  • Inactivation: Liquid waste containing this compound should be chemically inactivated. A common and effective method is to use a 10% bleach solution (sodium hypochlorite), achieving a final concentration of 0.5-1.0%.[4] The inactivation process should be carried out in a chemical fume hood.

  • Contact Time: Allow the mixture of peptide waste and bleach solution to react for a minimum of 30-60 minutes to ensure complete deactivation.[4]

  • Neutralization: If a strong acid or base was used for any experimental procedures, the waste solution must be neutralized to a pH between 5.5 and 9.0 before disposal.[4]

  • Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, but only if it complies with local wastewater regulations.[4] Otherwise, it should be collected in a designated hazardous waste container.

Solid Waste Disposal
  • Segregation: All solid waste contaminated with this compound, such as pipette tips, gloves, vials, and contaminated labware, must be segregated from non-hazardous waste.[2][4]

  • Collection: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[4]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.[4]

Experimental Protocols

Food Intake Studies in Rodents

Obestatin(11-23) has been investigated for its effects on food intake in mice and rats. The following tables summarize key quantitative data from representative studies.

ParameterMiceRatsReference
Animal Model Male C57BL/6 miceMale Sprague-Dawley rats[5]
Housing Individually housed in transparent plastic containers at 22-24°C with a 12-hour light/dark cycle.Individually housed in transparent plastic containers at 22-24°C with a 12-hour light/dark cycle.[5]
Acclimation Handled regularly to minimize manipulation stress.Handled regularly to minimize manipulation stress.[5]
Administration Intraperitoneal (ip) injection.Intraperitoneal (ip) injection.[5]
Dosage 1 μmol/kg body weight.Not specified in this study for food intake, but used for Growth Hormone secretion studies.[5]
Feeding Condition Ad libitum fed and 24-hour fasted/refed.-[5]
Measurement Cumulative food consumption measured at 1, 3, 5, and 18 hours after the onset of the dark period.-[5]
Outcome Exogenous obestatin (B13227) did not modify food intake in fasted and fed mice. However, it inhibited the orexigenic (appetite-stimulating) effect of ghrelin in fed mice.-[5]

Obestatin Signaling Pathway

The signaling pathway for obestatin is a subject of ongoing research, with some conflicting findings. Initially, the G protein-coupled receptor 39 (GPR39) was identified as the receptor for obestatin. However, subsequent studies have questioned this, suggesting that GPR39 may not be the primary obestatin receptor.[6][7] The diagram below illustrates the proposed signaling pathway involving GPR39, which has been shown to be activated by obestatin in some cellular contexts, such as in human gastric adenocarcinoma cells.[1]

Obestatin_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Obestatin Obestatin GPR39 GPR39 Receptor Obestatin->GPR39 Binds to Akt Akt GPR39->Akt Activates ERK12 ERK1/2 GPR39->ERK12 Activates pAkt pAkt (S473) Akt->pAkt Phosphorylates mTOR mTOR Signaling pAkt->mTOR pERK12 pERK1/2 (T202/Y204) ERK12->pERK12 Phosphorylates CellProliferation Cell Proliferation pERK12->CellProliferation mTOR->CellProliferation

Caption: Proposed Obestatin signaling via GPR39 receptor.

References

Essential Safety and Operational Guide for Handling Obestatin(11-23) mouse, rat

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Obestatin(11-23) mouse, rat. The following procedures are designed to ensure a safe laboratory environment and maintain the integrity of the product.

Product Information:

  • Name: Obestatin(11-23) mouse, rat

  • Form: Typically supplied as a lyophilized powder.[1]

  • Storage: Long-term storage of the lyophilized powder should be at -20°C or -80°C, protected from light.[2] Reconstituted solutions are less stable and should be stored at 4°C for short-term use or aliquoted and frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling Obestatin(11-23) to minimize exposure and ensure personal safety.[2][3]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[2][5]
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[5][6]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the minimum requirement.[2][6] Consider double-gloving for added protection.[5][6] Change gloves immediately if contaminated.[2]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from potential splashes.[2][5]
Respiratory Protection Respirator/Dust MaskNecessary when weighing and handling the lyophilized powder to avoid inhalation of fine particles.[2][5][6] All handling of the powder should be conducted in a chemical fume hood or biosafety cabinet.[2][7]

Operational Plan: Handling and Disposal

Adherence to the following step-by-step procedures is essential for safe handling and disposal.

1. Receiving and Storage of Lyophilized Peptide:

  • Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.[6]

  • Storage: Store the lyophilized peptide at -20°C or -80°C in a tightly sealed, light-protective container.[2]

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[5][6][8]

2. Reconstitution of Lyophilized Peptide:

  • Environment: Conduct the reconstitution in a designated clean area, such as a chemical fume hood or biosafety cabinet, to prevent inhalation of the powder and to maintain sterility.[2][7]

  • Solvent Selection: The choice of solvent depends on the peptide's properties. For many peptides, high-purity water is a suitable solvent.[3] For Obestatin (rat), a stock solution can be made by dissolving it in water.[1]

  • Technique: Add the appropriate solvent to the vial containing the lyophilized peptide.[6] Mix gently by vortexing or pipetting to ensure the peptide is fully dissolved.

3. Handling of Reconstituted Peptide Solution:

  • Cross-Contamination: Use fresh, sterile equipment (e.g., pipette tips, tubes) for each handling step to avoid cross-contamination.[2]

  • Labeling: Clearly label all containers with the peptide name, concentration, and date of preparation.[3]

  • Storage of Solution: For short-term storage, keep the solution at 4°C.[3] For longer-term storage, it is recommended to create single-use aliquots and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[2][3][4]

4. Disposal Plan:

Due to the potential biological activity and unknown hazards of synthetic peptides, Obestatin(11-23) and all contaminated materials should be treated as hazardous waste.[7]

  • Waste Segregation: Collect all materials that have come into contact with the peptide in a designated, clearly labeled hazardous waste container.[2][7] This includes:

    • Empty vials

    • Contaminated PPE (gloves, etc.)

    • Pipette tips and other consumables

    • Aqueous waste containing the peptide

  • Disposal Method: Do not dispose of the peptide or contaminated materials in the regular trash or down the drain.[2][3] Follow your institution's and local environmental regulations for the disposal of chemical waste.[2] One recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator.[5]

Experimental Protocols

While a specific safety data sheet for Obestatin(11-23) was not located, the following general emergency procedures for handling synthetic peptides should be followed.

Emergency Procedures:

  • Spill: In case of a spill, absorb the material with a spill kit, place it in a closed container for disposal, ventilate the area, and wash the spill site thoroughly.[9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists.[5][9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes using an eyewash station.[2] Seek immediate medical attention.[5][9]

  • Inhalation: Move the person to fresh air.[5][9] If breathing is difficult, seek medical attention.[9]

  • Ingestion: Rinse the mouth with water and seek immediate medical attention.[5][9]

Visual Workflow for Handling and Disposal

G cluster_prep Preparation and Reconstitution cluster_storage Storage cluster_exp Experimentation cluster_disposal Disposal start Start: Receive Peptide inspect Inspect Container start->inspect equilibrate Equilibrate to Room Temp in Desiccator inspect->equilibrate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) equilibrate->ppe store_lyo Store Lyophilized Peptide at -20°C/-80°C fume_hood Work in Fume Hood ppe->fume_hood reconstitute Reconstitute with Appropriate Solvent fume_hood->reconstitute aliquot Aliquot for Storage reconstitute->aliquot store_sol Store Aliquots at -20°C/-80°C aliquot->store_sol use_in_exp Use in Experiment store_sol->use_in_exp collect_waste Collect All Contaminated Waste (PPE, Vials, Tips) use_in_exp->collect_waste dispose Dispose as Hazardous Waste (Follow Institutional Protocols) collect_waste->dispose end End dispose->end

Caption: Workflow for safe handling and disposal of Obestatin(11-23).

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。